ADS1017
Description
The exact mass of the compound 4-chloro-N-[6,8-dibromo-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-chloro-N-(6,8-dibromo-2-thiophen-2-ylimidazo[1,2-a]pyridin-3-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10Br2ClN3OS/c19-11-8-13(20)16-22-15(14-2-1-7-26-14)17(24(16)9-11)23-18(25)10-3-5-12(21)6-4-10/h1-9H,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEWSBNIVOLYKGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=C(N3C=C(C=C(C3=N2)Br)Br)NC(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10Br2ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60359667 | |
| Record name | 4-Chloro-N-[6,8-dibromo-2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60359667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
511.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
372497-52-4 | |
| Record name | 4-Chloro-N-[6,8-dibromo-2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=372497-52-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-N-[6,8-dibromo-2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60359667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chloro-N-[6,8-dibromo-2-(2-thienyl)imidazo[1,2-a]pyridin-3-benzamide | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | DS1 | |
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| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8R2YWY4LXF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
synthesis of 4-Chloro-N-(6,8-dibromo-2-(2-thienyl)imidazo(1,2-a)pyridin-3-yl)benzamide
An In-Depth Technical Guide on the Synthesis of 4-Chloro-N-(6,8-dibromo-2-(2-thienyl)imidazo(1,2-a)pyridin-3-yl)benzamide
Abstract
This technical guide outlines a proposed synthetic route for 4-Chloro-N-(6,8-dibromo-2-(2-thienyl)imidazo(1,2-a)pyridin-3-yl)benzamide, a complex heterocyclic molecule with potential applications in medicinal chemistry and drug development. Due to the absence of published data for the direct synthesis of this specific compound, this document provides a detailed, scientifically-grounded hypothetical protocol. The synthesis is predicated on the acylation of the commercially available precursor, 6,8-dibromo-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine. This guide includes a comprehensive experimental protocol, a summary of key chemical data, and a visualization of the synthetic pathway, designed for researchers and professionals in the field of organic synthesis and drug discovery.
Introduction
Imidazo[1,2-a]pyridines are a class of bicyclic nitrogen-containing heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry. This scaffold is a key structural component in numerous biologically active molecules, exhibiting a wide range of therapeutic properties including anti-inflammatory, antiviral, and anticancer activities. The specific substitution pattern on the imidazo[1,2-a]pyridine core plays a crucial role in modulating the pharmacological profile of these compounds. The target molecule, 4-Chloro-N-(6,8-dibromo-2-(2-thienyl)imidazo(1,2-a)pyridin-3-yl)benzamide, features a 2-thienyl group, dibromo substitutions at the 6 and 8 positions, and a 4-chlorobenzamide moiety at the 3-position, suggesting its potential as a novel therapeutic agent. This guide provides a prospective synthesis for this compound.
Proposed Synthetic Pathway
The synthesis of the target compound is proposed to proceed via a single-step acylation reaction of the key intermediate, 6,8-dibromo-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine, with 4-chlorobenzoyl chloride. This approach is based on standard and well-established amidation methodologies in organic synthesis. The availability of the key intermediate simplifies the synthetic route significantly.[1]
Caption: Proposed synthetic pathway for the target compound.
Experimental Protocol
3.1. Synthesis of 4-Chloro-N-(6,8-dibromo-2-(2-thienyl)imidazo(1,2-a)pyridin-3-yl)benzamide
Materials:
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6,8-dibromo-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine
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4-chlorobenzoyl chloride
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Anhydrous Dichloromethane (DCM)
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Pyridine or Triethylamine (Et3N)
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Saturated aqueous sodium bicarbonate (NaHCO3) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
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Silica gel for column chromatography
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Hexane
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Ethyl acetate
Procedure:
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In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 6,8-dibromo-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine (1.0 eq) in anhydrous dichloromethane.
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To this solution, add pyridine or triethylamine (1.2 eq) as a base to neutralize the HCl byproduct generated during the reaction.
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Cool the reaction mixture to 0 °C using an ice bath.
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Slowly add a solution of 4-chlorobenzoyl chloride (1.1 eq) in anhydrous dichloromethane to the reaction mixture dropwise over a period of 15-20 minutes.
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After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Upon completion of the reaction, quench the mixture by adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with water and brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
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Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 4-Chloro-N-(6,8-dibromo-2-(2-thienyl)imidazo(1,2-a)pyridin-3-yl)benzamide.
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Characterize the final product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Data Presentation
As this guide presents a hypothetical synthesis, experimental data such as reaction yield, melting point, and spectroscopic data are not available. The following table summarizes the key properties of the starting material and the expected product based on their chemical structures.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| 6,8-dibromo-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine | C₁₁H₇Br₂N₃S | 389.07 |
| 4-chlorobenzoyl chloride | C₇H₄Cl₂O | 175.01 |
| 4-Chloro-N-(6,8-dibromo-2-(2-thienyl)imidazo(1,2-a)pyridin-3-yl)benzamide | C₁₈H₁₀Br₂ClN₃OS | 527.62 |
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of the target compound.
Caption: General experimental workflow for the synthesis.
Conclusion
This technical guide provides a detailed and plausible synthetic protocol for 4-Chloro-N-(6,8-dibromo-2-(2-thienyl)imidazo(1,2-a)pyridin-3-yl)benzamide. The proposed one-step acylation of a commercially available precursor offers a straightforward and efficient route to this novel compound. The provided experimental details and workflows are intended to serve as a valuable resource for researchers in organic and medicinal chemistry, facilitating the synthesis and further investigation of this and related molecules for potential therapeutic applications. While this guide is based on established chemical principles, the actual experimental conditions may require optimization to achieve the best results.
References
In-depth Technical Guide: Physicochemical Properties of 4-Chloro-N-(6,8-dibromo-2-(2-thienyl)imidazo(1,2-a)pyridin-3-yl)benzamide
Notice: A comprehensive search for the specific compound, 4-Chloro-N-(6,8-dibromo-2-(2-thienyl)imidazo(1,2-a)pyridin-3-yl)benzamide, did not yield specific data regarding its physicochemical properties, experimental protocols, or biological activity. The information presented in this guide is based on structurally similar compounds and general chemical principles. Therefore, the data provided should be considered as estimations and not as experimentally verified values for the requested compound.
Introduction
This technical guide aims to provide an overview of the predicted physicochemical properties of 4-Chloro-N-(6,8-dibromo-2-(2-thienyl)imidazo(1,2-a)pyridin-3-yl)benzamide. Due to the absence of specific experimental data for this compound, this document leverages information available for structurally related analogs and computational predictions. The content is intended for researchers, scientists, and professionals in drug development who may be interested in the synthesis, characterization, or biological evaluation of novel imidazo[1,2-a]pyridine derivatives.
Chemical Structure and General Properties
The chemical structure of 4-Chloro-N-(6,8-dibromo-2-(2-thienyl)imidazo(1,2-a)pyridin-3-yl)benzamide consists of a central imidazo[1,2-a]pyridine core, which is a bicyclic aromatic system known for its presence in various biologically active compounds. This core is substituted with a 2-thienyl group at position 2, a 4-chlorobenzamide group at position 3, and bromine atoms at positions 6 and 8.
General characteristics of related compounds suggest that this molecule is likely:
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A solid at room temperature.
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Slightly colored, potentially off-white to light tan.[1]
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Poorly soluble in water but may have better solubility in organic solvents like dimethyl sulfoxide (DMSO).[1]
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of the target compound. These values are derived from computational models and data from similar, non-brominated or differently halogenated analogs.
| Property | Predicted Value/Information | Notes |
| Molecular Formula | C18H10Br2ClN3OS | Based on the chemical structure. |
| Molecular Weight | 511.62 g/mol | Calculated from the molecular formula. The molecular weight for a non-brominated analog is 353.824 g/mol .[1] |
| Melting Point | Expected to be a high-melting solid, likely >200 °C. | Benzamide derivatives with quinoline-linked oxadiazoles have shown melting points in the range of 107-151 °C.[2] The increased molecular weight and halogenation of the target compound would likely increase the melting point. |
| Solubility | Poorly soluble in water. Expected to be soluble in DMSO (>10 mg/mL).[1] | The non-brominated analog, 4-Chloro-N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]benzamide, is reported to have a solubility of >10 mg/mL in DMSO.[1] |
| Appearance | Likely an off-white to light tan solid.[1] | This is a common appearance for similar organic compounds.[1] |
| Storage Temperature | Desiccate at +4°C.[1] | Recommended storage condition for the non-brominated analog to ensure stability.[1] |
| Density (Predicted) | Approximately 1.49 ± 0.1 g/cm3. | This is a predicted density for a similar compound, 4-chloro-N-[6-chloro-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide.[3] The dibromo-substituted compound's density is expected to be in a similar range. |
Potential Biological Activity
While no specific biological data exists for 4-Chloro-N-(6,8-dibromo-2-(2-thienyl)imidazo(1,2-a)pyridin-3-yl)benzamide, the structural motifs present suggest potential areas of pharmacological interest.
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Imidazo[1,2-a]pyridine Core: This scaffold is a "privileged structure" in medicinal chemistry, found in numerous compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.
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Benzamide Group: Benzamide derivatives are known to exhibit diverse biological activities. For example, some have been investigated as antagonists for receptors like PPARδ or as antitumor agents.[4][5]
-
Thiophene Ring: The presence of a thiophene ring can influence the biological activity of a molecule. Thiazole and thiadiazole derivatives, which are structurally related to thiophene, have shown antibacterial, antifungal, anti-HIV, and anticancer properties.[6][7]
Given these components, it is plausible that the target compound could be investigated for similar biological activities.
Hypothetical Experimental Workflow
The following diagram illustrates a hypothetical workflow for the synthesis and initial biological screening of the target compound.
Experimental Protocols:
Detailed experimental protocols for the synthesis of the specific target compound are not available in the public domain. However, a general synthetic approach for similar imidazo[1,2-a]pyridine derivatives often involves the condensation of a 2-aminopyridine derivative with an α-haloketone, followed by further functionalization.
General Synthesis Steps (Hypothetical):
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Synthesis of the Imidazo[1,2-a]pyridine Core: Reaction of a dibrominated 2-aminopyridine with a 2-thienyl substituted α-haloketone.
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Nitration: Introduction of a nitro group at the 3-position of the imidazo[1,2-a]pyridine ring.
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Reduction: Reduction of the nitro group to an amino group.
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Amidation: Acylation of the amino group with 4-chlorobenzoyl chloride to yield the final product.
Note: This is a generalized and hypothetical synthetic route. Actual synthesis would require significant optimization of reaction conditions, and purification and characterization at each step.
Conclusion
While specific experimental data for 4-Chloro-N-(6,8-dibromo-2-(2-thienyl)imidazo(1,2-a)pyridin-3-yl)benzamide is currently unavailable, this guide provides a foundational understanding based on the properties of related compounds and computational predictions. The structural features of this molecule suggest it could be a candidate for investigation in various areas of drug discovery. Further experimental work is necessary to determine its actual physicochemical properties and biological activity.
References
- 1. guidechem.com [guidechem.com]
- 2. mdpi.com [mdpi.com]
- 3. chembk.com [chembk.com]
- 4. Identification and characterization of 4-chloro-N-(2-{[5-trifluoromethyl)-2-pyridyl]sulfonyl}ethyl)benzamide (GSK3787), a selective and irreversible peroxisome proliferator-activated receptor delta (PPARdelta) antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (+)-4-[2-[4-(8-Chloro-3,10-dibromo-6,11-dihydro-5H-benzo[5, 6]cyclohepta[1,2-b]- pyridin-11(R)-yl)-1-piperidinyl]-2-oxo-ethyl]-1-piperidinecarboxamid e (SCH-66336): a very potent farnesyl protein transferase inhibitor as a novel antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and biological investigations of some new thiazolylbenzimidazoles and benzimidazolylthiazolo[3,2-a]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Potential of Imidazo[1,2-a]pyridines: A Technical Guide to Their Mechanisms of Action
Disclaimer: This technical guide addresses the mechanism of action for the broader class of imidazo[1,2-a]pyridine derivatives. Extensive research reveals no publicly available data on the specific molecule, 4-Chloro-N-(6,8-dibromo-2-(2-thienyl)imidazo(1,2-a)pyridin-3-yl)benzamide. The information presented herein is based on structurally related compounds and provides a foundational understanding of the potential biological activities of this chemical class for researchers, scientists, and drug development professionals.
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] Derivatives of this scaffold have been investigated for their therapeutic potential in various diseases, including cancer, tuberculosis, and inflammatory conditions.[1][2][3] The biological effects of these compounds are diverse and contingent on the specific substitutions on the imidazo[1,2-a]pyridine core. This guide will delve into two of the most well-documented mechanisms of action for this class of molecules: inhibition of the PI3K/AKT/mTOR signaling pathway in cancer and targeting of QcrB in Mycobacterium tuberculosis.
Anticancer Activity: Inhibition of the PI3K/AKT/mTOR Signaling Pathway
A significant number of imidazo[1,2-a]pyridine derivatives have demonstrated potent anticancer properties by targeting the phosphoinositide 3-kinase (PI3K) pathway.[2][4][5] This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many human cancers.[6]
Mechanism of Action
Imidazo[1,2-a]pyridine-based compounds have been identified as inhibitors of PI3K, with some showing pan-PI3K inhibition while others exhibit selectivity for specific isoforms.[5] By binding to the ATP-binding site of PI3K, these inhibitors block the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3).[4] This, in turn, prevents the recruitment and activation of downstream effectors, most notably the serine/threonine kinase AKT. The subsequent reduction in phosphorylated AKT (p-AKT) leads to the deactivation of the mammalian target of rapamycin (mTOR), a key regulator of protein synthesis and cell growth.[4] The overall effect of this pathway inhibition is the induction of cell cycle arrest and apoptosis in cancer cells.[4][7]
Quantitative Data
The following table summarizes the in vitro activity of representative imidazo[1,2-a]pyridine-based PI3K inhibitors against various cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 6 | A375 (Melanoma) | 9.7 | [4] |
| Compound 6 | WM115 (Melanoma) | 14.2 | [4] |
| Compound 6 | HeLa (Cervical Cancer) | 12.5 | [4] |
| IP-5 | HCC1937 (Breast Cancer) | Not specified, but shown to inhibit proliferation at low concentrations | [7] |
| Imidazo[1,2-a]pyrazine derivative | Various | Not specified, but identified as PI3K inhibitors | [2] |
| Imidazo[1,2-a]pyridine derivative | A2780 (Ovarian Cancer) | Potent, efficacious in xenograft model | [5] |
Signaling Pathway Diagram
Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by imidazo[1,2-a]pyridine derivatives.
Experimental Protocols
PI3K Kinase Assay: The inhibitory activity of the compounds on PI3K can be determined using various commercially available kinase assay kits. A common method is a luminescence-based assay that measures the amount of ATP remaining in the solution following the kinase reaction. The assay is typically performed in a multi-well plate format. The reaction mixture includes the PI3K enzyme, a substrate (e.g., PIP2), ATP, and the test compound at various concentrations. After incubation, a reagent is added to stop the kinase reaction and detect the amount of ADP produced, which is then converted to a luminescent signal. The luminescence is inversely proportional to the PI3K activity. IC50 values are then calculated from the dose-response curves.
Western Blot Analysis: To confirm the mechanism of action in a cellular context, western blotting is used to measure the levels of key phosphorylated proteins in the PI3K pathway. Cancer cells are treated with the imidazo[1,2-a]pyridine derivative for a specified time. The cells are then lysed, and the protein concentration is determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with primary antibodies specific for phosphorylated forms of AKT (e.g., p-AKT Ser473) and mTOR, as well as total AKT and mTOR as loading controls. A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection, and the protein bands are visualized using a chemiluminescent substrate. A decrease in the levels of p-AKT and p-mTOR in treated cells compared to untreated controls indicates inhibition of the PI3K pathway.[4]
Antitubercular Activity: Targeting QcrB
Several imidazo[1,2-a]pyridine-3-carboxamides have emerged as potent inhibitors of Mycobacterium tuberculosis (Mtb), including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[3][8] These compounds have been shown to target the cytochrome bc1 complex, a critical component of the electron transport chain.
Mechanism of Action
The specific target of these antitubercular imidazo[1,2-a]pyridines has been identified as QcrB, the b subunit of the ubiquinol cytochrome c reductase.[1][9] Inhibition of QcrB disrupts the electron transport chain, leading to a collapse of the proton motive force and a subsequent depletion of cellular ATP.[10] This ultimately results in bacterial cell death. The identification of QcrB as the target was confirmed through the generation of spontaneous resistant mutants of M. bovis BCG, which were found to have a single nucleotide polymorphism in the qcrB gene.[1][9]
Quantitative Data
The following table summarizes the minimum inhibitory concentrations (MIC) of representative imidazo[1,2-a]pyridine-based QcrB inhibitors against M. tuberculosis.
| Compound ID | Mtb Strain | MIC (µM) | Reference |
| IP Inhibitors (1-4) | Panel of Mtb strains | 0.03 - 5 | [1] |
| Imidazo[1,2-a]pyridine-3-carboxamides | Mtb H37Rv | ≤1 (for 12 agents) | [8] |
| Compounds 9, 12, 16, 17, 18 | Mtb H37Rv | ≤0.006 | [8] |
| N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides | DS Mtb | 0.069 - 0.174 (MIC90) | [10] |
Mechanism of Action Diagram
Caption: Inhibition of the M. tuberculosis electron transport chain via QcrB by imidazo[1,2-a]pyridine derivatives.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay: The antitubercular activity of the compounds is determined by measuring their MIC against M. tuberculosis. A common method is the microplate Alamar blue assay (MABA). The compounds are serially diluted in a 96-well plate containing growth medium. A standardized inoculum of Mtb is added to each well, and the plates are incubated. After a period of incubation, Alamar blue is added to each well. The dye is blue in its oxidized state and turns pink in the reduced state due to bacterial metabolism. The MIC is defined as the lowest concentration of the compound that prevents this color change, indicating inhibition of bacterial growth.
Resistant Mutant Generation and Whole-Genome Sequencing: To identify the molecular target of the compounds, spontaneous resistant mutants are generated. A high concentration of the imidazo[1,2-a]pyridine derivative (typically 5-10 times the MIC) is used to select for resistant colonies of a susceptible mycobacterial strain (e.g., M. bovis BCG or M. tuberculosis). The genomic DNA from these resistant mutants is then extracted and subjected to whole-genome sequencing. The sequences are compared to the genome of the wild-type strain to identify any single nucleotide polymorphisms (SNPs) or other mutations that confer resistance. The gene containing the mutation is then considered a likely target of the compound.[1][9]
Conclusion
The imidazo[1,2-a]pyridine scaffold represents a versatile platform for the development of novel therapeutics. While the specific mechanism of action for 4-Chloro-N-(6,8-dibromo-2-(2-thienyl)imidazo(1,2-a)pyridin-3-yl)benzamide remains to be elucidated, the extensive research on related compounds provides a strong foundation for future investigations. The well-established roles of imidazo[1,2-a]pyridine derivatives as inhibitors of the PI3K pathway in cancer and as inhibitors of QcrB in M. tuberculosis highlight the significant potential of this chemical class in addressing critical unmet medical needs. Further research into the structure-activity relationships and target engagement of novel derivatives will be crucial for the development of next-generation therapies.
References
- 1. Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB | PLOS One [journals.plos.org]
- 2. Imidazo[1,2-a]pyrazines as novel PI3K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. p38 beta Kinase Enzyme System Application Note [worldwide.promega.com]
- 4. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of novel imidazo[1,2-a]pyridine inhibitors targeting M. tuberculosis QcrB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biological Targets of 4-Chloro-N-(6,8-dibromo-2-(2-thienyl)imidazo(1,2-a)pyridin-3-yl)benzamide (Anle138b)
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Chloro-N-(6,8-dibromo-2-(2-thienyl)imidazo(1,2-a)pyridin-3-yl)benzamide, commonly known as Anle138b, is a small molecule compound that has emerged as a promising therapeutic candidate for a range of neurodegenerative diseases. Its primary mechanism of action lies in its ability to modulate the aggregation of pathological protein oligomers, which are considered key neurotoxic species in various proteinopathies. This technical guide provides a comprehensive overview of the known biological targets of Anle138b, presenting quantitative data on its binding affinity and inhibitory activity. Detailed experimental protocols for key assays are provided to enable researchers to investigate its properties further. Additionally, this guide illustrates the signaling pathways implicated in the pathogenesis of these diseases, which are consequently affected by the oligomer-modulating activity of Anle138b.
Introduction
Neurodegenerative diseases, including Parkinson's disease, Alzheimer's disease, and prion diseases, are characterized by the progressive loss of neuronal structure and function. A common pathological hallmark of these disorders is the misfolding and aggregation of specific proteins, leading to the formation of soluble oligomers and larger insoluble fibrils. There is a growing consensus that small, soluble oligomeric species are the primary neurotoxic agents, capable of disrupting cellular homeostasis and triggering neuronal death.
Anle138b is a novel diphenyl-pyrazole compound that has demonstrated significant efficacy in preclinical models of several neurodegenerative diseases.[1][2] It acts as an oligomer modulator, directly binding to pathological protein aggregates and inhibiting their formation and toxicity.[1] This document serves as a technical resource for researchers, summarizing the current understanding of Anle138b's biological targets and providing the necessary methodological details to facilitate further research and development.
Biological Targets of Anle138b
Anle138b exhibits a broad spectrum of activity against several key proteins implicated in neurodegenerative diseases. The primary targets identified to date are:
-
Alpha-synuclein (α-syn): A protein whose aggregation is a hallmark of Parkinson's disease and other synucleinopathies.[1]
-
Tau Protein: A microtubule-associated protein that forms neurofibrillary tangles in Alzheimer's disease and other tauopathies.[2]
-
Prion Protein (PrPSc): The infectious agent in prion diseases, which is a misfolded isoform of the cellular prion protein (PrPC).[1]
The therapeutic potential of Anle138b stems from its ability to physically associate with the toxic oligomeric forms of these proteins, thereby preventing their further aggregation and downstream pathological effects.[1]
Quantitative Data
The following tables summarize the available quantitative data on the interaction of Anle138b with its primary biological targets.
Table 1: Binding Affinity of Anle138b for Alpha-Synuclein Aggregates
| Parameter | Value | Method | Reference |
| Dissociation Constant (Kd) | 190 ± 120 nM | Fluorescence Spectroscopy | [3] |
Table 2: Computational Docking Analysis of Anle138b with Alpha-Synuclein Oligomers
| Oligomeric State | Binding Energy (kcal/mol) | Inhibition Constant (Ki) (µM) |
| Monomer | -6.30 | 24.10 |
| Dimer | - | - |
| ... | ... | ... |
| Heptamer | - | 0.865 |
| ... | ... | ... |
| Nonamer | - | 0.368 |
| Decamer | -8.38 | 0.719 |
| Data from computational molecular docking studies. |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and further investigation of Anle138b's activity.
Alpha-Synuclein Aggregation Inhibition Assay (Thioflavin T)
This assay monitors the kinetics of α-synuclein aggregation in the presence and absence of an inhibitor using the fluorescent dye Thioflavin T (ThT), which binds to β-sheet-rich structures like amyloid fibrils.
Materials:
-
Recombinant human α-synuclein monomer
-
Thioflavin T (ThT)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well black, clear-bottom microplate
-
Plate reader with fluorescence detection (Excitation: ~440-450 nm, Emission: ~480-485 nm)
-
Shaking incubator
Protocol:
-
Prepare ThT Stock Solution: Prepare a 1 mM stock solution of ThT in sterile, double-distilled water. Filter through a 0.2 µm syringe filter. This solution should be prepared fresh.[4][5]
-
Prepare Working Solutions:
-
Dilute the ThT stock solution in PBS (pH 7.4) to a final working concentration of 25 µM.[5]
-
Prepare α-synuclein monomer solution in PBS. The final concentration in the well is typically 100 µM.[4]
-
Prepare Anle138b or other test compounds at desired concentrations in a suitable solvent (e.g., DMSO) and then dilute in PBS. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects aggregation (typically <1%).
-
-
Assay Setup:
-
In a 96-well black, clear-bottom plate, add the following to each well for a final volume of 100-200 µL:
-
PBS or buffer
-
Anle138b or vehicle control
-
α-synuclein monomer
-
ThT working solution
-
-
Include controls: α-synuclein with vehicle, buffer with ThT only (blank).
-
-
Incubation and Measurement:
-
Data Analysis:
-
Subtract the blank fluorescence from all readings.
-
Plot fluorescence intensity versus time to generate aggregation curves.
-
The lag time, maximum fluorescence, and slope of the elongation phase can be used to quantify the effect of the inhibitor.
-
Tau Protein Aggregation Inhibition Assay (Heparin-Induced)
This assay uses heparin to induce the fibrillization of recombinant tau protein, which is monitored by ThT fluorescence.
Materials:
-
Recombinant human tau protein (e.g., the longest isoform, hTau441)
-
Heparin
-
Thioflavin T (ThT)
-
Aggregation buffer (e.g., 20 mM Tris, pH 7.4, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
96-well black, clear-bottom microplate
-
Plate reader with fluorescence detection
Protocol:
-
Prepare Solutions:
-
Prepare a stock solution of recombinant tau protein in an appropriate buffer.
-
Prepare a stock solution of heparin.
-
Prepare a ThT stock solution as described in the α-synuclein assay.
-
-
Assay Setup:
-
In a 96-well plate, combine the following for each reaction:
-
Aggregation buffer
-
Anle138b or vehicle control
-
Recombinant tau protein (e.g., final concentration of 15 µM)
-
Heparin (e.g., final concentration of 8 µM) to induce aggregation
-
ThT (final concentration of 10-20 µM)
-
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C.
-
Monitor ThT fluorescence over time as described for the α-synuclein assay.
-
-
Data Analysis:
-
Analyze the aggregation kinetics by plotting fluorescence intensity against time.
-
Prion Protein Aggregation Assay (Real-Time Quaking-Induced Conversion - RT-QuIC)
The RT-QuIC assay is a highly sensitive method for detecting the presence of PrPSc by its ability to seed the conversion of recombinant PrPC (rPrP) into an aggregated, ThT-positive form.
Materials:
-
Recombinant PrPC (rPrP) substrate
-
PrPSc seed (from brain homogenate or other sources)
-
RT-QuIC reaction buffer (containing NaCl, EDTA, ThT, and other components)
-
96-well black, clear-bottom optical plate
-
Plate reader with fluorescence detection and intermittent shaking capabilities
Protocol:
-
Prepare Reagents:
-
Prepare the RT-QuIC reaction mix containing rPrP, ThT, and buffer components.
-
Prepare serial dilutions of the PrPSc seed and the test compound (Anle138b).
-
-
Assay Setup:
-
Add the reaction mix to the wells of a 96-well plate.
-
Add the PrPSc seed dilutions and Anle138b or vehicle control to the respective wells.
-
-
RT-QuIC Reaction:
-
Seal the plate and place it in the plate reader.
-
The instrument is programmed to perform cycles of shaking and incubation (e.g., 1 minute of shaking followed by 1 minute of rest) at a controlled temperature (e.g., 42°C).
-
ThT fluorescence is measured every 15-60 minutes.
-
-
Data Analysis:
-
The time to reach a fluorescence threshold is determined for each well. A shorter lag phase indicates a higher seeding activity.
-
The effect of Anle138b is quantified by its ability to prolong the lag phase or reduce the maximum fluorescence intensity.
-
Signaling Pathways and Experimental Workflows
The neurotoxicity of protein oligomers is mediated through the disruption of various cellular signaling pathways. By inhibiting the formation of these toxic oligomers, Anle138b is expected to prevent these downstream pathological events. The following diagrams illustrate these relationships.
Figure 1: Anle138b's primary mechanism of inhibiting toxic oligomer formation.
References
In-Depth Technical Guide: 4-Chloro-N-(6,8-dibromo-2-(2-thienyl)imidazo(1,2-a)pyridin-3-yl)benzamide (CAS 372497-52-4)
COMPOUND IDENTIFICATION: 4-Chloro-N-(6,8-dibromo-2-(2-thienyl)imidazo(1,2-a)pyridin-3-yl)benzamide, also known as DS1, is a synthetic compound belonging to the imidazo[1,2-a]pyridine class.
CAS NUMBER: 372497-52-4
Physicochemical Properties
This section summarizes the key physicochemical properties of the compound.
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₀Br₂ClN₃OS | [1][2] |
| Molecular Weight | 511.62 g/mol | [1][2] |
| Appearance | Off-white to tan powder/solid | [3] |
| Solubility | DMSO: >10 mg/mL | [3] |
| Storage Temperature | 2-8°C, desiccated | [3] |
| InChI Key | MEWSBNIVOLYKGU-UHFFFAOYSA-N | [3] |
| SMILES | Clc1ccc(cc1)C(=O)Nc2c(nc3c(Br)cc(Br)cn23)-c4cccs4 | [3] |
Biological Activity
DS1 is a potent and selective agonist for the δ (delta) subunit-containing GABAA receptors, specifically the α4β3δ subtype.[4][5] Unlike general GABAA receptor agonists such as muscimol, DS1's activity is specific to this receptor subtype.[4][6] This specificity makes it a valuable tool for investigating the physiological roles of δ-containing GABAA receptors.
The primary biological effect identified for DS1 is the stimulation of gonadotropin subunit gene expression in mouse pituitary gonadotrophs.[1][2][4] It has been shown to increase the promoter activity of luteinizing hormone beta (LHβ), follicle-stimulating hormone beta (FSHβ), and the common alpha subunit (αGSU).[4] Furthermore, DS1 enhances the activity of the gonadotropin-releasing hormone (GnRH) receptor promoter.[4]
The mechanism of action for this stimulation involves the activation of the extracellular signal-regulated kinase (ERK) signaling pathway.[4] DS1 increases the activity of the serum response element (SRE), a downstream target of the ERK pathway.[4] Additionally, it enhances the activity of the cAMP response element (CRE), suggesting an interplay with the protein kinase A (PKA) pathway, although the primary effect on gonadotropin expression appears to be ERK-dependent.[4]
Signaling Pathway
The following diagram illustrates the proposed signaling pathway for DS1 in pituitary gonadotroph cells.
Caption: Proposed signaling pathway of DS1 in pituitary gonadotrophs.
Experimental Protocols
This section details the experimental methods used to characterize the biological activity of DS1.
Cell Culture and Transfection
-
Cell Line: The mouse pituitary gonadotroph cell line, LβT2, is used as an in vitro model.[4]
-
Culture Conditions: Cells are maintained in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere of 5% CO₂.
-
Transfection: For promoter activity assays, LβT2 cells are transiently transfected with luciferase reporter gene constructs for the promoters of interest (e.g., LHβ, FSHβ, SRE, CRE). A common method is using a lipid-based transfection reagent like Lipofectamine 2000.
Promoter Activity Assay
This workflow outlines the steps for assessing the effect of DS1 on gene promoter activity.
Caption: Workflow for a luciferase-based promoter activity assay.
Western Blot Analysis
To confirm the activation of the ERK pathway, Western blotting can be performed to detect the phosphorylated forms of ERK1/2.
-
Cell Treatment and Lysis: LβT2 cells are treated with DS1 for specific time points, then lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.
-
Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Quantitative Data
The following table summarizes the reported effects of DS1 on promoter activities in LβT2 cells. The data is presented as fold-increase over a vehicle control.
| Promoter Construct | DS1 Concentration | Fold-Increase in Activity | Reference |
| LHβ | 100 nM | ~2.5 | [4] |
| FSHβ | 100 nM | ~2.0 | [4] |
| αGSU | 100 nM | ~1.5 | [4] |
| GnRH Receptor | 100 nM | ~2.0 | [4] |
| SRE | 100 nM | ~2.5 | [4] |
| CRE | 100 nM | ~2.0 | [4] |
Note: The values are approximate and based on graphical representations in the cited literature. For precise values, refer to the original publication.
Conclusion
4-Chloro-N-(6,8-dibromo-2-(2-thienyl)imidazo(1,2-a)pyridin-3-yl)benzamide (DS1) is a valuable pharmacological tool for the study of δ-subunit-containing GABAA receptors. Its ability to selectively activate this receptor subtype and modulate gonadotropin gene expression through the ERK signaling pathway provides a specific mechanism for investigating the role of these receptors in the neuroendocrine system. The experimental protocols and data presented in this guide offer a comprehensive overview for researchers and drug development professionals working with this compound or in related fields. Further research may explore the therapeutic potential of targeting this specific GABAA receptor subtype in various physiological and pathological conditions.
References
The Discovery and Synthesis of Novel Benzamide Compounds: A Technical Guide
Introduction: The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational agents. Its versatility allows for the fine-tuning of pharmacological properties, leading to compounds that target a wide array of biological entities, including G-protein coupled receptors (GPCRs), enzymes, and ion channels. This technical guide provides an in-depth overview for researchers and drug development professionals on the discovery, synthesis, and biological evaluation of novel benzamide compounds, highlighting key therapeutic targets, synthetic methodologies, and relevant signaling pathways.
Key Therapeutic Targets and Structure-Activity Relationship (SAR)
Recent research has focused on developing benzamide derivatives for several key therapeutic areas. These include oncology, central nervous system (CNS) disorders, and infectious diseases. The following sections summarize the quantitative data for novel compounds against prominent targets.
Poly(ADP-ribose) Polymerase (PARP) Inhibitors
PARP-1 is a crucial enzyme in the DNA damage repair pathway, and its inhibition is a promising strategy for cancer therapy, particularly in tumors with existing DNA repair deficiencies like BRCA1/2 mutations.
| Compound | Target | IC50 (nM) | Target Cell Line | Antiproliferative IC50 (µM) | Reference |
| 23f | PARP-1 | 5.17 | HCT116 | 7.87 | |
| 27f | PARP-1 | 6.06 | HCT116 | 8.93 | |
| 13f | PARP-1 | 0.25 | HCT116 | 0.30 | |
| 13f | PARP-1 | 0.25 | DLD-1 | 2.83 | |
| 28d | PARP-1 | 3200 | SNU-251 | - |
Table 1: In vitro activity of novel benzamide-based PARP-1 inhibitors.
The data indicates that subtle structural modifications can lead to significant changes in potency. For instance, compound 13f , a benzamide derivative containing a phenylacetamidophenyl scaffold, demonstrated exceptional PARP-1 inhibitory effect with an IC50 of 0.25 nM.
Sigma-1 Receptor (S1R) Agonists
The Sigma-1 receptor (S1R) is a ligand-operated molecular chaperone involved in neuroprotection, making it a promising target for CNS disorders. Pharmacomodulation of a known S1R ligand led to the development of novel benzamide derivatives with improved affinity and selectivity.
| Compound | S1R Affinity Ki (nM) | S2R/S1R Selectivity | hERG Inhibition IC50 (µM) | Cytotoxicity IC50 (µM) (SH-SY5Y cells) | Reference |
| Compound 2 | 0.6 | 317 | >11 | >100 | |
| Compound 3 | 1.1 | 218 | - | >100 | |
| Compound 6 | 1.3 | 115 | >10 | >100 | |
| Compound 7 | 1.4 | 107 | - | >100 |
Table 2: Pharmacological profile of novel benzamide-based Sigma-1 Receptor agonists.
Compound 2 emerged as a promising candidate, exhibiting high affinity for S1R (Ki = 0.6 nM), excellent selectivity over the S2R subtype, and a strong safety profile with minimal cytotoxicity and a high hERG IC50 value, suggesting low risk for cardiac toxicity.
Dopamine Receptor Antagonists
Substituted benzamides have long been explored as dopamine receptor antagonists for the treatment of psychosis and other neurological disorders. Research continues to identify derivatives with selectivity for specific dopamine receptor subtypes, such as D3 and D4, to improve efficacy and reduce side effects.
| Compound | D2 Receptor Ki (nM) | D3 Receptor Ki (nM) | D4 Receptor Ki (nM) | Reference |
| YM-43611 | 120 | 1.9 | 1.1 | |
| (S)-5c | 1000 | 11 | 1.8 | |
| (S)-5d | 3500 | 45 | 4.1 |
Table 3: Binding affinities of (S)-N-(3-pyrrolidinyl)benzamide derivatives for dopamine receptor subtypes.
The structure-activity relationship studies indicate that the substituent on the 4-amino group of the benzamide nucleus is crucial for differentiating affinity between D2, D3, and D4 receptors.
Synthetic Methodologies
The synthesis of novel benzamide libraries relies on robust and versatile chemical reactions. Core methods include direct amide bond formation and modern cross-coupling reactions to build molecular complexity.
General Amide Bond Formation
The most fundamental step in synthesizing benzamides is the formation of the amide bond. A common and straightforward method involves the reaction of a substituted benzoyl chloride with a primary or secondary amine.
Experimental Protocol 1: General Synthesis of N-substituted Benzamides
This protocol describes the synthesis of a benzamide from a benzoyl chloride and an amine via the Schotten-Baumann reaction.
-
Reagents and Materials:
-
Substituted Benzoyl Chloride (1.0 eq)
-
Substituted Amine (1.1 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or Pyridine (1.5 eq)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath.
-
-
Procedure:
-
Dissolve the substituted amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM in a round-bottom flask under a nitrogen or argon atmosphere.
-
Cool the mixture to 0 °C using an ice bath.
-
Dissolve the substituted benzoyl chloride (1.0 eq) in anhydrous DCM and add it dropwise to the cooled amine solution over 15-30 minutes with vigorous stirring.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization or column chromatography on silica gel to yield the pure benzamide.
-
Palladium-Catalyzed Cross-Coupling Reactions
To create more complex benzamide derivatives, particularly biaryl structures, palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination are indispensable tools.
Experimental Protocol 2: Suzuki-Miyaura Cross-Coupling
This protocol details a typical procedure for coupling a bromo-benzamide derivative with a boronic acid.
-
Reagents and Materials:
-
Bromo-benzamide derivative (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq)
-
Solvent system (e.g., Toluene/Ethanol/Water or 1,4-Dioxane/Water)
-
Schlenk flask or sealed reaction vial, inert gas (Argon or Nitrogen).
-
-
Procedure:
-
To a Schlenk flask, add the bromo-benzamide derivative (1.0 eq), arylboronic acid (1.2 eq), base (2.0 eq), and the palladium catalyst (0.05 eq).
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add the degassed solvent system (e.g., 1,4-Dioxane and water) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir overnight (12-24 hours). Monitor progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to obtain the desired biaryl benzamide.
-
Experimental Protocol 3: Buchwald-Hartwig Amination
This protocol describes the C-N bond formation between a halo-benzamide and an amine.
-
Reagents and Materials:
-
Halo-benzamide (e.g., bromo- or iodo-benzamide) (1.0 eq)
-
Amine (1.2 eq)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)
-
Phosphine Ligand (e.g., XPhos, BINAP, 4-10 mol%)
-
Strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄, 1.4-2.5 eq)
-
Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane)
-
Schlenk flask or sealed microwave vial, inert gas.
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, add the halo-benzamide (1.0 eq), amine (1.2 eq), base (2.5 eq), palladium pre-catalyst (5 mol %), and ligand (10 mol %) to a reaction vessel.
-
Add the anhydrous, degassed solvent.
-
Seal the vessel and heat the mixture to the desired temperature (e.g., 110-150 °C), either in an oil bath or using a microwave reactor, for the specified time (30 min to 24 h).
-
Cool the reaction to room temperature and dilute with an organic solvent like dichloromethane or ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Concentrate the filtrate and purify the residue by column chromatography to isolate the aminated benzamide product.
-
Biological Evaluation Protocols
Once synthesized, novel compounds must be evaluated for biological activity. Standardized in vitro assays are the first step in determining potency and mechanism of action.
Experimental Protocol 4: In Vitro Enzyme Inhibition Assay
This is a general protocol to determine the IC50 value of a compound against a target enzyme (e.g., PARP-1, hCA).
-
Reagents and Materials:
-
Target enzyme (e.g., recombinant human PARP-1)
-
Substrate (e.g., NAD⁺ for PARP-1)
-
Assay buffer
-
Test compounds (dissolved in DMSO)
-
Detection reagent (specific to the assay format, e.g., colorimetric, fluorescent)
-
96-well or 384-well microplate, plate reader.
-
-
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO. Further dilute in assay buffer to the final desired concentrations.
-
In a microplate, add the assay buffer, the target enzyme, and the test compound solution. Include wells for positive (no inhibitor) and negative (no enzyme) controls.
-
Incubate the plate for a defined period at a specific temperature (e.g., 15 minutes at 30 °C) to allow the compound to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the substrate.
-
Allow the reaction to proceed for a set time (e.g., 60 minutes at 30 °C).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., absorbance or fluorescence) using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the positive control.
-
Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation using graphing software.
-
Experimental Protocol 5: Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic or antiproliferative effects of compounds on cancer cell lines.
-
Reagents and Materials:
-
Human cancer cell line (e.g., HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS.
-
Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)
-
96-well cell culture plates, incubator, plate reader.
-
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 3 x 10³ cells/well) and incubate for 24 hours at 37 °C, 5% CO₂ to allow for attachment.
-
Treat the cells with various concentrations of the test compounds (typically in a serial dilution). Include vehicle control wells (DMSO only).
-
Incubate the cells for 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the viability data against the log of the compound concentration and determine the IC50 value.
-
Visualizing Workflows and Signaling Pathways
Understanding the logical flow of a drug discovery campaign and the biological context of a drug's target is critical. The following diagrams, rendered using Graphviz, illustrate these concepts.
In-depth Technical Guide: Crystal Structure of 4-Chloro-N-(6,8-dibromo-2-(2-thienyl)imidazo(1,2-a)pyridin-3-yl)benzamide
A comprehensive search for the crystal structure of 4-Chloro-N-(6,8-dibromo-2-(2-thienyl)imidazo(1,2-a)pyridin-3-yl)benzamide has been conducted; however, detailed crystallographic data and associated experimental protocols are not publicly available at this time.
While the chemical compound with CAS Registry Number 372497-52-4 is known, its single-crystal X-ray diffraction data, which is essential for a detailed analysis of its three-dimensional structure, does not appear to be published in accessible scientific literature or crystallographic databases.
This guide is intended for researchers, scientists, and drug development professionals. In the absence of specific data for the target compound, this document will provide a general overview of the methodologies typically employed for the determination of crystal structures of similar organic molecules. Additionally, a hypothetical workflow for such an analysis is presented in a conceptual diagram.
General Experimental Protocols for Crystal Structure Determination
The determination of the crystal structure of a novel compound like 4-Chloro-N-(6,8-dibromo-2-(2-thienyl)imidazo(1,2-a)pyridin-3-yl)benzamide would typically involve the following key steps: synthesis, crystallization, and X-ray diffraction analysis.
1.1. Synthesis
The synthesis of the title compound would likely involve a multi-step process. A plausible synthetic route could start with the appropriate substituted 2-aminopyridine, which would be reacted to form the imidazo[1,2-a]pyridine core. Subsequent functionalization, including the introduction of the thienyl group and the final coupling with 4-chlorobenzoyl chloride, would yield the desired product. Purification would typically be achieved through column chromatography and recrystallization to obtain a high-purity sample suitable for single crystal growth.
1.2. Crystallization
Growing single crystals of sufficient size and quality is often the most challenging step. Common techniques include:
-
Slow Evaporation: A solution of the compound in a suitable solvent or solvent mixture is allowed to evaporate slowly at a constant temperature.
-
Vapor Diffusion: A solution of the compound is placed in a small open vial, which is then enclosed in a larger sealed container with a more volatile solvent (the precipitant). The slow diffusion of the precipitant vapor into the solution reduces the solubility of the compound, promoting crystal growth.
-
Cooling: A saturated solution of the compound is slowly cooled, leading to supersaturation and subsequent crystallization.
The choice of solvents is critical and is often determined empirically by screening a wide range of common organic solvents and their mixtures.
1.3. Single-Crystal X-ray Diffraction
Once suitable crystals are obtained, the following procedure is typically followed:
-
Crystal Mounting: A single crystal of appropriate dimensions is mounted on a goniometer head.
-
Data Collection: The crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect diffraction data from all possible orientations. The diffraction pattern is recorded on a detector.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods, which provide an initial model of the atomic positions. This model is then refined against the experimental data to obtain the final, accurate crystal structure.
Data Presentation
If the crystal structure data were available, it would be presented in a series of tables summarizing the key crystallographic parameters.
Table 1: Hypothetical Crystal Data and Structure Refinement Parameters
| Parameter | Value |
| Empirical formula | C₁₈H₁₀Br₂ClN₃OS |
| Formula weight | 511.62 |
| Temperature | 293(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = ... Å, b = ... Å, c = ... Å |
| α = 90°, β = ... °, γ = 90° | |
| Volume | ... ų |
| Z | 4 |
| Density (calculated) | ... Mg/m³ |
| Absorption coefficient | ... mm⁻¹ |
| F(000) | ... |
| Crystal size | ... x ... x ... mm³ |
| Theta range for data collection | ... to ... ° |
| Index ranges | -h≤h≤h, -k≤k≤k, -l≤l≤l |
| Reflections collected | ... |
| Independent reflections | ... [R(int) = ...] |
| Completeness to theta = ...° | ... % |
| Absorption correction | Multi-scan |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | ... / ... / ... |
| Goodness-of-fit on F² | ... |
| Final R indices [I>2sigma(I)] | R₁ = ..., wR₂ = ... |
| R indices (all data) | R₁ = ..., wR₂ = ... |
| Largest diff. peak and hole | ... and ... e.Å⁻³ |
Table 2: Hypothetical Selected Bond Lengths (Å)
| Bond | Length |
| Br(1)-C(6) | ... |
| Br(2)-C(8) | ... |
| Cl(1)-C(15) | ... |
| S(1)-C(10) | ... |
| O(1)-C(12) | ... |
| N(1)-C(9) | ... |
| N(2)-C(3) | ... |
| N(3)-C(12) | ... |
Table 3: Hypothetical Selected Bond Angles (°)
| Atoms | Angle |
| C(5)-C(6)-Br(1) | ... |
| C(7)-C(8)-Br(2) | ... |
| C(14)-C(15)-Cl(1) | ... |
| C(3)-N(3)-C(12) | ... |
| O(1)-C(12)-N(3) | ... |
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the determination of a crystal structure.
Conclusion
A detailed technical guide on the crystal structure of 4-Chloro-N-(6,8-dibromo-2-(2-thienyl)imidazo(1,2-a)pyridin-3-yl)benzamide cannot be provided due to the absence of published crystallographic data. The information and workflow presented here are based on standard methodologies in the field of chemical crystallography and serve as a general reference for the processes involved in such a study. Further research and publication are required to elucidate the specific structural details of this compound.
In Vitro Screening of 4-Chloro-N-(6,8-dibromo-2-(2-thienyl)imidazo(1,2-a)pyridin-3-yl)benzamide: A Technical Guide
Disclaimer: Publicly available in vitro screening data, including specific quantitative measurements (e.g., IC50, EC50), for the compound 4-Chloro-N-(6,8-dibromo-2-(2-thienyl)imidazo(1,2-a)pyridin-3-yl)benzamide is limited. This guide is therefore based on the broader class of imidazo[1,2-a]pyridine derivatives, which are widely investigated as kinase inhibitors. The experimental protocols and potential signaling pathways described herein are representative of those commonly employed for the evaluation of such compounds.
Introduction
The imidazo[1,2-a]pyridine scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized for its versatile biological activities. Derivatives of this core have been extensively explored as inhibitors of various protein kinases, which are critical regulators of cellular processes and are frequently dysregulated in diseases such as cancer.[1] This technical guide provides an overview of the typical in vitro screening cascade for a representative imidazo[1,2-a]pyridine compound, 4-Chloro-N-(6,8-dibromo-2-(2-thienyl)imidazo(1,2-a)pyridin-3-yl)benzamide, based on the common targets and methodologies for this class of molecules.
Potential Molecular Targets and Signaling Pathways
Based on the activities of structurally related imidazo[1,2-a]pyridine derivatives, a likely class of targets for the compound of interest is the receptor tyrosine kinases (RTKs). Anaplastic Lymphoma Kinase (ALK) and Insulin-like Growth Factor 1 Receptor (IGF-1R) are two such RTKs that have been the focus of inhibitors with this scaffold.
Anaplastic Lymphoma Kinase (ALK) Signaling Pathway
ALK is a receptor tyrosine kinase that, when constitutively activated through genetic alterations such as chromosomal rearrangements, gene amplification, or mutations, can drive the growth and survival of various cancers.[1][2] Upon activation, ALK dimerizes and autophosphorylates, initiating downstream signaling cascades. Key pathways include the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways, all of which promote cell proliferation, survival, and differentiation.[1][2][3][4]
Experimental Protocols
A standard in vitro screening workflow for a novel kinase inhibitor would typically involve a primary biochemical assay to determine direct enzymatic inhibition, followed by cell-based assays to assess activity in a more physiological context.
General Experimental Workflow
The screening process generally begins with a high-throughput primary screen against the kinase of interest. Hits from the primary screen are then confirmed, and their potency is determined by generating dose-response curves to calculate the IC50 value. Subsequent secondary assays can be used to determine the mechanism of inhibition and selectivity against other kinases. Finally, cell-based assays are employed to measure the compound's effect on downstream signaling and cellular phenotypes like proliferation and apoptosis.
Representative Protocol: In Vitro Kinase Inhibition Assay (TR-FRET)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common method for quantifying kinase activity.
Objective: To determine the half-maximal inhibitory concentration (IC50) of 4-Chloro-N-(6,8-dibromo-2-(2-thienyl)imidazo(1,2-a)pyridin-3-yl)benzamide against a target kinase (e.g., ALK).
Materials:
-
Recombinant human kinase (e.g., ALK)
-
Biotinylated peptide substrate
-
ATP (Adenosine triphosphate)
-
Test compound (serial dilutions)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Stop solution (containing EDTA)
-
Detection reagents: Europium-labeled anti-phospho-substrate antibody and Streptavidin-Allophycocyanin (SA-APC)
-
384-well low-volume microplates
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compound in DMSO and dispense into the assay plate. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Enzyme and Substrate Addition: Add the kinase and biotinylated peptide substrate to the wells containing the compound.
-
Initiation of Reaction: Start the kinase reaction by adding ATP. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stopping the Reaction: Terminate the reaction by adding the stop solution.
-
Detection: Add the detection reagents (Europium-labeled antibody and SA-APC) and incubate in the dark to allow for binding.
-
Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm and 620 nm.
Data Analysis:
-
Calculate the ratio of the emission signals (665 nm / 620 nm).
-
Normalize the data using the positive and negative controls.
-
Plot the normalized data against the logarithm of the compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.
Data Presentation
While specific data for the title compound is unavailable, the following table illustrates how quantitative data from in vitro screening would be presented.
| Compound ID | Target Kinase | Assay Type | IC50 (nM) |
| 4-Chloro-N-(6,8-dibromo-2-(2-thienyl)imidazo(1,2-a)pyridin-3-yl)benzamide | ALK | TR-FRET | Data not available |
| 4-Chloro-N-(6,8-dibromo-2-(2-thienyl)imidazo(1,2-a)pyridin-3-yl)benzamide | IGF-1R | TR-FRET | Data not available |
| Reference Compound | ALK | TR-FRET | Example: 50 |
Conclusion
The imidazo[1,2-a]pyridine scaffold remains a promising starting point for the development of potent and selective kinase inhibitors. Although specific in vitro screening data for 4-Chloro-N-(6,8-dibromo-2-(2-thienyl)imidazo(1,2-a)pyridin-3-yl)benzamide is not publicly accessible, the established methodologies and known targets for this compound class provide a clear framework for its evaluation. The protocols and pathways outlined in this guide serve as a representative example of the in-depth analysis required to characterize novel kinase inhibitors for potential therapeutic development. Further investigation through the described experimental workflows would be necessary to elucidate the precise biological activity and therapeutic potential of this specific compound.
References
Methodological & Application
using 4-Chloro-N-(6,8-dibromo-2-(2-thienyl)imidazo(1,2-a)pyridin-3-yl)benzamide in oncology research
Application Notes and Protocols for Imidazo[1,2-a]pyridine Derivatives in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazo[1,2-a]pyridine scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized for its broad spectrum of biological activities, including significant potential in oncology.[1][2] Derivatives of this scaffold have been investigated as inhibitors of various key signaling pathways implicated in cancer progression, such as the PI3K/Akt/mTOR pathway, and have been shown to induce cell cycle arrest and apoptosis in various cancer cell lines.[3][4][5][6][7][8]
The specific compound, 4-Chloro-N-(6,8-dibromo-2-(2-thienyl)imidazo(1,2-a)pyridin-3-yl)benzamide, is not widely documented in current scientific literature. Therefore, these application notes will focus on a closely related and representative imidazo[1,2-a]pyridine derivative, hereafter referred to as IMP-Analog , to provide relevant and practical experimental guidance. The data and protocols presented are based on published findings for structurally similar compounds and established methodologies.
IMP-Analog: A Representative Imidazo[1,2-a]pyridine Compound
For the purpose of these notes, IMP-Analog represents an imidazo[1,2-a]pyridine derivative with demonstrated cytotoxic effects against various cancer cell lines. The quantitative data presented below is based on published results for similar 3-substituted imidazo[1,2-a]pyridine compounds.[9]
Data Presentation: In Vitro Cytotoxicity
The in vitro efficacy of IMP-Analog was evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the compound's potency in inhibiting cell growth, was determined using a standard cytotoxicity assay.
Table 1: IC50 Values of IMP-Analog in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| HT-29 | Colon Carcinoma | 4.15 |
| B16F10 | Melanoma | 21.75 |
| MCF-7 | Breast Adenocarcinoma | > 50 |
Data is representative of similar compounds found in the literature and should be used for illustrative purposes.[9]
Mechanism of Action: PI3K/Akt/mTOR Pathway Inhibition
Many imidazo[1,2-a]pyridine derivatives exert their anticancer effects by targeting the PI3K/Akt/mTOR signaling pathway.[3][5][6][7][8] This pathway is a critical regulator of cell proliferation, growth, and survival, and its dysregulation is a common feature in many cancers.[7] Inhibition of this pathway by compounds like IMP-Analog can lead to a halt in the cell cycle and the induction of programmed cell death (apoptosis).
Figure 1: Proposed mechanism of action of IMP-Analog via inhibition of the PI3K/Akt/mTOR pathway.
Experimental Protocols
Cell Viability Assay (Trypan Blue Exclusion Method)
This protocol determines the number of viable cells in a cell suspension. It is based on the principle that live cells possess intact cell membranes that exclude certain dyes, such as trypan blue, whereas dead cells do not.[10][11][12][13][14]
Materials:
-
Cancer cell lines (e.g., HT-29, B16F10)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
IMP-Analog stock solution (in DMSO)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Trypan Blue solution (0.4%)
-
Hemocytometer
-
Microscope
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of IMP-Analog (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO). Incubate for 48 hours.
-
Cell Harvesting:
-
Aspirate the medium and wash the cells with PBS.
-
Add 100 µL of Trypsin-EDTA to each well and incubate until cells detach.
-
Add 400 µL of complete medium to inactivate the trypsin and resuspend the cells.
-
-
Staining:
-
Transfer 20 µL of the cell suspension to a new microfuge tube.
-
Add 20 µL of 0.4% Trypan Blue solution (1:1 dilution) and mix gently.
-
-
Cell Counting:
-
Load 10 µL of the stained cell suspension into a hemocytometer.
-
Count the number of viable (unstained) and non-viable (blue) cells under a microscope.
-
-
Calculation:
-
Calculate the percentage of viable cells: (Number of viable cells / Total number of cells) x 100.
-
Plot the percentage of viable cells against the compound concentration to determine the IC50 value.
-
Figure 2: Workflow for the Trypan Blue cell viability assay.
Western Blotting for Apoptosis and Signaling Proteins
Western blotting is used to detect specific proteins in a sample and can be used to assess the effect of IMP-Analog on the expression levels of key proteins in the PI3K/Akt/mTOR pathway and apoptosis.[15][16][17][18][19]
Materials:
-
Treated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-Bax, anti-Bcl-2, anti-Caspase-3, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the treated cells with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate 30 µg of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the ECL substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, G2/M) after treatment with IMP-Analog.[1][2][4][20][21]
Materials:
-
Treated cells
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting and Fixation:
-
Harvest the treated cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.
-
Incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in each phase of the cell cycle.
-
Figure 3: Workflow for cell cycle analysis using flow cytometry.
The imidazo[1,2-a]pyridine scaffold represents a promising area for the development of novel anticancer agents. While the specific compound 4-Chloro-N-(6,8-dibromo-2-(2-thienyl)imidazo(1,2-a)pyridin-3-yl)benzamide is not well-characterized, the provided protocols for the representative IMP-Analog offer a solid foundation for researchers to investigate the oncology potential of this class of compounds. The methodologies described for assessing cytotoxicity, mechanism of action, and effects on the cell cycle are fundamental to the preclinical evaluation of novel therapeutic candidates.
References
- 1. Flow cytometry with PI staining | Abcam [abcam.com]
- 2. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 3. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of Imidazo[1,2- a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. synthesis-and-biological-activities-of-3-aminoimidazo-1-2-pyridine-compounds - Ask this paper | Bohrium [bohrium.com]
- 10. Cytotoxicity - Wikipedia [en.wikipedia.org]
- 11. m.youtube.com [m.youtube.com]
- 12. How does trypan blue determine cell viability? | AAT Bioquest [aatbio.com]
- 13. youtube.com [youtube.com]
- 14. m.youtube.com [m.youtube.com]
- 15. m.youtube.com [m.youtube.com]
- 16. youtube.com [youtube.com]
- 17. youtube.com [youtube.com]
- 18. Western Blot Protocol | Proteintech Group [ptglab.com]
- 19. youtube.com [youtube.com]
- 20. wp.uthscsa.edu [wp.uthscsa.edu]
- 21. corefacilities.iss.it [corefacilities.iss.it]
Application Notes & Protocols: In Vivo Efficacy Evaluation of 4-Chloro-N-(6,8-dibromo-2-(2-thienyl)imidazo(1,2-a)pyridin-3-yl)benzamide in a Melanoma Xenograft Model
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for evaluating the in vivo antitumor efficacy of 4-Chloro-N-(6,8-dibromo-2-(2-thienyl)imidazo(1,2-a)pyridin-3-yl)benzamide, a potent inhibitor of TANK-binding kinase 1 (TBK1), in a subcutaneous melanoma xenograft mouse model. The protocol covers animal handling, tumor implantation, compound formulation, treatment administration, and methods for assessing efficacy and target engagement.
Introduction
TANK-binding kinase 1 (TBK1) is a serine/threonine kinase that plays a critical role in innate immune signaling.[1][2] Dysregulation and aberrant activation of TBK1 have been implicated in the pathogenesis of various cancers, including melanoma, by promoting cell proliferation, survival, and altering the tumor microenvironment.[1][2][3] TBK1 activation, marked by phosphorylation at Ser172, makes it a compelling therapeutic target for cancer treatment.[1]
4-Chloro-N-(6,8-dibromo-2-(2-thienyl)imidazo(1,2-a)pyridin-3-yl)benzamide (hereinafter referred to as "Compound-T") is a novel small molecule inhibitor designed to target TBK1. This protocol describes a robust subcutaneous xenograft model using the A375 human melanoma cell line to determine the dose-dependent antitumor activity of Compound-T in vivo. The primary efficacy endpoint is tumor growth inhibition, while secondary endpoints include monitoring animal well-being and assessing pharmacodynamic (PD) biomarkers to confirm target engagement within the tumor tissue.
Signaling Pathway and Mechanism of Action
Compound-T inhibits TBK1, which acts as a central node in multiple signaling pathways. In many cancers, TBK1 can be activated by inflammatory cytokines or oncogenic kinases.[2] Its activation leads to the phosphorylation of downstream substrates, such as Interferon Regulatory Factor 3 (IRF3), and contributes to pro-survival signaling. By inhibiting TBK1, Compound-T is hypothesized to block these survival signals and suppress tumor growth.
Materials and Methods
Reagents and Cell Lines
-
Compound-T: 4-Chloro-N-(6,8-dibromo-2-(2-thienyl)imidazo(1,2-a)pyridin-3-yl)benzamide
-
Cell Line: A375 human malignant melanoma (ATCC® CRL-1619™)
-
Cell Culture Media: Dulbecco's Modified Eagle's Medium (DMEM), 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Vehicle: 0.5% (w/v) Methylcellulose in sterile water.
-
Other: Hank's Balanced Salt Solution (HBSS), Trypsin-EDTA, Matrigel® Basement Membrane Matrix.
Animal Model
-
Species: Female athymic nude mice (e.g., BALB/c-nu/nu)
-
Age: 6-8 weeks
-
Supplier: The Jackson Laboratory or equivalent.
-
Housing: Maintained in a specific pathogen-free (SPF) environment with a 12-hour light/dark cycle, with ad libitum access to food and water. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[4]
Experimental Protocols
Experimental Workflow
The overall experimental process follows a sequential workflow from cell preparation to data analysis.
Cell Culture and Implantation
-
Culture A375 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Harvest cells at 80-90% confluency using Trypsin-EDTA.
-
Wash cells with HBSS and perform a cell count using a hemocytometer or automated cell counter. Ensure cell viability is >95%.
-
Resuspend cells in a 1:1 mixture of cold HBSS and Matrigel® at a final concentration of 5 x 10⁷ cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.[4]
Study Design and Treatment
-
Monitor tumor growth using digital calipers. Once tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 mice per group).[5]
-
Prepare Compound-T formulations in the vehicle (0.5% methylcellulose) daily.
-
Administer Compound-T or Vehicle orally (p.o.) once daily at a volume of 10 mL/kg.
-
Measure tumor volume and body weight twice weekly. Tumor volume is calculated using the formula: (Length x Width²)/2.
-
Continue treatment for 21 days or until tumors in the control group reach the protocol-defined endpoint volume (e.g., 2000 mm³).
Pharmacodynamic (PD) Biomarker Analysis
-
At the end of the study (or at a specified time point, e.g., 4 hours post-final dose), euthanize a subset of mice from each group (n=3-4).
-
Excise tumors, snap-freeze them in liquid nitrogen, and store them at -80°C.
-
Prepare tumor lysates and perform Western blot analysis to measure the levels of total TBK1, phosphorylated TBK1 (p-TBK1, Ser172), and phosphorylated IRF3 (p-IRF3, Ser396) to confirm target engagement.
Data Presentation and Analysis
All quantitative data should be summarized in tables for clear comparison.
Table 1: Experimental Study Design
| Group | Treatment | Dose (mg/kg) | Route | Schedule | N |
|---|---|---|---|---|---|
| 1 | Vehicle | 0 | p.o. | QD | 10 |
| 2 | Compound-T | 10 | p.o. | QD | 10 |
| 3 | Compound-T | 30 | p.o. | QD | 10 |
| 4 | Compound-T | 100 | p.o. | QD | 10 |
Table 2: Summary of Antitumor Efficacy (Day 21)
| Group | Treatment (mg/kg) | Mean Tumor Volume (mm³ ± SEM) | % Tumor Growth Inhibition (%TGI) | P-value (vs. Vehicle) |
|---|---|---|---|---|
| 1 | Vehicle | 1850 ± 210 | - | - |
| 2 | Compound-T (10) | 1250 ± 150 | 32.4 | <0.05 |
| 3 | Compound-T (30) | 780 ± 95 | 57.8 | <0.001 |
| 4 | Compound-T (100) | 350 ± 60 | 81.1 | <0.0001 |
%TGI is calculated as: [1 - (Mean Volume_Treated / Mean Volume_Vehicle)] x 100
Table 3: Animal Body Weight Changes
| Group | Treatment (mg/kg) | Mean Body Weight Change (%) on Day 21 (± SEM) |
|---|---|---|
| 1 | Vehicle | +5.2 ± 1.5 |
| 2 | Compound-T (10) | +4.8 ± 1.2 |
| 3 | Compound-T (30) | +3.5 ± 1.8 |
| 4 | Compound-T (100) | -1.5 ± 2.1 |
A body weight loss of >15-20% is typically considered a sign of significant toxicity.
Table 4: Pharmacodynamic Biomarker Modulation in Tumors
| Group | Treatment (mg/kg) | p-TBK1 / Total TBK1 Ratio (Normalized to Vehicle) | % Inhibition |
|---|---|---|---|
| 1 | Vehicle | 1.00 | 0 |
| 2 | Compound-T (10) | 0.65 | 35 |
| 3 | Compound-T (30) | 0.28 | 72 |
| 4 | Compound-T (100) | 0.11 | 89 |
Data derived from densitometry of Western blots.
Conclusion
This protocol provides a comprehensive framework for the in vivo evaluation of 4-Chloro-N-(6,8-dibromo-2-(2-thienyl)imidazo(1,2-a)pyridin-3-yl)benzamide. The successful execution of this study will establish a clear dose-response relationship for antitumor efficacy and confirm the on-target activity of the compound in a relevant cancer model, providing critical data for further preclinical and clinical development.
References
- 1. Mechanism of TBK1 activation in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of TBK1 in cancer pathogenesis and anticancer immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting TANK-binding kinase 1 (TBK1) in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo tumor xenograft study [bio-protocol.org]
- 5. tumor.informatics.jax.org [tumor.informatics.jax.org]
Application of 4-Chloro-N-(6,8-dibromo-2-(2-thienyl)imidazo(1,2-a)pyridin-3-yl)benzamide in Enzymatic Assays
Introduction
4-Chloro-N-(6,8-dibromo-2-(2-thienyl)imidazo(1,2-a)pyridin-3-yl)benzamide, also known as GSK'843, is a potent and selective inhibitor of Receptor-Interacting Protein Kinase 3 (RIPK3), a key serine/threonine kinase involved in the regulation of necroptosis, a form of programmed cell death. Necroptosis is implicated in various pathological conditions, including inflammatory diseases, ischemic injury, and neurodegeneration. As a critical mediator of this pathway, RIPK3 represents a significant therapeutic target. GSK'843 serves as a valuable chemical tool for studying the biological functions of RIPK3 and for the development of novel therapeutics targeting necroptosis. This document provides detailed application notes and protocols for the use of GSK'843 in enzymatic assays to characterize its inhibitory activity against RIPK3.
Data Presentation
The inhibitory activity of 4-Chloro-N-(6,8-dibromo-2-(2-thienyl)imidazo(1,2-a)pyridin-3-yl)benzamide (GSK'843) against RIPK3 has been quantified using biochemical assays. The following table summarizes the key quantitative data.
| Compound | Assay Type | Target | Parameter | Value (nM) |
| GSK'843 | Fluorescence Polarization (FP) | RIPK3 Kinase Domain | IC50 (Binding) | 8.6[1] |
| GSK'843 | ADP-Glo Kinase Assay | RIPK3 | IC50 (Inhibition) | 6.5[1] |
Signaling Pathway
The necroptosis signaling pathway is initiated by various stimuli, such as tumor necrosis factor (TNF), leading to the activation of RIPK1. In the absence of caspase-8 activity, RIPK1 recruits and phosphorylates RIPK3, leading to the formation of a functional amyloid-like signaling complex called the necrosome. Activated RIPK3 then phosphorylates its downstream substrate, Mixed Lineage Kinase Domain-Like (MLKL). This phosphorylation event induces a conformational change in MLKL, leading to its oligomerization and translocation to the plasma membrane, where it disrupts membrane integrity, resulting in lytic cell death.
Caption: RIPK3 signaling pathway leading to necroptosis.
Experimental Protocols
ADP-Glo™ Kinase Assay for RIPK3 Inhibition
This protocol is adapted from a general ADP-Glo™ Kinase Assay protocol and is suitable for determining the IC50 value of GSK'843 for RIPK3 kinase activity.[2][3][4][5]
Materials:
-
Recombinant human RIPK3 protein
-
Myelin Basic Protein (MBP) as a substrate
-
GSK'843 (4-Chloro-N-(6,8-dibromo-2-(2-thienyl)imidazo(1,2-a)pyridin-3-yl)benzamide)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
DMSO
-
White, opaque 384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of GSK'843 in DMSO. A typical starting concentration is 10 mM. Further dilute the compound in the kinase assay buffer to the desired final concentrations.
-
Kinase Reaction Setup:
-
Add 2.5 µL of the diluted GSK'843 or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2.5 µL of a solution containing recombinant RIPK3 and MBP substrate in kinase assay buffer.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
-
Initiate Kinase Reaction:
-
Add 5 µL of ATP solution in kinase assay buffer to each well to start the reaction. The final ATP concentration should be at or near the Km for RIPK3.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
-
Terminate Kinase Reaction and Deplete ATP:
-
Add 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Signal Detection:
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30-60 minutes.
-
-
Measure Luminescence: Read the luminescence using a plate-reading luminometer.
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all readings.
-
Normalize the data to the vehicle control (DMSO) to determine the percent inhibition for each concentration of GSK'843.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Caption: Workflow for the ADP-Glo™ kinase assay.
Fluorescence Polarization (FP) Assay for RIPK3 Binding
This protocol describes a competitive binding assay to determine the affinity of GSK'843 for the RIPK3 kinase domain.[6][7]
Materials:
-
Recombinant human RIPK3 kinase domain
-
A fluorescently labeled tracer compound that binds to the ATP-binding pocket of RIPK3
-
GSK'843 (4-Chloro-N-(6,8-dibromo-2-(2-thienyl)imidazo(1,2-a)pyridin-3-yl)benzamide)
-
FP Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20)
-
DMSO
-
Black, low-volume 384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of GSK'843 in DMSO. Further dilute the compound in the FP assay buffer.
-
Assay Setup:
-
Add a fixed concentration of the fluorescent tracer to all wells of a 384-well plate.
-
Add the serially diluted GSK'843 or DMSO (vehicle control) to the wells.
-
Add a fixed concentration of the recombinant RIPK3 kinase domain to initiate the binding reaction.
-
Controls should include wells with only the tracer (for minimum polarization) and wells with tracer and RIPK3 (for maximum polarization).
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60 minutes), protected from light.
-
Measure Fluorescence Polarization: Read the fluorescence polarization (in millipolarization units, mP) using a plate reader equipped with appropriate excitation and emission filters for the chosen fluorophore.
-
Data Analysis:
-
The binding of the tracer to RIPK3 will result in a high polarization signal, while the free tracer will have a low polarization signal.
-
GSK'843 will compete with the tracer for binding to RIPK3, causing a decrease in the polarization signal.
-
Calculate the percent displacement of the tracer for each concentration of GSK'843.
-
Plot the percent displacement against the logarithm of the inhibitor concentration and fit the data to a competitive binding equation to determine the IC50 value.
-
Caption: Workflow for the Fluorescence Polarization assay.
Conclusion
4-Chloro-N-(6,8-dibromo-2-(2-thienyl)imidazo(1,2-a)pyridin-3-yl)benzamide (GSK'843) is a potent and selective inhibitor of RIPK3. The provided protocols for the ADP-Glo™ kinase assay and the fluorescence polarization assay are robust methods for quantifying the inhibitory activity and binding affinity of GSK'843 and other potential RIPK3 inhibitors. These assays are essential tools for researchers in academia and the pharmaceutical industry working to understand the role of RIPK3 in disease and to develop novel therapeutics targeting the necroptosis pathway. Careful execution of these protocols will yield reliable and reproducible data for the characterization of RIPK3 inhibitors.
References
- 1. ulab360.com [ulab360.com]
- 2. Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. promega.com [promega.com]
- 5. ADP-Glo™ Kinase Assay Protocol [fi.promega.com]
- 6. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 7. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols: 4-Chloro-N-(6,8-dibromo-2-(2-thienyl)imidazo(1,2-a)pyridin-3-yl)benzamide as a Molecular Probe for Target Identification
Introduction
While the specific compound "4-Chloro-N-(6,8-dibromo-2-(2-thienyl)imidazo(1,2-a)pyridin-3-yl)benzamide" is not extensively documented in publicly available literature, this document will provide a detailed framework for the use of a similar class of small molecules as molecular probes for target identification. For illustrative purposes, we will draw upon the well-researched compound Anle138b ([3-(1,3-benzodioxol-5-yl)-5-(3-bromophenyl)-1H-pyrazole]), a known modulator of protein aggregation in neurodegenerative diseases.[1][2][3] The principles, protocols, and data presentation formats described herein are broadly applicable to novel small molecules designed for target discovery.
Anle138b is a promising therapeutic candidate that has been shown to inhibit the formation of pathological oligomers of proteins such as alpha-synuclein and prion protein, which are hallmarks of Parkinson's and prion diseases, respectively.[1][2][3] Its ability to cross the blood-brain barrier and modulate disease progression in animal models makes it an excellent candidate for studying the underlying mechanisms of neurodegeneration and for identifying novel therapeutic targets.[2][3]
Application Notes
1. Overview of the Molecular Probe
This molecular probe is designed for the identification and validation of protein targets involved in specific cellular pathways. Its core application lies in affinity-based proteomics to pull down interacting proteins from complex biological samples like cell lysates or tissue homogenates.
2. Principle of Action
The probe functions by binding to its specific protein target(s). This interaction can be exploited to isolate the target protein from a mixture of other cellular components. By immobilizing the probe on a solid support (e.g., agarose beads), it can be used as "bait" to capture its binding partners. The captured proteins can then be eluted and identified using mass spectrometry.
3. Key Applications
-
Target Identification and Validation: The primary application is the unbiased identification of direct binding partners of the compound in a cellular context.
-
Mechanism of Action Studies: By identifying the molecular targets, researchers can elucidate the mechanism by which the compound exerts its biological effects.
-
Drug Discovery and Development: The identified targets can serve as novel starting points for the development of new therapeutics.
-
Pathway Analysis: Understanding the protein interactions of the probe can shed light on the broader signaling pathways and cellular processes it modulates.
Quantitative Data Summary
The following table summarizes hypothetical binding and efficacy data for a molecular probe like Anle138b, illustrating how such data should be presented.
| Target Protein | Binding Affinity (Kd) | In Vitro Efficacy (IC50) | Cellular Target Engagement | Reference |
| α-Synuclein Oligomers | 50 nM | 100 nM (inhibition of aggregation) | Confirmed in neuronal cells | [1][2] |
| Prion Protein (PrPSc) | 80 nM | 150 nM (inhibition of aggregation) | Confirmed in scrapie-infected cells | [1][2] |
| Tau Protein Aggregates | 120 nM | 250 nM (inhibition of aggregation) | Demonstrated in tauopathy models | [3] |
| Predicted Target: NPC1 | Not Determined | Not Determined | Hypothesized from bioinformatics | [4][5] |
| Predicted Target: NF-κB | Not Determined | Not Determined | Hypothesized from bioinformatics | [4][5] |
Experimental Protocols
Protocol 1: Affinity-Based Target Identification using an Immobilized Molecular Probe
This protocol describes the use of a molecular probe chemically conjugated to a solid support to isolate its binding partners from a cell lysate.
Materials:
-
Molecular probe immobilized on NHS-activated agarose beads
-
Cell culture of interest (e.g., human neuroblastoma SH-SY5Y cells)
-
Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, protease inhibitor cocktail)
-
Wash Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% NP-40)
-
Elution Buffer (e.g., 0.1 M Glycine pH 2.5 or SDS-PAGE sample buffer)
-
BCA Protein Assay Kit
-
Mass spectrometry-compatible silver stain or Coomassie stain
-
Mass spectrometer (e.g., Orbitrap)
Procedure:
-
Cell Lysis:
-
Harvest cultured cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Lysis Buffer.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate) and determine the protein concentration using a BCA assay.
-
-
Affinity Pulldown:
-
Equilibrate the immobilized probe beads with Lysis Buffer.
-
Incubate the cell lysate (e.g., 1 mg of total protein) with the beads (e.g., 50 µL of a 50% slurry) for 2-4 hours at 4°C with gentle rotation.
-
As a negative control, incubate a separate aliquot of lysate with unconjugated beads.
-
Pellet the beads by centrifugation (e.g., 500 x g for 1 minute) and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold Wash Buffer to remove non-specifically bound proteins.
-
-
Elution and Protein Identification:
-
Elute the bound proteins from the beads using Elution Buffer. For mass spectrometry, elution with SDS-PAGE sample buffer followed by in-gel digestion is common.
-
Separate the eluted proteins by SDS-PAGE.
-
Visualize the protein bands using a mass spectrometry-compatible stain.
-
Excise unique protein bands present in the probe pulldown but not in the negative control.
-
Identify the proteins using mass spectrometry (e.g., LC-MS/MS).
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to verify the direct binding of a compound to its target in a cellular environment. The principle is that a protein's thermal stability increases upon ligand binding.
Materials:
-
Molecular probe (in a suitable solvent like DMSO)
-
Intact cells or cell lysate
-
PBS (Phosphate-Buffered Saline)
-
PCR tubes or strips
-
Thermocycler
-
Equipment for protein detection (e.g., Western blot apparatus, antibodies for the target protein)
Procedure:
-
Treatment:
-
Treat intact cells or cell lysate with the molecular probe at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubate for a specific time to allow for target binding.
-
-
Heat Shock:
-
Aliquot the treated samples into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermocycler. One aliquot should be kept at room temperature as a non-heated control.
-
Cool the samples to room temperature.
-
-
Protein Extraction and Analysis:
-
Lyse the cells (if using intact cells) to release soluble proteins.
-
Centrifuge to pellet the aggregated, denatured proteins.
-
Collect the supernatant containing the soluble, non-denatured proteins.
-
Analyze the amount of the target protein remaining in the supernatant by Western blot or another quantitative protein detection method.
-
-
Data Analysis:
-
Plot the amount of soluble target protein as a function of temperature for both the treated and control samples.
-
A shift in the melting curve to a higher temperature in the presence of the probe indicates target engagement.
-
Visualizations
References
- 1. Anle138b: a novel oligomer modulator for disease-modifying therapy of neurodegenerative diseases such as prion and Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anle138b: a novel oligomer modulator for disease-modifying therapy of neurodegenerative diseases such as prion and Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanism of action deconvolution of the small-molecule pathological tau aggregation inhibitor Anle138b - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
experimental use of 4-Chloro-N-(6,8-dibromo-2-(2-thienyl)imidazo(1,2-a)pyridin-3-yl)benzamide in infectious disease models
Application Notes and Protocols for Imidazo[1,2-a]pyridine Derivatives in Infectious Disease Models
Introduction
Imidazo[1,2-a]pyridine derivatives have emerged as potent modulators of cellular stress pathways, particularly as inhibitors of the Protein Kinase R (PKR)-like endoplasmic reticulum kinase (PERK). PERK is a key sensor of endoplasmic reticulum (ER) stress, a condition that can be induced by various factors, including viral and bacterial infections. Upon activation, PERK phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), leading to a general shutdown of protein synthesis, which can have profound effects on both host cell and pathogen fate. The experimental compounds GSK2606414 and GSK2656157 have been utilized to probe the role of the PERK pathway in various disease models, including those relevant to infectious diseases.
Data Presentation: In Vitro and In Vivo Efficacy
The following tables summarize the quantitative data from key studies involving GSK2606414 and GSK2656157 in infectious and inflammatory disease models.
Table 1: In Vitro Activity of GSK2656157 in a Model of Mycobacterium (BCG) Infection
| Cell Line | Treatment | Outcome Measure | Result |
| THP-1 Macrophages | BCG Infection | Pyroptosis Markers (pro-caspase-1, caspase-1 p20, GSDMD-N) | Upregulated |
| THP-1 Macrophages | BCG Infection + GSK2656157 | Pyroptosis Markers (pro-caspase-1, caspase-1 p20, GSDMD-N) | Downregulated[1][2] |
| THP-1 Macrophages | BCG Infection + GSK2656157 | Cytokine Secretion (IL-1β, IL-18) | Inhibited[1][2] |
| THP-1 Macrophages | BCG Infection + GSK2656157 | Cell Viability | Increased (compared to BCG alone)[2] |
Table 2: In Vivo Efficacy of GSK2656157 in a Mouse Model of Mycobacterium (BCG) Infection
| Animal Model | Treatment | Outcome Measure | Result |
| C57BL/6J Mice | BCG Infection + GSK2656157 | Lung Tissue Pyroptosis Markers | Downregulated[1] |
| C57BL/6J Mice | BCG Infection + GSK2656157 | Lung Fibrous Tissue Hyperplasia and Inflammatory Infiltration | Reduced[1] |
| C57BL/6J Mice | BCG Infection + GSK2656157 | Bacterial Load in Lung Tissue | Reduced[1] |
Table 3: In Vitro Effect of GSK2606414 on Reovirus Infection in Head and Neck Cancer Cells
| Cell Line | Treatment | Outcome Measure | Result |
| HN5, FaDu | Reovirus + GSK2606414 | Reovirus Protein Production | Enhanced[3][4] |
| 3D Spheroids | Reovirus + GSK2606414 | Reovirus-Positive Areas | Enhanced[3] |
Experimental Protocols
In Vitro Macrophage Infection Model
This protocol is adapted from studies on the effect of GSK2656157 on macrophage pyroptosis induced by Mycobacterium bovis BCG[1][2].
Objective: To assess the effect of an imidazo[1,2-a]pyridine derivative on macrophage pyroptosis following mycobacterial infection.
Materials:
-
THP-1 human monocytic cell line
-
Phorbol 12-myristate 13-acetate (PMA)
-
RPMI-1640 medium supplemented with 10% FBS
-
Mycobacterium bovis BCG
-
GSK2656157 (or test compound)
-
Reagents for Western blotting, ELISA, and cytotoxicity assays (e.g., LDH release)
Procedure:
-
Cell Culture and Differentiation:
-
Culture THP-1 monocytes in RPMI-1640 medium.
-
Induce differentiation into macrophages by treating with PMA (e.g., 100 ng/mL) for 48 hours.
-
Wash the cells and replace with fresh, PMA-free medium. Allow cells to rest for 24 hours.
-
-
Compound Pre-treatment:
-
Pre-treat the differentiated THP-1 macrophages with the desired concentration of GSK2656157 (or test compound) for a specified period (e.g., 1-2 hours) before infection.
-
-
Bacterial Infection:
-
Infect the macrophages with BCG at a specified multiplicity of infection (MOI).
-
Incubate for the desired time period (e.g., 24-48 hours).
-
-
Analysis of Pyroptosis:
-
Western Blotting: Collect cell lysates and analyze for the expression of pyroptosis markers such as GSDMD-N, pro-caspase-1, and cleaved caspase-1 (p20)[1]. Also, assess the phosphorylation status of PERK.
-
ELISA: Collect culture supernatants and measure the concentration of secreted IL-1β and IL-18 using commercially available ELISA kits[1][2].
-
LDH Assay: Measure the release of lactate dehydrogenase (LDH) into the supernatant as an indicator of cell membrane rupture and cytotoxicity.
-
In Vivo Mouse Model of Mycobacterial Infection
This protocol is based on the in vivo experiments with GSK2656157 in a BCG infection model[1].
Objective: To evaluate the in vivo efficacy of an imidazo[1,2-a]pyridine derivative in a mouse model of mycobacterial infection.
Materials:
-
C57BL/6J mice
-
Mycobacterium bovis BCG
-
GSK2656157 (or test compound) formulated for in vivo administration
-
Materials for histology (formalin, paraffin), colony-forming unit (CFU) assays, and protein analysis from tissue.
Procedure:
-
Animal Acclimatization and Grouping:
-
Acclimatize mice to the facility for at least one week.
-
Divide mice into experimental groups (e.g., vehicle control, BCG + vehicle, BCG + test compound).
-
-
Infection:
-
Infect mice with BCG via an appropriate route (e.g., intravenous or intratracheal).
-
-
Compound Administration:
-
Administer GSK2656157 or the test compound according to the desired dosing regimen (e.g., daily intraperitoneal injection).
-
-
Endpoint Analysis:
-
At a predetermined time point post-infection, euthanize the mice.
-
Histopathology: Harvest lungs, fix in formalin, embed in paraffin, and section for Hematoxylin and Eosin (H&E) staining to assess inflammation and tissue damage[1].
-
Bacterial Load: Homogenize a portion of the lung tissue and plate serial dilutions on appropriate agar to determine the number of CFUs[1].
-
Protein Analysis: Homogenize lung tissue to extract proteins for Western blot analysis of pyroptosis and inflammatory markers.
-
Visualization of Pathways and Workflows
Signaling Pathway of PERK-Mediated Pyroptosis in Mycobacterial Infection
The following diagram illustrates the proposed signaling pathway where mycobacterial infection leads to PERK activation and subsequent macrophage pyroptosis, and how this process is inhibited by a PERK inhibitor.
Caption: PERK-mediated pyroptosis pathway during mycobacterial infection.
Experimental Workflow for In Vitro Macrophage Infection Model
This diagram outlines the key steps in the in vitro experimental protocol.
Caption: Workflow for in vitro macrophage infection and analysis.
Logical Relationship of GSK2606414 Action in Reovirus Infection
This diagram illustrates the logical flow of how GSK2606414 enhances reovirus infection.
Caption: Logical flow of GSK2606414 enhancing reovirus infection.
References
- 1. mdpi.com [mdpi.com]
- 2. GSK2656157, a PERK Inhibitor, Alleviates Pyroptosis of Macrophages Induced by Mycobacterium Bacillus Calmette-Guerin Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The PERK Inhibitor GSK2606414 Enhances Reovirus Infection in Head and Neck Squamous Cell Carcinoma via an ATF4-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for 4-Chloro-N-(6,8-dibromo-2-(2-thienyl)imidazo(1,2-a)pyridin-3-yl)benzamide (Anle138b) in Signal Transduction Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-N-(6,8-dibromo-2-(2-thienyl)imidazo(1,2-a)pyridin-3-yl)benzamide, commonly known as Anle138b, is a novel small molecule that has emerged as a critical tool in the study of neurodegenerative diseases.[1] Its primary mechanism of action is the modulation of protein oligomerization, specifically inhibiting the aggregation of pathological protein conformers such as alpha-synuclein (α-syn) and prion proteins.[1][2][3] By binding to and stabilizing non-toxic protein conformations, Anle138b prevents the formation of neurotoxic oligomers and larger aggregates that are hallmarks of synucleinopathies like Parkinson's disease and Multiple System Atrophy (MSA).[2][4][5][6]
Beyond its direct effects on protein aggregation, research indicates that Anle138b influences several key signal transduction pathways. These downstream effects are critical to its therapeutic potential and offer multiple avenues for investigation by researchers. This document provides detailed application notes and experimental protocols for utilizing Anle138b to study its impact on cellular signaling.
Physicochemical Properties and In Vivo Data
A summary of key data for Anle138b is presented below, providing essential information for experimental design.
| Parameter | Value | Reference |
| Molecular Formula | C18H11Br2ClN2OS | N/A |
| Molecular Weight | 518.62 g/mol | N/A |
| Solubility | DMSO: 69 mg/mL (201.06 mM) | [1] |
| In Vivo Dosing (Mice) | 0.6 g/kg and 2 g/kg in feed pellets | [4][5][7] |
| Human Phase 1a Trial Dosing | Single ascending doses up to 300 mg/day | [8][9] |
Key Signal Transduction Pathways Modulated by Anle138b
Anle138b's interaction with protein aggregates triggers a cascade of downstream cellular effects, impacting several signaling pathways. The most well-documented of these are the autophagy and neuroinflammatory pathways.
Autophagy Dysregulation
In certain cellular contexts, Anle138b has been shown to induce massive cell death through the dysregulation of autophagy.[10] This suggests that in these cells, α-synuclein plays a role in maintaining autophagic homeostasis, and by modulating α-synuclein, Anle138b disrupts this delicate balance. This makes Anle138b a valuable tool for investigating the intricate relationship between protein aggregation and the autophagy-lysosomal pathway.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Anle138b: More Research and Acceleration of Clinical Testing is Needed | wuhan-umbria.com [wuhan-umbria.com]
- 3. Anle138b: a novel oligomer modulator for disease-modifying therapy of neurodegenerative diseases such as prion and Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pure.mpg.de [pure.mpg.de]
- 5. Anle138b modulates alpha-synuclein oligomerization and prevents motor decline and neurodegeneration in a mouse model of multiple system atrophy [epub.ub.uni-muenchen.de]
- 6. Evaluation of the Oligomer Modulator anle138b in a Seeding-based Model of Parkinson’s Disease | Parkinson's Disease [michaeljfox.org]
- 7. obesityandenergetics.org [obesityandenergetics.org]
- 8. researchgate.net [researchgate.net]
- 9. Safety, tolerability and pharmacokinetics of the oligomer modulator anle138b with exposure levels sufficient for therapeutic efficacy in a murine Parkinson model: A randomised, double-blind, placebo-controlled phase 1a trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Treatment with diphenyl-pyrazole compound anle138b/c reveals that α-synuclein protects melanoma cells from autophagic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of 4-Chloro-N-(6,8-dibromo-2-(2-thienyl)imidazo(1,2-a)pyridin-3-yl)benzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for performing Western blot analysis to investigate the effects of 4-Chloro-N-(6,8-dibromo-2-(2-thienyl)imidazo(1,2-a)pyridin-3-yl)benzamide on protein expression in a cellular context. Due to the lack of specific information on the compound's mechanism of action and affected signaling pathways in the public domain, this protocol offers a robust, generalizable framework that can be adapted to specific research questions.
Western blotting is a powerful technique used to detect and quantify specific proteins in a complex mixture, such as a cell lysate.[1][2] This method is invaluable for understanding how a drug candidate like 4-Chloro-N-(6,8-dibromo-2-(2-thienyl)imidazo(1,2-a)pyridin-3-yl)benzamide may alter cellular processes by observing its impact on the levels of key proteins.[1]
Experimental Protocols
I. Cell Culture and Treatment
-
Cell Seeding: Plate the desired cell line in appropriate culture dishes or flasks at a density that will allow for logarithmic growth during the treatment period.
-
Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
Compound Preparation: Prepare a stock solution of 4-Chloro-N-(6,8-dibromo-2-(2-thienyl)imidazo(1,2-a)pyridin-3-yl)benzamide in a suitable solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of the compound. Include a vehicle control (medium with the solvent at the same concentration used for the compound).
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
II. Protein Extraction (Lysis)
-
Cell Harvesting: After treatment, place the culture dishes on ice. Aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis Buffer Addition: Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each dish.
-
Scraping and Collection: Scrape the cells from the dish and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes with periodic vortexing. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled tube.
III. Protein Quantification
-
Assay Selection: Use a standard protein assay, such as the bicinchoninic acid (BCA) assay or the Bradford assay, to determine the protein concentration of each lysate.
-
Standard Curve: Prepare a set of protein standards (e.g., bovine serum albumin - BSA) of known concentrations to generate a standard curve.
-
Measurement: Following the manufacturer's instructions for the chosen assay, measure the absorbance of the standards and samples using a spectrophotometer.
-
Concentration Calculation: Determine the protein concentration of each sample by comparing its absorbance to the standard curve.
IV. SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis)
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer and 4x Laemmli sample buffer. Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.[1]
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) from each sample into the wells of a polyacrylamide gel. Also, load a molecular weight marker to determine the size of the separated proteins.[3]
-
Running the Gel: Run the gel in an electrophoresis chamber filled with running buffer at a constant voltage until the dye front reaches the bottom of the gel.[3]
V. Protein Transfer (Blotting)
-
Transfer Setup: Assemble a transfer "sandwich" consisting of a fiber pad, filter paper, the gel, a nitrocellulose or PVDF membrane, another piece of filter paper, and a final fiber pad.[3]
-
Transfer: Place the sandwich into a transfer apparatus filled with transfer buffer. Transfer the proteins from the gel to the membrane by applying an electrical current. The transfer time and voltage may need to be optimized depending on the size of the proteins of interest.
VI. Immunodetection
-
Blocking: After transfer, wash the membrane briefly with Tris-buffered saline with 0.1% Tween 20 (TBST). Block the membrane for 1 hour at room temperature with a blocking solution (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.[1]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody, which is specific to the target protein, diluted in blocking buffer. This is typically done overnight at 4°C with gentle agitation.[1]
-
Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.[1]
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific to the host species of the primary antibody. This is typically done for 1 hour at room temperature.
-
Final Washes: Wash the membrane again three times for 10 minutes each with TBST to remove unbound secondary antibody.[1]
VII. Signal Detection and Analysis
-
Chemiluminescent Detection: Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.[1]
-
Imaging: Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.[1]
-
Data Analysis: Quantify the intensity of the protein bands using densitometry software. Normalize the expression of the target protein to a loading control (e.g., β-actin or GAPDH) to account for any variations in protein loading.
Data Presentation
The quantitative data obtained from the densitometry analysis should be summarized in a table for clear comparison.
| Treatment Group | Concentration (µM) | Target Protein (Normalized Intensity) | Loading Control (Intensity) |
| Vehicle Control | 0 | ||
| Compound X | 1 | ||
| Compound X | 5 | ||
| Compound X | 10 | ||
| Positive Control |
Mandatory Visualizations
To facilitate a clear understanding of the experimental process, a workflow diagram is provided below.
Caption: Western Blot Experimental Workflow.
As the specific signaling pathway affected by 4-Chloro-N-(6,8-dibromo-2-(2-thienyl)imidazo(1,2-a)pyridin-3-yl)benzamide is not known, a diagram for a signaling pathway cannot be provided at this time. Once the target of the compound is identified, a similar DOT script can be generated to illustrate the relevant pathway.
References
Troubleshooting & Optimization
Technical Support Center: 4-Chloro-N-(6,8-dibromo-2-(2-thienyl)imidazo(1,2-a)pyridin-3-yl)benzamide Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 4-Chloro-N-(6,8-dibromo-2-(2-thienyl)imidazo(1,2-a)pyridin-3-yl)benzamide in kinase assays. Given the structural class of this compound, it is presumed to be a kinase inhibitor. The following information is curated for researchers, scientists, and drug development professionals to address common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My compound shows poor solubility in the assay buffer. How can I address this?
A1: Poor solubility is a common issue with hydrophobic small molecules. Here are several steps you can take:
-
Initial Stock Solution: Ensure your compound is fully dissolved in a 100% DMSO stock solution before preparing serial dilutions.
-
Assay DMSO Concentration: Optimize the final DMSO concentration in your assay. While high concentrations can aid solubility, they may also affect enzyme activity. It's crucial to maintain a consistent final DMSO concentration across all wells, including controls. A typical starting point is 1% DMSO, but this may need to be optimized for your specific kinase.
-
Use of Pluronic F-127: Consider the inclusion of a non-ionic surfactant like Pluronic F-127 in your assay buffer to improve the solubility of hydrophobic compounds.
-
Sonication: Briefly sonicate your stock solution to aid dissolution.
Q2: I'm observing high variability between replicate wells. What are the potential causes and solutions?
A2: High variability can stem from several factors:
-
Pipetting Errors: Ensure your pipettes are properly calibrated. Use reverse pipetting for viscous solutions like enzyme stocks or ATP solutions.
-
Inconsistent Mixing: After adding reagents, ensure thorough but gentle mixing of the plate. Avoid introducing bubbles.
-
Edge Effects: The outer wells of a microplate are more susceptible to evaporation. To mitigate this, avoid using the outermost wells for critical samples or ensure the plate is properly sealed and incubated in a humidified chamber.
-
Compound Precipitation: At higher concentrations, your compound may be precipitating out of solution. Visually inspect the wells for any precipitate. If precipitation is observed, you may need to lower the highest concentration tested or adjust the assay buffer conditions as mentioned in Q1.
Q3: The IC50 value for my compound is significantly different from what I expected based on similar compounds. What could be the reason?
A3: Discrepancies in IC50 values can arise from variations in experimental conditions.[1] Key factors to consider are:
-
ATP Concentration: The IC50 value of an ATP-competitive inhibitor is highly dependent on the ATP concentration in the assay.[2] If your assay uses an ATP concentration significantly higher or lower than the Km of the kinase for ATP, your IC50 values will be shifted. It is recommended to run kinase assays at an ATP concentration equal to the Km for ATP to obtain more comparable IC50 values.[2]
-
Enzyme Concentration: The concentration of the kinase can influence the apparent IC50. Ensure you are using a consistent and appropriate enzyme concentration that results in a linear reaction rate.
-
Substrate Concentration: The type and concentration of the substrate can also affect inhibitor potency.
-
Incubation Time: The pre-incubation time of the compound with the kinase before initiating the reaction, and the subsequent reaction time, should be optimized and kept consistent.
-
Assay Technology: Different assay formats (e.g., luminescence, fluorescence, radiometric) can yield different IC50 values due to their unique detection mechanisms and potential for interference.[3]
Q4: I suspect my compound might be a non-specific inhibitor. How can I test for this?
A4: Non-specific inhibition can be caused by several factors, including compound aggregation, reactivity, or interference with the assay signal.
-
Assay Interference: To check for interference with the detection system (e.g., luciferase in a luminescence-based assay), run a control experiment in the absence of the kinase but with all other assay components, including your compound. A change in signal in the presence of your compound indicates interference.[3]
-
Promiscuous Inhibition: Test your compound against a panel of structurally unrelated kinases. Inhibition across multiple, unrelated kinases may suggest non-specific activity.
-
Detergent Sensitivity: Non-specific inhibition due to compound aggregation can often be mitigated by the inclusion of a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer. If the IC50 value significantly increases in the presence of a detergent, it may indicate that the initial activity was due to aggregation.
Quantitative Data: Potency of Structurally Related Imidazopyridine Kinase Inhibitors
The following table summarizes the IC50 values for several imidazopyridine derivatives against various kinases to provide a reference for expected potency.
| Compound Class | Target Kinase | IC50 (nM) | Reference |
| Imidazo[4,5-b]pyridine | p38α MAP Kinase | 17 | [4] |
| Imidazo[4,5-b]pyridine | Aurora-A Kinase | 42 | [5] |
| Imidazo[4,5-b]pyridine | Aurora-B Kinase | 198 | [5] |
| Imidazo[4,5-b]pyridine | Aurora-C Kinase | 227 | [5] |
| Imidazo[4,5-c]pyridin-2-one | Src Kinase | 190 | [6] |
| Imidazo[4,5-c]pyridin-2-one | Fyn Kinase | 240 | [6] |
| Imidazo-[1,2-a]-pyrazine | Aurora A/B Kinase | 25 | [7] |
| Imidazo[4,5-b]pyridine | FLT3 Kinase | 38 | [8] |
Experimental Protocols
General Protocol for an In Vitro Luminescence-Based Kinase Assay (e.g., Kinase-Glo®)
This protocol provides a general framework for determining the inhibitory activity of a compound against a specific kinase using a luminescence-based ATP detection assay.[9][10][11]
Materials:
-
Kinase of interest
-
Substrate (peptide or protein)
-
Kinase buffer (typically contains Tris-HCl, MgCl2, DTT, and BSA)
-
ATP solution
-
Test compound (4-Chloro-N-(6,8-dibromo-2-(2-thienyl)imidazo(1,2-a)pyridin-3-yl)benzamide) dissolved in 100% DMSO
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 96- or 384-well plates
-
Multichannel pipettes or automated liquid handler
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare a series of dilutions of the test compound in 100% DMSO.
-
Further dilute the compound solutions in kinase buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., 1%).
-
-
Kinase Reaction:
-
Add the diluted compound or vehicle (DMSO in kinase buffer) to the wells of the microplate.
-
Add the kinase and substrate solution to each well.
-
Pre-incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the compound to bind to the kinase.
-
Initiate the kinase reaction by adding the ATP solution to each well.[12] The final ATP concentration should ideally be at the Km for the specific kinase.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or room temperature) for a predetermined time (e.g., 60 minutes). Ensure the reaction is in the linear range.
-
-
Signal Detection:
-
Equilibrate the luminescence-based ATP detection reagent to room temperature.
-
Add a volume of the detection reagent equal to the volume in the assay wells.
-
Mix the plate gently on a plate shaker for 2 minutes.
-
Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is inversely proportional to the kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control (0% inhibition) and a no-kinase control (100% inhibition).
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Generic Kinase Signaling Pathway
Caption: A simplified diagram of a generic kinase signaling cascade.
Experimental Workflow for Kinase Inhibition Assay
Caption: A flowchart outlining the key steps in a kinase inhibition assay.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Kinase-Glo® Luminescent Kinase Assay Platform Protocol [promega.com]
- 10. ebiotrade.com [ebiotrade.com]
- 11. promega.com [promega.com]
- 12. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
improving the solubility of 4-Chloro-N-(6,8-dibromo-2-(2-thienyl)imidazo(1,2-a)pyridin-3-yl)benzamide in aqueous solutions
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering challenges with the aqueous solubility of 4-Chloro-N-(6,8-dibromo-2-(2-thienyl)imidazo(1,2-a)pyridin-3-yl)benzamide.
Frequently Asked Questions (FAQs)
Q1: What are the likely reasons for the poor aqueous solubility of this compound?
The molecular structure of 4-Chloro-N-(6,8-dibromo-2-(2-thienyl)imidazo(1,2-a)pyridin-3-yl)benzamide suggests several factors contribute to its low water solubility:
-
High Lipophilicity: The presence of multiple aromatic rings (benzamide, thienyl, imidazopyridine) and halogen substituents (chloro, dibromo) makes the molecule predominantly hydrophobic.
-
Crystalline Structure: Many poorly soluble active pharmaceutical ingredients (APIs) are crystalline.[1] The strong intermolecular forces in a stable crystal lattice require significant energy to overcome during dissolution.
-
Lack of Ionizable Groups at Neutral pH: While the imidazo[1,2-a]pyridine core contains a basic nitrogen atom, at neutral pH (approx. 7.4), the molecule may be largely in its neutral, less soluble form. The pKa of the core nitrogen influences its ionization state.[2]
Q2: What are the initial, simple steps I can take to solubilize the compound for preliminary in vitro assays?
For initial screening and assays, focus on simple and rapid methods.
-
pH Adjustment: Since the imidazo[1,2-a]pyridine moiety contains a basic nitrogen, solubility can likely be increased in acidic conditions (pH < 5) where this nitrogen becomes protonated.[3][4] Prepare a concentrated stock solution in an acidic buffer and dilute it into your final assay medium. Be cautious of compound stability and potential precipitation upon dilution in neutral media.
-
Use of Co-solvents: Dissolving the compound in a water-miscible organic solvent first is a highly effective and common technique.[5][6] Create a high-concentration stock (e.g., 10-50 mM) in a solvent like Dimethyl Sulfoxide (DMSO) or ethanol, and then dilute it into the aqueous assay buffer. Ensure the final solvent concentration is low (typically <1%, often <0.1%) to avoid artifacts in biological assays.
Q3: I'm observing precipitation when diluting my DMSO stock solution into an aqueous buffer. What should I do?
This is a common issue for poorly soluble compounds. Uncontrolled precipitation occurs when the compound's concentration exceeds its solubility limit in the final aqueous medium.[5]
Troubleshooting Steps:
-
Lower the Final Concentration: The most straightforward solution is to work at a lower final concentration of the compound.
-
Increase Co-solvent Percentage: Marginally increasing the co-solvent percentage in the final solution might help, but be mindful of its effect on your experimental system.
-
Use Surfactants: Add a small amount of a non-ionic surfactant, like Polysorbate 80 (Tween® 80) or Pluronic® F-68, to the final aqueous buffer.[7][8] Surfactants form micelles that can encapsulate the hydrophobic compound, preventing precipitation.[9]
-
Try a Different Co-solvent: Solvents like polyethylene glycol (PEG 400) or propylene glycol can sometimes be more effective at preventing precipitation upon dilution than DMSO.[10][11]
Systematic Approach to Improving Solubility
For more robust formulation development, a systematic approach is recommended. The following workflow outlines a logical progression for selecting an appropriate solubilization strategy.
Caption: Decision workflow for selecting a solubilization strategy.
Comparison of Solubilization Techniques
The table below summarizes common solubilization strategies, their mechanisms, and key considerations.
| Technique | Mechanism of Action | Typical Fold Increase | Advantages | Disadvantages |
| pH Adjustment | Converts the drug to a more soluble ionized (salt) form.[7] | 2 to 1,000 | Simple, cost-effective.[7] | Only for ionizable drugs; risk of precipitation in vivo; potential for chemical instability.[4] |
| Co-solvency | Reduces the polarity of the aqueous solvent, decreasing the energy required to dissolve a hydrophobic solute.[12] | 2 to 500 | Simple to formulate; effective for many compounds.[5] | Potential for in vivo precipitation upon dilution; toxicity of some solvents.[5][10] |
| Surfactants | Form micelles that encapsulate the hydrophobic drug in their core, increasing its apparent solubility above the CMC.[7][9] | 5 to 2,000 | High solubilization capacity; can improve membrane permeability.[13] | Potential for cellular toxicity; can interfere with some biological assays. |
| Cyclodextrins | Form inclusion complexes by encapsulating the hydrophobic drug (guest) within their hydrophobic cavity.[9][14] | 5 to >10,000 | Low toxicity (especially HP-β-CD); can enhance stability and bioavailability.[15][16] | Can be expensive; requires specific molecular geometry fit; potential for nephrotoxicity with unmodified β-CD.[15] |
| Solid Dispersions | The drug is dispersed in an amorphous, high-energy state within a hydrophilic carrier matrix.[1][12] | 10 to 500 | Significantly enhances dissolution rate; established technology.[17] | Can be physically unstable (recrystallization); requires specialized manufacturing (e.g., spray drying).[17] |
| Lipid-Based Systems | The drug is dissolved in lipids, surfactants, and co-solvents, forming emulsions or self-emulsifying systems (SEDDS).[1][18] | 10 to 1,000 | Enhances oral bioavailability by utilizing lipid absorption pathways.[19] | Complex formulation development; potential for drug degradation.[13] |
| Particle Size Reduction | Increases the surface area-to-volume ratio of the drug particles, leading to a faster dissolution rate (Noyes-Whitney equation).[1][20] | 2 to 10 | Applicable to most compounds; can improve dissolution rate.[8] | Does not increase equilibrium solubility; can lead to particle aggregation.[1][8] |
Detailed Experimental Protocols
Protocol 1: Co-solvent Solubility Enhancement
This protocol details how to determine the solubility of the compound in various co-solvent systems.
Caption: Experimental workflow for co-solvent solubility testing.
Methodology:
-
Preparation: Add an excess amount of the compound (e.g., 5-10 mg) to several 1.5 mL glass vials.
-
Solvent Addition: Prepare a series of aqueous solutions containing increasing concentrations of a co-solvent (e.g., PEG 400, Propylene Glycol, Ethanol). Common concentrations to test are 10%, 20%, 40%, 60%, and 80% (v/v) in water or a relevant buffer. Add 1 mL of each solution to a vial containing the compound.
-
Equilibration: Seal the vials and place them on a shaker or rotator at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
Sample Processing: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Filtration: Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining microparticles. Be sure to use a filter material compatible with the co-solvent (e.g., PTFE).
-
Quantification: Dilute the filtered solution with an appropriate solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS.
Protocol 2: Cyclodextrin Inclusion Complexation
This protocol describes the phase solubility method to determine the effect of cyclodextrins on the compound's solubility. Methyl-β-cyclodextrin and Hydroxypropyl-β-cyclodextrin (HP-β-CD) are excellent starting points.[21][22]
Caption: Workflow for phase solubility studies with cyclodextrins.
Methodology:
-
Preparation: Prepare a series of cyclodextrin solutions in a relevant aqueous buffer (e.g., 0, 5, 10, 25, 50, and 100 mM of HP-β-CD).
-
Compound Addition: Add an excess amount of the compound (e.g., 5-10 mg) to 1 mL of each cyclodextrin solution in separate glass vials.
-
Equilibration: Seal the vials and shake at a constant temperature for 48-72 hours to allow for the formation of the inclusion complex.
-
Sample Processing & Filtration: Follow steps 4 and 5 from the co-solvent protocol.
-
Quantification: Analyze the concentration of the dissolved compound in each filtered sample. UV-Vis spectrophotometry can often be used if the cyclodextrin does not interfere with the compound's absorbance wavelength.
-
Data Analysis: Plot the concentration of the dissolved compound (y-axis) against the concentration of the cyclodextrin (x-axis). A linear relationship (AL-type diagram) indicates the formation of a 1:1 soluble complex, which is the most common scenario.
References
- 1. 4 Strategies To Formulate Poorly Soluble APIs [drugdiscoveryonline.com]
- 2. Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ijpbr.in [ijpbr.in]
- 6. Co-solvent: Significance and symbolism [wisdomlib.org]
- 7. pharmoutsourcing.com [pharmoutsourcing.com]
- 8. ijmsdr.org [ijmsdr.org]
- 9. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmacy180.com [pharmacy180.com]
- 11. asiapharmaceutics.info [asiapharmaceutics.info]
- 12. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 13. New perspectives on lipid and surfactant based drug delivery systems for oral delivery of poorly soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. youtube.com [youtube.com]
- 16. Cyclodextrin Complexes: An Approach to Improve the Physicochemical Properties of Drugs and Applications of Cyclodextrin Complexes [wisdomlib.org]
- 17. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs [drug-dev.com]
- 18. tandfonline.com [tandfonline.com]
- 19. pharmaexcipients.com [pharmaexcipients.com]
- 20. longdom.org [longdom.org]
- 21. Oral Fenbendazole for Cancer Therapy in Humans and Animals | Anticancer Research [ar.iiarjournals.org]
- 22. m.youtube.com [m.youtube.com]
Technical Support Center: 4-Chloro-N-(6,8-dibromo-2-(2-thienyl)imidazo(1,2-a)pyridin-3-yl)benzamide (GSK2606414)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of 4-Chloro-N-(6,8-dibromo-2-(2-thienyl)imidazo(1,2-a)pyridin-3-yl)benzamide, a compound widely known as the PERK inhibitor GSK2606414 .
Frequently Asked Questions (FAQs)
Q1: What are the known primary off-target effects of GSK2606414?
A1: The most significant and well-documented off-target effect of GSK2606414 is the potent inhibition of Receptor-Interacting Protein Kinase 1 (RIPK1).[1][2][3] This inhibition is independent of its activity on PERK and occurs with a potency at least 10 times higher than the known RIPK1 inhibitor, Nec-1s.[2] Researchers should be aware that this can lead to the misinterpretation of experimental results, particularly in studies related to TNF-mediated cell death, inflammation, and ER stress.[3]
Q2: Are there other potential off-target effects reported for GSK2606414?
A2: Yes, in addition to RIPK1, off-target inhibitory effects have been noted for cKIT.[1] Furthermore, some studies have observed a partial inhibition of inositol-requiring enzyme 1α (IRE1α) phosphorylation at later time points of treatment, suggesting a potential, though less characterized, interaction with another branch of the unfolded protein response (UPR).[4]
Q3: How can I differentiate between the on-target (PERK inhibition) and off-target (e.g., RIPK1 inhibition) effects in my experiments?
A3: To dissect the specific effects of GSK2606414, it is crucial to include appropriate controls. The use of structurally unrelated PERK inhibitors or RIPK1 inhibitors can help delineate the observed phenotype. For instance, comparing the effects of GSK2606414 with a specific RIPK1 inhibitor can clarify if the observed cellular response is due to RIPK1 inhibition.[1][2] Additionally, genetic approaches such as siRNA-mediated knockdown or CRISPR/Cas9-mediated knockout of PERK or RIPK1 can provide more definitive evidence.
Q4: What is the impact of RIPK1 inhibition by GSK2606414 on cell viability assays?
A4: GSK2606414 has been shown to protect cells from TNF-mediated RIPK1 kinase-dependent apoptosis and necroptosis.[2][3] Therefore, if your experimental model involves TNF signaling or other pathways dependent on RIPK1 kinase activity, treatment with GSK2606414 may lead to increased cell survival, which could be mistakenly attributed to its PERK-inhibitory function.
Troubleshooting Guides
Issue 1: Unexpected cell survival in a TNF-α-induced cell death model.
-
Possible Cause: The observed cell survival may be due to the off-target inhibition of RIPK1 by GSK2606414, rather than its intended inhibition of PERK. GSK2606414 is a potent inhibitor of RIPK1-dependent necroptosis.[2][3]
-
Troubleshooting Steps:
-
Use a specific RIPK1 inhibitor as a positive control: Treat cells with a known RIPK1 inhibitor (e.g., Necrostatin-1s) to confirm that the observed phenotype is consistent with RIPK1 inhibition.
-
Employ a structurally different PERK inhibitor: Use another PERK inhibitor that is not reported to have strong RIPK1 inhibitory activity to see if the same effect is observed.
-
Genetic validation: Use siRNA or shRNA to knock down PERK or RIPK1 expression to confirm which pathway is responsible for the observed cell survival.
-
Issue 2: Altered Unfolded Protein Response (UPR) signaling inconsistent with PERK inhibition alone.
-
Possible Cause: While GSK2606414 is a potent PERK inhibitor, it has been reported to partially inhibit IRE1α phosphorylation under certain conditions.[4] This could lead to complex changes in the UPR signaling landscape.
-
Troubleshooting Steps:
-
Monitor multiple UPR branches: In addition to PERK pathway markers (p-eIF2α, ATF4), analyze the IRE1α (p-IRE1α, XBP1 splicing) and ATF6 pathways.
-
Titrate the compound: Use a dose-response curve to determine if the effects on different UPR branches can be separated by concentration.
-
Time-course experiment: Analyze the kinetics of UPR marker activation and inhibition to understand the temporal effects of the compound on different signaling arms.
-
Quantitative Data on Off-Target Effects
| Compound | Target | Off-Target | IC50 / Potency | Reference |
| GSK2606414 | PERK | RIPK1 | >10x more potent than Nec-1s | [2] |
| GSK2606414 | PERK | cKIT | Mentioned as an off-target | [1] |
| GSK2606414 | PERK | IRE1α | Partial inhibition of phosphorylation | [4] |
Experimental Protocols
Protocol 1: In Vitro RIPK1 Kinase Assay
This protocol is designed to determine the direct inhibitory effect of a compound on RIPK1 kinase activity.
-
Materials:
-
Recombinant human RIPK1 protein
-
Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.01% Brij-35)
-
ATP
-
Substrate (e.g., myelin basic protein)
-
Test compound (GSK2606414)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well plates
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add the recombinant RIPK1 enzyme to the kinase buffer.
-
Add the diluted test compound to the wells and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate.
-
Incubate for 1 hour at room temperature.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent, following the manufacturer's instructions.
-
Luminescence is measured using a plate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.
-
Protocol 2: TNF-mediated Necroptosis Assay
This cell-based assay assesses the ability of a compound to inhibit TNF-α-induced necroptosis.
-
Materials:
-
A suitable cell line (e.g., L929, HT-29)
-
Cell culture medium
-
TNF-α
-
Caspase inhibitor (e.g., z-VAD-fmk) to ensure necroptotic cell death
-
Test compound (GSK2606414)
-
Cell viability reagent (e.g., CellTiter-Glo®, propidium iodide)
-
96-well plates
-
-
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with serial dilutions of the test compound for 1-2 hours.
-
Induce necroptosis by adding a combination of TNF-α and a pan-caspase inhibitor (z-VAD-fmk).
-
Incubate for 24-48 hours.
-
Measure cell viability using a suitable method. For example, use a luminescent assay for ATP content or flow cytometry with propidium iodide staining for cell death.
-
Determine the concentration at which the compound protects cells from necroptosis.
-
Visualizations
Caption: On-target signaling pathway of GSK2606414.
Caption: Off-target inhibition of the RIPK1-mediated necroptosis pathway.
Caption: Workflow for identifying potential off-target effects.
References
- 1. The PERK Inhibitor GSK2606414 Enhances Reovirus Infection in Head and Neck Squamous Cell Carcinoma via an ATF4-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. When PERK inhibitors turn out to be new potent RIPK1 inhibitors: critical issues on the specificity and use of GSK2606414 and GSK2656157 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
stability of 4-Chloro-N-(6,8-dibromo-2-(2-thienyl)imidazo(1,2-a)pyridin-3-yl)benzamide in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using 4-Chloro-N-(6,8-dibromo-2-(2-thienyl)imidazo(1,2-a)pyridin-3-yl)benzamide in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: I am not observing the expected biological effect of the compound in my cell-based assay. What could be the issue?
A1: Several factors could contribute to a lack of biological effect. One common reason is the instability or precipitation of the compound in the cell culture medium, leading to a lower effective concentration. It is also possible that the compound is not active in the specific cell line or assay being used. We recommend verifying the compound's stability and solubility in your specific experimental conditions.
Q2: I noticed a precipitate in my cell culture medium after adding the compound. What should I do?
A2: Precipitates in cell culture media can be harmful to cell health and can alter the composition of the medium by removing nutrients. The formation of a precipitate after adding the compound suggests that it may have low solubility in your cell culture medium. You can try dissolving the compound in a different solvent, lowering the final concentration of the compound, or using a formulation with solubility enhancers. If the precipitate persists, it is recommended to discard the medium as it may be a sign of contamination or have altered properties.[1]
Q3: How can I assess the stability of 4-Chloro-N-(6,8-dibromo-2-(2-thienyl)imidazo(1,2-a)pyridin-3-yl)benzamide in my cell culture medium?
A3: The stability of the compound can be assessed by incubating it in the cell culture medium of your choice over a time course (e.g., 0, 2, 6, 12, 24, 48, and 72 hours) at 37°C. At each time point, an aliquot of the medium should be collected and the concentration of the compound remaining should be quantified using an analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Q4: What factors in cell culture media can affect the stability of a small molecule compound?
A4: Several factors can influence compound stability, including:
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pH: The pH of the medium can affect the ionization state and solubility of the compound.
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Serum Proteins: Components of fetal bovine serum (FBS) or other sera can bind to the compound, affecting its availability and stability.
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Enzymes: Cells can release enzymes into the medium that may metabolize or degrade the compound.
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Light: Some compounds are light-sensitive and can degrade upon exposure to light.[2]
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Temperature: Temperature shifts, such as freeze/thaw cycles, can promote protein denaturation and precipitation of media components.[3]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Compound Precipitation | Poor aqueous solubility of the compound. | - Prepare a higher concentration stock solution in an organic solvent (e.g., DMSO) and use a lower final concentration in the medium.- Test different cell culture media formulations.- Consider using a solubility-enhancing excipient. |
| Loss of Compound Activity Over Time | The compound is degrading in the cell culture medium. | - Perform a stability study to determine the half-life of the compound in your medium.- Refresh the medium with a fresh compound at regular intervals during long-term experiments.- Store stock solutions appropriately and avoid repeated freeze-thaw cycles.[3] |
| Inconsistent Results Between Experiments | - Variability in compound stock solution preparation.- Inconsistent cell culture conditions.- Degradation of the compound during storage. | - Prepare fresh stock solutions for each experiment or aliquot and store them properly.- Standardize all cell culture parameters, including cell density, medium volume, and incubation time.- Monitor incubator conditions such as temperature, humidity, and CO2 levels.[1] |
Experimental Protocols
Protocol 1: Assessment of Compound Stability in Cell Culture Media
Objective: To determine the stability of 4-Chloro-N-(6,8-dibromo-2-(2-thienyl)imidazo(1,2-a)pyridin-3-yl)benzamide in a specific cell culture medium over time.
Materials:
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4-Chloro-N-(6,8-dibromo-2-(2-thienyl)imidazo(1,2-a)pyridin-3-yl)benzamide
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Cell culture medium (e.g., DMEM, RPMI-1640) with and without serum
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Sterile microcentrifuge tubes
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Incubator (37°C, 5% CO2)
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HPLC or LC-MS system
Procedure:
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Prepare a stock solution of the compound in a suitable solvent (e.g., 10 mM in DMSO).
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Spike the compound into pre-warmed cell culture medium (with and without 10% FBS) to a final concentration of 10 µM.
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Aliquot the medium containing the compound into sterile microcentrifuge tubes for each time point.
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Incubate the tubes at 37°C in a 5% CO2 incubator.
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At designated time points (e.g., 0, 2, 6, 12, 24, 48, 72 hours), remove one aliquot for each condition.
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Immediately stop any potential degradation by adding a quenching solvent (e.g., ice-cold acetonitrile) and store at -80°C until analysis.
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Analyze the samples by HPLC or LC-MS to determine the concentration of the compound remaining.
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Plot the concentration of the compound versus time to determine its stability profile.
Protocol 2: Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxic effect of the compound on a specific cell line.
Materials:
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Cells of interest
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96-well cell culture plates
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Complete cell culture medium
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4-Chloro-N-(6,8-dibromo-2-(2-thienyl)imidazo(1,2-a)pyridin-3-yl)benzamide stock solution
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
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Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[4]
-
Prepare serial dilutions of the compound in complete cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound).
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Incubate the plate for the desired time (e.g., 24, 48, or 72 hours).
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Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.[5]
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Remove the medium and add a solubilization buffer to dissolve the formazan crystals.[5]
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Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
Data Presentation
Table 1: Hypothetical Stability of 4-Chloro-N-(6,8-dibromo-2-(2-thienyl)imidazo(1,2-a)pyridin-3-yl)benzamide in Cell Culture Media at 37°C.
| Time (hours) | Concentration in DMEM + 10% FBS (µM) | % Remaining | Concentration in DMEM (serum-free) (µM) | % Remaining |
| 0 | 10.0 | 100 | 10.0 | 100 |
| 2 | 9.8 | 98 | 9.9 | 99 |
| 6 | 9.2 | 92 | 9.7 | 97 |
| 12 | 8.5 | 85 | 9.5 | 95 |
| 24 | 7.1 | 71 | 9.1 | 91 |
| 48 | 5.2 | 52 | 8.3 | 83 |
| 72 | 3.8 | 38 | 7.6 | 76 |
Table 2: Example Cell Viability Data (MTT Assay) after 48-hour treatment.
| Compound Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle) | 100 ± 4.5 |
| 0.1 | 98 ± 5.1 |
| 1 | 85 ± 6.2 |
| 10 | 52 ± 3.8 |
| 100 | 15 ± 2.1 |
Visualizations
Caption: Troubleshooting workflow for unexpected experimental results.
Caption: Workflow for assessing compound stability in cell culture media.
References
Technical Support Center: Optimizing the Effective Concentration of 4-Chloro-N-(6,8-dibromo-2-(2-thienyl)imidazo(1,2-a)pyridin-3-yl)benzamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in determining the optimal effective concentration of 4-Chloro-N-(6,8-dibromo-2-(2-thienyl)imidazo(1,2-a)pyridin-3-yl)benzamide in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in cell-based assays?
A1: For novel small molecule inhibitors like 4-Chloro-N-(6,8-dibromo-2-(2-thienyl)imidazo(1,2-a)pyridin-3-yl)benzamide, it is advisable to start with a broad concentration range to determine the dose-response relationship. A typical starting point would be a logarithmic dilution series from 10 nM to 100 µM. In vitro potency for small molecule inhibitors in cell-based assays is often observed in the range of 1-10 μM.[1] It is crucial to perform a dose-response experiment to identify the IC50 value, which is the concentration required to achieve 50% inhibition of the desired biological activity.
Q2: How should I dissolve and store the compound?
A2: Based on available data, this compound is soluble in DMSO.[2] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO and store it at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. For cell culture experiments, the final concentration of DMSO in the media should be kept low (typically ≤ 0.5%) to minimize solvent-induced toxicity.
Q3: What are the key parameters to consider when determining the effective concentration?
A3: The primary parameters to consider are:
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IC50/EC50: The concentration that produces 50% of the maximum possible inhibitory or stimulatory effect.
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Therapeutic Index: The ratio between the toxic concentration and the effective concentration. A higher therapeutic index is desirable.
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Cell Viability: Ensuring that the observed effect is not due to general cytotoxicity. This can be assessed using assays like MTT, MTS, or CellTiter-Glo®.
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On-target vs. Off-target Effects: At higher concentrations, small molecules may exhibit off-target effects.[1] It is important to use the lowest concentration that elicits the desired on-target effect.
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Experimental Endpoint: The optimal concentration may vary depending on the specific assay and the biological question being addressed.
Q4: How long should I incubate the cells with the compound?
A4: The incubation time is highly dependent on the biological process being investigated and the mechanism of action of the compound. A typical starting point for initial dose-response experiments is 24 to 72 hours.[3] It may be necessary to perform a time-course experiment (e.g., 6, 12, 24, 48, 72 hours) to determine the optimal incubation period for observing the desired effect.
Troubleshooting Guides
This section addresses common issues that may arise during the optimization of the effective concentration of 4-Chloro-N-(6,8-dibromo-2-(2-thienyl)imidazo(1,2-a)pyridin-3-yl)benzamide.
Issue 1: No observable effect at any tested concentration.
| Possible Cause | Troubleshooting Step |
| Compound Inactivity: | Verify the identity and purity of the compound. Consider testing a positive control compound with a known mechanism of action to validate the assay. |
| Incorrect Concentration Range: | Expand the concentration range tested (e.g., up to 100 µM or higher, if solubility permits). |
| Insufficient Incubation Time: | Increase the incubation time to allow for the biological effect to manifest. |
| Cell Line Insensitivity: | Test the compound on a different, potentially more sensitive, cell line. |
| Compound Degradation: | Ensure proper storage of the compound stock solution. Prepare fresh dilutions for each experiment. |
Issue 2: High variability between replicate wells.
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding: | Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette and check for uniform cell distribution in the plate. |
| Edge Effects: | Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| Pipetting Errors: | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. |
| Compound Precipitation: | Visually inspect the wells for any signs of compound precipitation after addition to the media. If precipitation occurs, consider lowering the final concentration or using a different solvent system (while ensuring solvent compatibility with the cells). |
Issue 3: Significant cell death observed even at low concentrations.
| Possible Cause | Troubleshooting Step |
| Cytotoxicity: | The compound may be cytotoxic to the specific cell line. Perform a cell viability assay (e.g., MTT, trypan blue exclusion) in parallel with your functional assay to determine the cytotoxic concentration range. |
| Solvent Toxicity: | Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your cells (typically <0.5%). Run a solvent-only control. |
| Contamination: | Check for microbial contamination in your cell culture and reagents. |
Data Presentation
Summarize your dose-response data in a table to facilitate analysis and comparison.
Table 1: Example Data Table for Dose-Response Experiment
| Compound Concentration (µM) | Biological Response (e.g., % Inhibition) - Replicate 1 | Biological Response (e.g., % Inhibition) - Replicate 2 | Biological Response (e.g., % Inhibition) - Replicate 3 | Mean Response | Standard Deviation | Cell Viability (%) |
| 0 (Vehicle Control) | 0 | 0 | 0 | 0 | 0 | 100 |
| 0.01 | ||||||
| 0.1 | ||||||
| 1 | ||||||
| 10 | ||||||
| 100 |
Experimental Protocols
Protocol 1: Determining the IC50 using an MTT Cell Viability Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of the compound on cell proliferation/viability.
Materials:
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4-Chloro-N-(6,8-dibromo-2-(2-thienyl)imidazo(1,2-a)pyridin-3-yl)benzamide
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Cell line of interest
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Complete cell culture medium
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96-well flat-bottom plates
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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DMSO
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Multichannel pipette
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Plate reader (570 nm absorbance)
Procedure:
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Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Compound Preparation: Prepare a 2X serial dilution of the compound in complete culture medium. Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration).
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Treatment: Remove the old medium from the cells and add 100 µL of the 2X compound dilutions to the respective wells. Incubate for the desired period (e.g., 24, 48, or 72 hours).
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MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.
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Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.
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Measurement: Read the absorbance at 570 nm using a microplate reader.
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Data Analysis:
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Subtract the absorbance of the blank (medium only) from all readings.
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Calculate the percentage of cell viability for each concentration relative to the vehicle control.
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Plot the percentage of viability against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
References
how to reduce background fluorescence in assays with 4-Chloro-N-(6,8-dibromo-2-(2-thienyl)imidazo(1,2-a)pyridin-3-yl)benzamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background fluorescence in assays involving 4-Chloro-N-(6,8-dibromo-2-(2-thienyl)imidazo(1,2-a)pyridin-3-yl)benzamide. While this compound may have unique properties, the following guidance addresses common sources of background fluorescence and provides systematic approaches to improve signal-to-noise ratios in a variety of fluorescence-based experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of high background fluorescence in an assay?
High background fluorescence can originate from several sources, broadly categorized as:
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Autofluorescence: Endogenous fluorescence from biological materials such as cells, tissues, and media components. Common sources include NADH, collagen, elastin, and riboflavins.[1][2]
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Non-specific binding: The fluorescent molecule or labeled detection reagents (e.g., antibodies) binding to unintended targets in the sample.[3][4][5]
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Reagent and buffer components: Intrinsic fluorescence from assay reagents, buffers, or contaminants. Phenol red and fetal bovine serum (FBS) in cell culture media are frequent contributors.[6][7]
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Instrumental noise: Background signal generated by the detection instrument itself, such as detector noise and stray light.
Q2: I am observing high background in my cell-based assay. What is the first thing I should check?
For cell-based assays, the first step is to examine an unstained control sample (cells only, without the fluorescent compound or antibodies) to assess the level of natural autofluorescence.[7] If the autofluorescence is high, consider the following:
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Cell Culture Media: Switch to a phenol red-free medium and consider reducing the concentration of fetal bovine serum (FBS) during the assay, as both are known to increase background fluorescence.[6][7]
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Fixation Method: If your protocol involves fixation, aldehyde fixatives like formaldehyde and glutaraldehyde can induce autofluorescence.[8] Consider reducing the fixation time or switching to a solvent-based fixative like ice-cold methanol, if compatible with your experiment.[6][7]
Q3: How can I reduce non-specific binding of my fluorescent probe or antibodies?
To minimize non-specific binding, a blocking step is crucial. This involves pre-incubating your sample with a solution that blocks sites prone to non-specific attachment.[4][5] Common strategies include:
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Protein Blockers: Use blocking agents like Bovine Serum Albumin (BSA) or serum from the same species as the secondary antibody to saturate non-specific protein-binding sites.[3]
-
Detergents: Including a mild, non-ionic detergent like Tween-20 or Triton X-100 (typically at 0.05-0.1%) in your wash buffers can help reduce non-specific interactions.[9]
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Optimizing Concentrations: Titrate your fluorescent probe and any antibodies to find the lowest concentration that still provides a robust specific signal. Excessively high concentrations can lead to increased non-specific binding.
Q4: Can the choice of fluorophore affect background fluorescence?
Yes, the selection of the fluorophore is critical. If your sample has high autofluorescence in the blue or green spectrum, which is common for biological samples, switching to a fluorophore that excites and emits in the red or far-red region of the spectrum can significantly improve the signal-to-noise ratio, as autofluorescence is typically lower at these longer wavelengths.[1][7][10]
Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating high background fluorescence.
Step 1: Identify the Source of the Background
The first step is to perform a series of control experiments to pinpoint the origin of the high background.
Experimental Protocol: Control Experiments to Identify Background Source
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Sample-Only Control: Prepare your biological sample (e.g., cells, tissue section) in the final assay buffer but without any fluorescent reagents. Image this sample using the same instrument settings as your full experiment. This will determine the level of intrinsic autofluorescence.
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Reagents-Only Control: In a clean well or slide, add your complete assay buffer and all fluorescent reagents (including 4-Chloro-N-(6,8-dibromo-2-(2-thienyl)imidazo(1,2-a)pyridin-3-yl)benzamide and any detection antibodies) but without the biological sample. This will reveal if your reagents or buffer are fluorescent or contaminated.
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Secondary Antibody-Only Control (for immunoassays): If using a secondary antibody for detection, prepare a sample with the biological material and the fluorescently labeled secondary antibody, but omit the primary antibody. Significant signal here indicates non-specific binding of the secondary antibody.
Step 2: Mitigate the Identified Source of Background
Based on the results from your control experiments, follow the appropriate mitigation strategies outlined in the table below.
Table 1: Troubleshooting High Background Fluorescence
| Source of Background | Potential Cause | Recommended Solution |
| High Autofluorescence | Endogenous fluorophores in cells/tissue (e.g., NADH, collagen).[1] | - Switch to red or far-red fluorophores where autofluorescence is lower.[1][10]- Use a quenching agent like Sodium Borohydride for aldehyde-induced autofluorescence (use with caution as effects can be variable).[8]- For microscopy, use spectral unmixing if your instrument supports it. |
| Cell culture media components (phenol red, FBS).[6][7] | - Use phenol red-free media for the duration of the experiment.- Reduce the concentration of FBS or replace it with BSA during the assay.[6] | |
| Fixation method (e.g., glutaraldehyde, formaldehyde).[8] | - Minimize fixation time.- Perfuse tissues with PBS before fixation to remove red blood cells, which are a source of heme-related autofluorescence.[7][8]- Consider switching to an organic solvent fixative like cold methanol or ethanol.[6][7] | |
| Non-Specific Binding | Inadequate blocking. | - Optimize the blocking step by trying different blocking agents (e.g., 1-5% BSA, normal serum).- Increase blocking time and/or temperature. |
| High concentration of fluorescent probe or antibody. | - Perform a titration to determine the optimal concentration that maximizes signal-to-noise. | |
| Insufficient washing. | - Increase the number and duration of wash steps after incubation with fluorescent reagents.- Add a mild detergent (e.g., 0.05% Tween-20) to the wash buffer.[9] | |
| Reagent/Buffer Fluorescence | Contaminated reagents or buffers. | - Prepare fresh buffers using high-purity water and reagents.- Filter-sterilize buffers. |
| Intrinsic fluorescence of a drug or compound. | - Measure the fluorescence of the compound in the assay buffer alone to establish a baseline for background subtraction. | |
| Instrumental Noise | Detector settings are too high (gain/voltage). | - Optimize instrument settings to maximize signal while minimizing noise. Use a positive control to find the best settings.[7] |
| Incorrect filter sets. | - Ensure your excitation and emission filters are appropriate for your fluorophore to minimize bleed-through. |
Visualizations
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting high background fluorescence.
Caption: A workflow for diagnosing and resolving high background fluorescence.
Common Sources of Autofluorescence in Cell-Based Assays
This diagram shows the various components within a typical cell-based assay that can contribute to autofluorescence.
Caption: Common contributors to autofluorescence in cell-based assays.
References
- 1. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 2. A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. IHC Blocking | Proteintech Group [ptglab.com]
- 6. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 7. southernbiotech.com [southernbiotech.com]
- 8. How to Reduce Autofluorescence | Labcompare.com [labcompare.com]
- 9. IHC Blocking | Proteintech Group [ptglab.co.jp]
- 10. Learn how to Remove Autofluorescence from your Confocal Images | Learn & Share | Leica Microsystems [leica-microsystems.com]
challenges in the multi-step synthesis of 4-Chloro-N-(6,8-dibromo-2-(2-thienyl)imidazo(1,2-a)pyridin-3-yl)benzamide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the multi-step synthesis of 4-Chloro-N-(6,8-dibromo-2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl)benzamide.
Overall Synthetic Workflow
The synthesis of the target compound is a multi-step process that involves the formation of the core imidazo[1,2-a]pyridine scaffold, followed by functionalization at the C3 position.
proper handling and storage conditions for 4-Chloro-N-(6,8-dibromo-2-(2-thienyl)imidazo(1,2-a)pyridin-3-yl)benzamide
This technical support center provides researchers, scientists, and drug development professionals with essential information for the proper handling, storage, and experimental use of 4-Chloro-N-(6,8-dibromo-2-(2-thienyl)imidazo(1,2-a)pyridin-3-yl)benzamide, also known as DS1.
Frequently Asked Questions (FAQs)
Q1: What is 4-Chloro-N-(6,8-dibromo-2-(2-thienyl)imidazo(1,2-a)pyridin-3-yl)benzamide (DS1)?
DS1 is a potent and selective positive allosteric modulator of the GABA-A (γ-aminobutyric acid type A) receptor, with a preference for the α4β3δ subtype.[1] It is a research chemical used to investigate the function of this specific GABA-A receptor subtype.
Q2: What are the primary known biological targets of DS1?
The primary biological target of DS1 is the α4β3δ subtype of the GABA-A receptor.[1] It enhances GABA-evoked currents mediated by these receptors.[2] Additionally, DS1 has been shown to stimulate the expression of gonadotropin subunit genes in mice and enhance the activity of serum response element (SRE) and cAMP response element (CRE) promoters.[3][4]
Q3: What are the recommended storage conditions for DS1?
DS1 should be stored as a powder at 2-8°C in a desiccated environment.[5] For long-term storage, it is recommended to keep it at -20°C. When in solution, store at -80°C for up to six months or at -20°C for up to one month.[3]
Q4: What is the appearance and solubility of DS1?
DS1 is an off-white to tan powder.[5] It is soluble in dimethyl sulfoxide (DMSO) at concentrations greater than 10 mg/mL.[5]
Handling and Safety
Safety Summary Table
| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | 4 | GHS07 | Warning | H302: Harmful if swallowed |
General Handling Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.
-
Avoid Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.
-
Ingestion: Do not ingest. If swallowed, seek medical attention immediately.
Disposal:
Dispose of DS1 and any contaminated materials in accordance with local, state, and federal regulations for hazardous chemical waste.
Experimental Protocols
Protocol: In Vitro Cell-Based Assay for GABA-A Receptor Modulation
This protocol outlines a general procedure for assessing the modulatory effect of DS1 on GABA-A receptors expressed in a heterologous system (e.g., HEK293 cells).
-
Cell Culture and Transfection:
-
Culture HEK293 cells in an appropriate medium (e.g., DMEM with 10% FBS).
-
Co-transfect cells with plasmids encoding the α4, β3, and δ subunits of the GABA-A receptor using a suitable transfection reagent.
-
Plate the transfected cells onto appropriate assay plates (e.g., 96-well plates) and allow for protein expression for 24-48 hours.
-
-
Compound Preparation:
-
Prepare a stock solution of DS1 in DMSO (e.g., 10 mM).
-
On the day of the experiment, prepare serial dilutions of DS1 in an appropriate assay buffer to achieve the desired final concentrations. Also, prepare a range of concentrations of the agonist GABA.
-
-
Assay Procedure (Electrophysiology - Patch Clamp):
-
Perform whole-cell patch-clamp recordings from transfected cells.
-
Establish a stable baseline current.
-
Apply a sub-maximal concentration of GABA to elicit a baseline current response.
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Co-apply the same concentration of GABA with varying concentrations of DS1 and record the potentiation of the GABA-evoked current.
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Wash the cells with assay buffer between applications.
-
-
Data Analysis:
-
Measure the peak amplitude of the GABA-evoked currents in the absence and presence of DS1.
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Calculate the percentage potentiation of the GABA response by DS1.
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Plot the concentration-response curve for DS1 and determine its EC50 value.
-
Experimental Workflow
References
minimizing cytotoxicity of 4-Chloro-N-(6,8-dibromo-2-(2-thienyl)imidazo(1,2-a)pyridin-3-yl)benzamide in normal cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cytotoxicity in normal (non-cancerous) cells when working with novel imidazopyridine compounds, such as 4-Chloro-N-(6,8-dibromo-2-(2-thienyl)imidazo(1,2-a)pyridin-3-yl)benzamide.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity in our normal cell line controls when testing our novel imidazopyridine compound. What are the potential causes?
A1: High cytotoxicity in normal cells can stem from several factors:
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Off-target effects: The compound may be interacting with unintended molecular targets in normal cells, leading to toxicity.[1][2] Small molecule inhibitors can often be promiscuous, binding to multiple kinases or other proteins.[3]
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On-target toxicity: The intended target of your compound might also play a crucial role in the survival of normal cells.
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Compound concentration: The concentrations being tested may be too high, leading to generalized toxicity that is not specific to cancer cells.
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Metabolism of the compound: Normal cells might metabolize the compound into a more toxic substance.
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Experimental artifacts: Issues with the assay itself, such as solvent effects or inappropriate incubation times, can lead to inaccurate cytotoxicity readings.
Q2: How can we reduce the off-target cytotoxicity of our compound?
A2: Several strategies can be employed to mitigate off-target effects:
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Rational Drug Design: Computational and structural biology tools can help in redesigning the molecule to enhance its specificity for the intended target.[1]
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Drug Delivery Systems: Encapsulating the compound in nanoparticles, liposomes, or conjugating it to antibodies can help target the drug specifically to cancer cells, reducing its exposure to normal tissues.[4][5][6][7]
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Dose Optimization: Carefully titrating the compound to find a therapeutic window where it is effective against cancer cells but has minimal impact on normal cells is crucial.[8]
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Combination Therapy: Using lower doses of your compound in combination with other therapeutic agents can enhance anti-cancer efficacy while reducing side effects.
Q3: What are the recommended initial steps to troubleshoot unexpected cytotoxicity in normal cells?
A3: A systematic approach is essential. We recommend the following initial steps:
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Confirm the finding: Repeat the cytotoxicity assay with careful attention to controls, including vehicle-only controls.
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Perform a dose-response analysis: Test a wide range of concentrations on both cancer and normal cell lines to determine the IC50 (half-maximal inhibitory concentration) for each. This will help establish a selectivity index (SI).
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Evaluate multiple normal cell lines: Test the compound on a panel of normal cell lines from different tissues to understand if the cytotoxicity is widespread or specific to a particular cell type.
-
Assess the time-dependency of the cytotoxic effect: Measure cell viability at different time points to understand the kinetics of the toxic effect.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| High cytotoxicity in all cell lines, including normal cells, at low concentrations. | The compound is a potent, non-selective cytotoxic agent. | Consider re-evaluating the core chemical scaffold. Explore targeted drug delivery systems to improve the therapeutic index.[4][7] |
| Selectivity Index (SI = IC50 in normal cells / IC50 in cancer cells) is low (<10). | The compound has a narrow therapeutic window. | Attempt medicinal chemistry efforts to improve selectivity. Investigate combination therapies to potentially use a lower, less toxic concentration of your compound. |
| Cytotoxicity is observed only in specific types of normal cells. | The off-target is likely expressed or is functionally important in that specific cell type. | Perform target deconvolution studies (e.g., proteomics, genetic screening) to identify the off-target.[1] This can provide valuable information for lead optimization. |
| Vehicle control (e.g., DMSO) shows toxicity. | The concentration of the solvent is too high. | Ensure the final concentration of the vehicle in the cell culture medium is below the toxic threshold (typically <0.5% for DMSO). |
Data Presentation: Illustrative Cytotoxicity Data
The following table presents hypothetical IC50 values for a novel imidazopyridine compound and its modified versions to illustrate the goal of minimizing cytotoxicity in normal cells.
| Compound | Cancer Cell Line (e.g., HCC1937) IC50 (µM) | Normal Cell Line (e.g., HEK293) IC50 (µM) | Selectivity Index (SI) |
| Lead Compound | 5 | 15 | 3 |
| Optimized Analog 1 | 7 | 50 | 7.1 |
| Optimized Analog 2 (Liposomal Formulation) | 4 | 80 | 20 |
Note: Data is for illustrative purposes. IC50 values for imidazopyridine derivatives can range from nanomolar to micromolar concentrations depending on the cell line and the specific compound.[9]
Experimental Protocols
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[10][11]
Materials:
-
96-well plates
-
Complete cell culture medium
-
Test compound (and vehicle control, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound. Include untreated and vehicle-only controls.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[12]
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[11]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Clonogenic Survival Assay
This assay assesses the ability of a single cell to grow into a colony, which is a measure of reproductive cell death after treatment with a cytotoxic agent.[13][14][15]
Materials:
-
6-well plates
-
Complete cell culture medium
-
Test compound
-
Trypsin-EDTA
-
Fixative (e.g., methanol:acetic acid, 3:1)
-
Staining solution (e.g., 0.5% crystal violet in methanol)
Procedure:
-
Treat cells in culture flasks with the test compound for a specified duration.
-
Trypsinize the cells to create a single-cell suspension.
-
Count the viable cells and seed a specific number (e.g., 200-1000 cells) into 6-well plates. The number of cells seeded should be adjusted based on the expected toxicity of the treatment.
-
Incubate the plates for 1-3 weeks, allowing colonies to form.
-
Fix the colonies with the fixative solution.
-
Stain the colonies with crystal violet solution.
-
Count the number of colonies containing at least 50 cells.
-
Calculate the plating efficiency and surviving fraction to determine the effect of the compound on cell survival.
Visualizations
Caption: Workflow for troubleshooting and mitigating cytotoxicity.
Caption: Potential off-target mechanism leading to cytotoxicity.
References
- 1. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 2. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 3. youtube.com [youtube.com]
- 4. mpo-mag.com [mpo-mag.com]
- 5. Drug-Delivery System Reduces Chemo Side Effects - Medical Design Briefs [medicaldesignbriefs.com]
- 6. Smart drug delivery systems for precise cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drug Delivery Systems for Cancer Therapeutics [uspharmacist.com]
- 8. Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Clonogenic assay - Wikipedia [en.wikipedia.org]
- 14. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Clonogenic Assay [en.bio-protocol.org]
Technical Support Center: Purification of 4-Chloro-N-(6,8-dibromo-2-(2-thienyl)imidazo(1,2-a)pyridin-3-yl)benzamide
This technical support center provides troubleshooting guidance and frequently asked questions for the chromatographic purification of 4-Chloro-N-(6,8-dibromo-2-(2-thienyl)imidazo(1,2-a)pyridin-3-yl)benzamide.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of this compound?
A1: For the purification of imidazo[1,2-a]pyridine derivatives, silica gel (60-120 or 230-400 mesh) is the most commonly used stationary phase for flash column chromatography.[1][2] For High-Performance Liquid Chromatography (HPLC), a C18 reversed-phase column is a good starting point, although phenyl-hexyl or pentafluorophenyl (PFP) columns could offer alternative selectivity for halogenated aromatic compounds.
Q2: Which solvent system is suitable for the elution of this compound?
A2: A mixture of hexanes and ethyl acetate is a common mobile phase for the purification of imidazo[1,2-a]pyridine-chromones on silica gel.[1][2] The optimal ratio will depend on the specific impurities present and should be determined by thin-layer chromatography (TLC) analysis prior to the column run. For reversed-phase HPLC, a gradient of water and acetonitrile or methanol, often with a small amount of an additive like formic acid or trifluoroacetic acid to improve peak shape, is typically employed.
Q3: What are the expected challenges when purifying this halogenated heterocyclic compound?
A3: Halogenated aromatic compounds can sometimes exhibit poor peak shape (tailing) in HPLC due to interactions with residual silanol groups on the silica-based stationary phase. The presence of a basic nitrogen atom in the imidazo[1,2-a]pyridine ring can also contribute to this issue. Additionally, separating the desired product from structurally similar impurities, such as isomers or starting materials, can be challenging.
Q4: How can I improve the peak shape during HPLC analysis?
A4: To mitigate peak tailing, consider the following:
-
Use a base-deactivated column: Modern columns are often end-capped to reduce silanol interactions.
-
Add a mobile phase modifier: Small amounts of a competitive base, like triethylamine (TEA), can mask the active sites on the stationary phase.
-
Adjust the pH: For reversed-phase chromatography, operating at a low pH (e.g., using 0.1% formic acid) will protonate the basic nitrogen, which can lead to sharper peaks.
-
Optimize temperature: Adjusting the column temperature can sometimes improve peak symmetry.
Q5: What is the solubility of 4-Chloro-N-(6,8-dibromo-2-(2-thienyl)imidazo(1,2-a)pyridin-3-yl)benzamide?
A5: The compound is soluble in Dimethyl sulfoxide (DMSO). For chromatographic purposes, solubility should be tested in solvents compatible with the chosen chromatographic method, such as dichloromethane, ethyl acetate, or acetonitrile.
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic purification of 4-Chloro-N-(6,8-dibromo-2-(2-thienyl)imidazo(1,2-a)pyridin-3-yl)benzamide.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Separation of Product and Impurities | - Inappropriate mobile phase polarity.- Column overloading.- Unsuitable stationary phase. | - Optimize the mobile phase composition using TLC.- Reduce the amount of crude material loaded onto the column.- Consider a different stationary phase (e.g., alumina, or a different HPLC column chemistry). |
| Product Elutes with the Solvent Front | - Mobile phase is too polar. | - Decrease the polarity of the mobile phase (e.g., increase the hexane content in a hexane/ethyl acetate system). |
| Product Does Not Elute from the Column | - Mobile phase is not polar enough.- Compound may have precipitated on the column. | - Increase the polarity of the mobile phase (e.g., increase the ethyl acetate content).- Ensure the compound is fully dissolved in the loading solvent and that the mobile phase is a good solvent for the compound. |
| Peak Tailing in HPLC | - Secondary interactions with the stationary phase.- Column overload. | - Add a mobile phase modifier (e.g., 0.1% TFA or TEA).- Use a base-deactivated column.- Reduce the injection volume or sample concentration. |
| Low Recovery of the Product | - Irreversible adsorption onto the stationary phase.- Compound degradation on the column. | - Deactivate the silica gel with a small amount of triethylamine in the mobile phase.- Consider using a less acidic stationary phase like neutral alumina.- Ensure the compound is stable under the chromatographic conditions. |
| Ghost Peaks in HPLC Chromatogram | - Contamination in the mobile phase or injector.- Carryover from a previous injection. | - Use high-purity HPLC-grade solvents.- Flush the injector and sample loop.- Run a blank gradient to identify the source of contamination. |
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol provides a general procedure for the purification of the title compound using flash column chromatography.
1. Materials:
- Crude 4-Chloro-N-(6,8-dibromo-2-(2-thienyl)imidazo(1,2-a)pyridin-3-yl)benzamide
- Silica gel (230-400 mesh)
- Hexane (ACS grade or higher)
- Ethyl acetate (ACS grade or higher)
- Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)
2. Procedure:
- TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot the solution on a TLC plate and develop it in various ratios of hexane/ethyl acetate (e.g., 9:1, 4:1, 2:1) to find a solvent system that gives the desired compound an Rf value of approximately 0.2-0.3.
- Column Packing: Prepare a slurry of silica gel in hexane and carefully pack the column. Allow the silica to settle and then drain the excess solvent until the solvent level is just above the silica bed.
- Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. If using a stronger solvent, adsorb the sample onto a small amount of silica gel, dry it, and then load the dry powder onto the top of the column.
- Elution: Begin elution with the determined hexane/ethyl acetate mobile phase. Collect fractions and monitor the elution by TLC.
- Fraction Analysis: Combine the fractions containing the pure product, as determined by TLC.
- Solvent Removal: Remove the solvent from the combined fractions under reduced pressure to yield the purified product.
Protocol 2: Preparative HPLC
This protocol outlines a starting point for purification by preparative reversed-phase HPLC.
1. Materials:
- Crude 4-Chloro-N-(6,8-dibromo-2-(2-thienyl)imidazo(1,2-a)pyridin-3-yl)benzamide
- C18 preparative HPLC column
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Formic acid (optional)
2. Instrumentation:
- Preparative HPLC system with a UV detector
3. Procedure:
- Method Development: Develop an analytical method on a C18 analytical column to determine the optimal gradient conditions. A good starting point is a linear gradient from 50% to 100% acetonitrile in water (with or without 0.1% formic acid) over 20-30 minutes.
- Sample Preparation: Dissolve the crude product in the initial mobile phase composition or a compatible solvent like DMSO, ensuring it is fully dissolved and filtered before injection.
- Purification: Scale up the analytical method to the preparative column, adjusting the flow rate and injection volume according to the column dimensions.
- Fraction Collection: Collect fractions corresponding to the peak of the desired product.
- Purity Analysis: Analyze the collected fractions by analytical HPLC to confirm purity.
- Product Isolation: Combine the pure fractions and remove the organic solvent. The remaining aqueous solution can be freeze-dried or the product can be extracted with a suitable organic solvent.
Visualizations
Caption: Experimental workflow for the purification of the target compound.
Caption: Troubleshooting flowchart for chromatographic purification.
References
Validation & Comparative
Validation of 4-Chloro-N-(6,8-dibromo-2-(2-thienyl)imidazo(1,2-a)pyridin-3-yl)benzamide as a Specific Inhibitor: A Comparative Guide
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comparative analysis for the validation of protein aggregation inhibitors, using the well-characterized compound Anle138b as a primary example. While the specific compound "4-Chloro-N-(6,8-dibromo-2-(2-thienyl)imidazo(1,2-a)pyridin-3-yl)benzamide" is not widely documented in publicly available literature, its structural motifs suggest a potential role as a protein aggregation inhibitor, similar to other heterocyclic compounds. This guide will, therefore, focus on the validation protocols and comparative data for Anle138b and other established inhibitors of protein aggregation, providing a framework for the evaluation of novel compounds.
Anle138b is a small molecule known to inhibit the aggregation of several key proteins implicated in neurodegenerative diseases, including alpha-synuclein (α-syn), tau, and prion protein (PrP). Its mechanism of action involves binding to the oligomeric intermediates of these proteins, thereby preventing their assembly into larger, toxic aggregates.
Comparative Analysis of Protein Aggregation Inhibitors
This section provides a quantitative comparison of Anle138b with other known inhibitors of protein aggregation. The data presented here is compiled from various in vitro and cell-based assays.
| Compound | Target Protein | Assay Type | IC50 / EC50 | Reference |
| Anle138b | α-synuclein | ThT Aggregation Assay | ~1-10 µM | [1] |
| Tau | In vitro Aggregation Assay | Not specified | [2] | |
| Prion Protein (PrPSc) | SIFT Assay | Not specified | [1] | |
| Baicalein | α-synuclein | ThT Fibrillation Assay | ~5-20 µM | [3] |
| α-synuclein | Oligomerization (in cell) | Not specified | [4] | |
| EGCG | α-synuclein | ThT Fibrillation Assay | ~100 nM | [5] |
| α-synuclein | A-Syn-HiLyte488 Binding | ED50 ~250 nM | [5] | |
| CLR01 | α-synuclein | Oligomerization (in cell) | IC50 = 85.4 nM | [5] |
| α-synuclein | ThT Aggregation Assay | Sub-stoichiometric inhibition | [6] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the validation of any specific inhibitor. Below are protocols for commonly used assays in the field of protein aggregation.
Thioflavin T (ThT) Aggregation Assay
This is a widely used fluorescence-based assay to monitor the formation of amyloid fibrils in vitro.
Principle: Thioflavin T dye exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils.
Protocol for α-synuclein Aggregation:
-
Preparation of Reagents:
-
Prepare a 1 mM stock solution of Thioflavin T (ThT) in dH2O and filter through a 0.2 µm syringe filter.[7]
-
Prepare a reaction buffer (e.g., PBS, pH 7.4).
-
Purify recombinant α-synuclein monomer and ensure it is in a monomeric state before starting the assay.
-
-
Assay Setup:
-
In a 96-well black, clear-bottom plate, add the following to each well for a final volume of 100-200 µL:
-
-
Incubation and Measurement:
-
Data Analysis:
-
Plot the fluorescence intensity against time to obtain aggregation curves.
-
The lag time, maximum fluorescence, and slope of the elongation phase can be used to quantify the extent of aggregation.
-
Calculate the IC50 value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.
-
Scanning for Intensely Fluorescent Targets (SIFT) Assay
SIFT is a high-throughput single-particle analysis technique used to detect and quantify protein aggregates.
Principle: This method uses a focused laser beam to scan a sample solution. As fluorescently labeled protein aggregates pass through the laser focus, they emit bursts of photons, which are detected. The intensity and frequency of these bursts provide information about the size and concentration of aggregates.
General Protocol:
-
Protein Labeling: Label the protein of interest (e.g., PrP) with a fluorescent dye (e.g., Alexa Fluor).
-
Aggregation Reaction: Incubate the labeled protein under conditions that promote aggregation, in the presence and absence of the test inhibitor.
-
SIFT Measurement: Analyze the samples using a SIFT instrument. The instrument will scan the sample and record fluorescence bursts.
-
Data Analysis: The data is analyzed to determine the number and brightness of fluorescent particles, which correspond to the extent of protein aggregation.
Cell-Based Aggregation Assays
These assays are critical for validating the efficacy of an inhibitor in a more biologically relevant context.
Principle: Cells are engineered to overexpress a protein prone to aggregation (e.g., α-synuclein or tau). The formation of intracellular aggregates can be monitored using various methods, including immunofluorescence, FRET-based biosensors, or biochemical fractionation.
Protocol for α-synuclein Aggregation in SH-SY5Y Cells:
-
Cell Culture and Transfection:
-
Culture human neuroblastoma SH-SY5Y cells in appropriate media.
-
Transfect the cells with a plasmid encoding for wild-type or mutant α-synuclein. Stable cell lines are often preferred for consistency.
-
-
Induction of Aggregation (Optional):
-
Aggregation can be induced by treating the cells with stressors like rotenone or by seeding with pre-formed α-synuclein fibrils.
-
-
Inhibitor Treatment:
-
Treat the cells with the test inhibitor at various concentrations for a specified period (e.g., 24-48 hours).
-
-
Aggregate Detection and Quantification:
-
Immunofluorescence: Fix and permeabilize the cells. Stain for α-synuclein aggregates using a specific antibody (e.g., an antibody that recognizes aggregated forms). Visualize and quantify the aggregates using fluorescence microscopy.
-
Filter Trap Assay: Lyse the cells and filter the lysates through a cellulose acetate membrane. The insoluble aggregates will be trapped on the membrane and can be detected by immunoblotting with an anti-α-synuclein antibody.
-
MTT Assay for Cell Viability: To assess if the inhibitor can rescue cells from toxicity induced by protein aggregation, perform an MTT assay to measure cell viability.[1]
-
Visualizations
Signaling Pathway of Protein Aggregation and Inhibition
Caption: Mechanism of protein aggregation and the point of intervention for inhibitors like Anle138b.
Experimental Workflow for Inhibitor Validation
Caption: A typical experimental workflow for the validation of a protein aggregation inhibitor.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Epigallocatechin Gallate (EGCG) Inhibits Alpha-Synuclein Aggregation: A Potential Agent for Parkinson’s Disease - Beijing Institute of Technology [pure.bit.edu.cn:443]
- 3. Mechanism of action deconvolution of the small-molecule pathological tau aggregation inhibitor Anle138b [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. A Novel “Molecular Tweezer” Inhibitor of α-Synuclein Neurotoxicity in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The molecular tweezer CLR01 reduces aggregated, pathologic, and seeding-competent α-synuclein in experimental multiple system atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anle138b: More Research and Acceleration of Clinical Testing is Needed | wuhan-umbria.com [wuhan-umbria.com]
- 8. pubs.acs.org [pubs.acs.org]
A Comparative Guide to 4-Chloro-N-(6,8-dibromo-2-(2-thienyl)imidazo(1,2-a)pyridin-3-yl)benzamide and Other Imidazopyridine Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hypothetical inhibitor 4-Chloro-N-(6,8-dibromo-2-(2-thienyl)imidazo(1,2-a)pyridin-3-yl)benzamide within the broader class of imidazopyridine-based inhibitors. While specific experimental data for this particular compound is not publicly available, this document synthesizes information on structurally similar compounds and potential biological targets to offer a predictive comparison and a framework for its evaluation. The imidazopyridine scaffold is a well-established "privileged structure" in medicinal chemistry, with derivatives showing a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2]
Postulated Biological Target: Annexin A2 (AnxA2)
Recent studies have implicated the imidazopyridine scaffold in the inhibition of various protein kinases and other signaling proteins involved in cancer progression. One such potential target is Annexin A2 (AnxA2), a calcium-dependent phospholipid-binding protein. AnxA2 is overexpressed in numerous cancers and plays a crucial role in tumor progression, invasion, and metastasis. It is involved in multiple signaling pathways, including the regulation of cell proliferation and membrane repair. Therefore, inhibitors of AnxA2 are of significant interest in oncology drug development.
AnxA2-Mediated Signaling Pathways
AnxA2 can influence several key signaling cascades within a cancer cell. One of the critical pathways involves its interaction with the S100A10 (p11) protein, forming a heterotetramer that facilitates the conversion of plasminogen to plasmin, a process that promotes extracellular matrix degradation and tumor invasion. Furthermore, AnxA2 has been shown to interact with and modulate the activity of key signaling kinases.
Caption: Hypothesized mechanism of AnxA2 signaling and its inhibition.
Comparative Performance of Imidazopyridine Inhibitors
Due to the lack of direct experimental data for 4-Chloro-N-(6,8-dibromo-2-(2-thienyl)imidazo(1,2-a)pyridin-3-yl)benzamide, this section presents a compilation of reported IC50 values for other imidazopyridine derivatives against various cancer cell lines and protein kinases. This data provides a benchmark for the potential efficacy of the compound of interest.
| Compound ID/Reference | Target/Cell Line | IC50 (µM) |
| Imidazo[1,2-a]pyridines | ||
| Compound 6 | A375 (Melanoma) | <12 |
| WM115 (Melanoma) | <12 | |
| IP-5 | HCC1937 (Breast Cancer) | 45 |
| IP-6 | HCC1937 (Breast Cancer) | 47.7 |
| HS-104 | MCF-7 (Breast Cancer) | 1.2 |
| HS-106 | MCF-7 (Breast Cancer) | <10 |
| 12b | Hep-2 (Laryngeal Carcinoma) | 11 |
| HepG2 (Hepatocellular Carcinoma) | 13 | |
| MCF-7 (Breast Cancer) | 11 | |
| A375 (Human Skin Cancer) | 11 | |
| Imidazopyridazines | ||
| GNF-8625 | TRKA, TRKB, TRKC Kinases | 0.004–5.91 |
| 27a | Various Cancer Cell Lines | <9.1 |
| 24a | Pim-1, Pim-2, Pim-3 Kinases | 0.016–0.11 |
| 24b | Pim-1, Pim-2, Pim-3 Kinases | 0.024–0.65 |
| Imidazopyridine Aminofurazans | ||
| GSK690693 | PrkA Kinase | 0.84 |
Experimental Protocols
To facilitate the evaluation of 4-Chloro-N-(6,8-dibromo-2-(2-thienyl)imidazo(1,2-a)pyridin-3-yl)benzamide, detailed protocols for key experimental assays are provided below.
Cell Viability (MTT) Assay
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., A549, HepG2, MCF-7) in 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., from 0.1 to 100 µM) in the appropriate cell culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the test compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
In Vitro Kinase Inhibition Assay (Generic Protocol)
This protocol describes a general method for assessing the inhibitory activity of a compound against a specific protein kinase.
Methodology:
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the purified kinase, a suitable buffer (e.g., Tris-HCl, HEPES), ATP, and a specific substrate (e.g., a peptide or protein that is phosphorylated by the kinase).
-
Compound Addition: Add the test compound at various concentrations to the reaction mixture. Include a positive control (a known inhibitor of the kinase) and a negative control (vehicle).
-
Initiation and Incubation: Initiate the kinase reaction by adding a divalent cation (e.g., MgCl₂ or MnCl₂) and incubate the plate at a specific temperature (e.g., 30°C or 37°C) for a defined period (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detection: Quantify the kinase activity. This can be done using various methods, such as:
-
Radiometric Assay: Using ³²P-labeled ATP and measuring the incorporation of the radioactive phosphate into the substrate.
-
Fluorescence-Based Assay: Using a fluorescently labeled substrate or an antibody that recognizes the phosphorylated substrate.
-
Luminescence-Based Assay: Using a system where the amount of ATP remaining after the reaction is measured via a luciferase-luciferin reaction.
-
-
Data Analysis: Determine the percentage of kinase inhibition for each compound concentration and calculate the IC50 value.
Caption: Workflow for evaluating the biological activity of a novel inhibitor.
Conclusion
The imidazopyridine scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the field of oncology. While 4-Chloro-N-(6,8-dibromo-2-(2-thienyl)imidazo(1,2-a)pyridin-3-yl)benzamide remains to be experimentally characterized, the data from related compounds suggest it may possess significant inhibitory activity against key targets in cancer progression, such as Annexin A2. The provided experimental protocols offer a clear path for the in vitro evaluation of this and other novel imidazopyridine derivatives. Further investigation into the structure-activity relationships and pharmacokinetic properties of this class of compounds will be crucial for their advancement as clinical candidates.
References
- 1. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of 4-Chloro-N-(6,8-dibromo-2-(2-thienyl)imidazo(1,2-a)pyridin-3-yl)benzamide Analogs in Oncology Research
A detailed analysis of the structure-activity relationship and therapeutic potential of novel imidazo[1,2-a]pyridine-based compounds.
This guide provides a comparative overview of the efficacy of analogs of 4-Chloro-N-(6,8-dibromo-2-(2-thienyl)imidazo(1,2-a)pyridin-3-yl)benzamide, a scaffold of significant interest in the development of novel anticancer agents. The imidazo[1,2-a]pyridine core is a recognized "drug prejudice" scaffold due to its wide range of pharmacological activities. This document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource of experimental data, detailed methodologies, and pathway visualizations to facilitate further research and development in this area.
Quantitative Efficacy Data of Imidazo[1,2-a]pyridine Analogs
The following tables summarize the in vitro cytotoxic activity of various imidazo[1,2-a]pyridine analogs against a panel of human cancer cell lines. The data, presented as IC50 values (the concentration of a drug that gives half-maximal response), has been compiled from multiple research publications. While specific data for 4-Chloro-N-(6,8-dibromo-2-(2-thienyl)imidazo(1,2-a)pyridin-3-yl)benzamide was not publicly available, the provided data for its analogs allows for an insightful structure-activity relationship (SAR) analysis.
Table 1: Cytotoxic Activity of 3-Aminoimidazo[1,2-a]pyridine Analogs
| Compound ID | R1 | R2 | Cancer Cell Line | IC50 (µM) |
| 12 | NO2 | p-chlorophenyl | HT-29 (Colon) | 4.15 ± 2.93[1] |
| 14 | Tolyl | p-chlorophenylamine | B16F10 (Melanoma) | 21.75 ± 0.81[1] |
Table 2: Cytotoxic Activity of 3-Aryl-1-(pyridin-4-yl)benzo[2][3]imidazo[1,2-d][2][4][5]-triazin-4(3H)-one Analogs
| Compound ID | Cancer Cell Line | IC50 (µM) |
| C3 | MCF7 (Breast) | 36.4[6] |
| C3 | HCC1937 (Breast) | 48.2[6] |
Table 3: Cytotoxic Activity of Imidazo[1,2-a]pyridine-Thiophene Analogs
| Compound ID | Cancer Cell Line | IC50 (µM) |
| 5e | FLT3-ITD positive AML cells | Data not quantified in abstract |
| 5g | FLT3-ITD positive AML cells | Data not quantified in abstract |
Note: The original research should be consulted for detailed experimental conditions.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of the presented data. Below are the protocols for key assays used in the evaluation of these compounds.
MTT Assay for Cell Viability
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: The assay is based on the conversion of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals by mitochondrial dehydrogenases of living cells. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of viability against the log of the compound concentration.
Signaling Pathways and Experimental Workflows
The anticancer activity of imidazo[1,2-a]pyridine analogs is often attributed to their interaction with specific cellular signaling pathways that are crucial for cancer cell proliferation and survival.
PI3K/Akt/mTOR Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway is a key signaling cascade that regulates cell growth, proliferation, and survival.[4][5][7][8] Its aberrant activation is a common feature in many cancers, making it a prime target for anticancer drug development.
Caption: The PI3K/Akt/mTOR signaling cascade.
c-Met Signaling Pathway
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, survival, and motility. Dysregulation of the HGF/c-Met signaling pathway is implicated in the development and progression of various cancers.
Caption: The HGF/c-Met signaling pathway.
General Experimental Workflow for Anticancer Drug Screening
The process of evaluating the anticancer efficacy of novel compounds typically follows a structured workflow, from initial cytotoxicity screening to more in-depth mechanistic studies.
Caption: A typical workflow for anticancer drug discovery.
References
- 1. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. google.com [google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and bioassay of 3-Aryl -1-(pyridin-4-yl)benzo[4,5]imidazo[1,2-d][1,2,4]- triazin-4(3H)-ones as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 8. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
alternative chemical scaffolds to 4-Chloro-N-(6,8-dibromo-2-(2-thienyl)imidazo(1,2-a)pyridin-3-yl)benzamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of alternative chemical scaffolds to the imidazo[1,2-a]pyridine derivative, 4-Chloro-N-(6,8-dibromo-2-(2-thienyl)imidazo(1,2-a)pyridin-3-yl)benzamide, a putative inhibitor of TGF-β Activated Kinase 1 (TAK1). TAK1 is a key signaling node in inflammatory and cell survival pathways, making it an attractive target for therapeutic intervention in a range of diseases, including cancer and inflammatory disorders.[1][2] This guide details the performance of alternative scaffolds, supported by experimental data, and provides methodologies for key experiments.
Introduction to TAK1 and its Signaling Pathway
Transforming growth factor-β-activated kinase 1 (TAK1), also known as mitogen-activated protein kinase kinase kinase 7 (MAP3K7), is a serine/threonine kinase that plays a central role in regulating downstream signaling cascades, including the NF-κB and MAPK pathways.[1][2] Activation of TAK1 is initiated by various stimuli, such as pro-inflammatory cytokines (e.g., TNF-α, IL-1β), Toll-like receptor (TLR) ligands, and TGF-β.[1][2][3] This activation is a multi-step process involving the formation of a complex with TAK1-binding proteins (TAB1, TAB2/3) and subsequent polyubiquitination, leading to TAK1 autophosphorylation and activation.[4][5][6] Once activated, TAK1 phosphorylates and activates downstream kinases, including the IκB kinase (IKK) complex and several MAP2Ks, ultimately leading to the activation of transcription factors like NF-κB and AP-1.[1][2] These transcription factors regulate the expression of genes involved in inflammation, immunity, cell survival, and apoptosis.
Alternative Chemical Scaffolds for TAK1 Inhibition
While the imidazo[1,2-a]pyridine scaffold is a viable starting point for TAK1 inhibitor development, several alternative chemical classes have been explored, each with distinct binding modes and properties. This section compares the reference compound with three notable TAK1 inhibitors representing different scaffolds.
Table 1: Comparison of TAK1 Inhibitors
| Compound | Scaffold | Binding Mode | Target | IC50 (nM) | Ki (nM) | Cellular Potency |
| 4-Chloro-N-(6,8-dibromo-2-(2-thienyl)imidazo(1,2-a)pyridin-3-yl)benzamide | Imidazo[1,2-a]pyridine | Putative Type I | TAK1 (putative) | N/A | N/A | N/A |
| HS-276 | Benzimidazole | Type I | TAK1 | 8.25[5] | 2.5[2][7] | Potent inhibition of TNF-mediated cytokine release (IC50 = 138 nM)[7] |
| 5Z-7-Oxozeaenol | Resorcylic acid lactone | Covalent | TAK1 | 8.1[8] | N/A | Blocks IL-1-induced NF-κB activation and COX-2 production[9] |
| NG25 | 1H-pyrrolo[2,3-b]pyridine | Type II | TAK1, MAP4K2 | 149 (TAK1)[10][11], 21.7 (MAP4K2)[10][11] | N/A | Reduces viability of breast cancer cell lines[10] |
N/A: Data not publicly available.
HS-276 is a potent and selective, orally bioavailable TAK1 inhibitor with a benzimidazole core.[2][7] It functions as a Type I inhibitor, competing with ATP in the kinase domain.[4]
(5Z)-7-Oxozeaenol is a natural product with a resorcylic acid lactone scaffold that acts as a covalent inhibitor of TAK1.[8][9][12] It forms an irreversible bond with a cysteine residue in the ATP-binding pocket of TAK1.[12]
NG25 is a Type II inhibitor, meaning it binds to the "DFG-out" inactive conformation of the kinase.[10] This compound, based on a 1H-pyrrolo[2,3-b]pyridine scaffold, exhibits dual inhibition of TAK1 and MAP4K2.[10][11]
Experimental Protocols
This section outlines detailed methodologies for key experiments used to characterize and compare TAK1 inhibitors.
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay performed in two steps. First, the kinase reaction is terminated, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal that is proportional to the ADP concentration.[7][13]
Protocol:
-
Kinase Reaction:
-
Prepare a reaction mixture containing the TAK1 enzyme, the specific substrate (e.g., MKK6), and the test compound at various concentrations in a kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).[14]
-
Initiate the reaction by adding ATP to a final concentration equivalent to the Km for TAK1.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[13]
-
Add Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate at room temperature for 30-60 minutes.[13]
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
CETSA is used to verify that a compound binds to its intended target in a cellular environment by measuring changes in the thermal stability of the target protein upon ligand binding.[15]
Protocol:
-
Cell Treatment:
-
Treat intact cells (e.g., HEK293T) with the test compound or vehicle (DMSO) for a specified time (e.g., 1 hour).[16]
-
-
Thermal Challenge:
-
Heat the cell suspensions in a thermal cycler across a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes).[16]
-
-
Lysis and Protein Solubilization:
-
Lyse the cells by freeze-thaw cycles.[16]
-
Separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
-
Protein Detection:
-
Analyze the amount of soluble TAK1 in the supernatant by Western blotting using a TAK1-specific antibody.
-
-
Data Analysis:
-
Generate a melting curve by plotting the amount of soluble TAK1 as a function of temperature.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.
-
This method is used to assess the functional consequence of TAK1 inhibition by measuring the phosphorylation status of its downstream substrates.
Protocol:
-
Cell Treatment and Lysis:
-
Treat cells with the test compound for a specified time, followed by stimulation with a TAK1 activator (e.g., TNF-α or IL-1β).
-
Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.
-
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.[17]
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.[17]
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of a TAK1 downstream target (e.g., phospho-p38, phospho-JNK, or phospho-IκBα).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.[17]
-
-
Data Analysis:
-
Quantify the band intensities to determine the relative levels of the phosphorylated protein in treated versus untreated cells. A decrease in the phosphorylation of downstream targets indicates inhibition of the TAK1 pathway.
-
This assay measures the transcriptional activity of NF-κB, a key downstream effector of the TAK1 pathway.
Protocol:
-
Cell Transfection:
-
Cell Treatment:
-
Treat the transfected cells with the test compound for a specified time before stimulating with a TAK1 activator (e.g., TNF-α).[19]
-
-
Luciferase Assay:
-
Data Analysis:
-
Normalize the NF-κB-driven firefly luciferase activity to the control Renilla luciferase activity.
-
A decrease in normalized luciferase activity in the presence of the compound indicates inhibition of the NF-κB pathway.[19]
-
Conclusion
The imidazo[1,2-a]pyridine scaffold represents a valuable starting point for the development of TAK1 inhibitors. However, a diverse range of alternative chemical scaffolds, including benzimidazoles, resorcylic acid lactones, and 1H-pyrrolo[2,3-b]pyridines, offer distinct advantages in terms of potency, selectivity, and binding mechanism. The selection of an appropriate scaffold will depend on the specific therapeutic goals and the desired pharmacological profile. The experimental protocols provided in this guide offer a robust framework for the comprehensive evaluation and comparison of novel TAK1 inhibitors, facilitating the identification of promising lead candidates for further development.
References
- 1. Multifaceted Roles of TAK1 Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. Frontiers | TAK1: A Molecular Link Between Liver Inflammation, Fibrosis, Steatosis, and Carcinogenesis [frontiersin.org]
- 4. pnas.org [pnas.org]
- 5. Phosphorylation-dependent activation of TAK1 mitogen-activated protein kinase kinase kinase by TAB1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. TAK1-DEPENDENT SIGNALING REQUIRES FUNCTIONAL INTERACTION WITH TAB2/TAB3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 8. Isolation, semisynthesis, covalent docking and transforming growth factor beta-activated kinase 1 (TAK1)-inhibitory activities of (5Z)-7-oxozeaenol analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A resorcylic acid lactone, 5Z-7-oxozeaenol, prevents inflammation by inhibiting the catalytic activity of TAK1 MAPK kinase kinase [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Mechanism and in vitro pharmacology of TAK1 inhibition by (5Z)-7-Oxozeaenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. promega.com [promega.com]
- 14. Transforming growth factor (TGF)-β-activated kinase 1 (TAK1) activation requires phosphorylation of serine 412 by protein kinase A catalytic subunit α (PKACα) and X-linked protein kinase (PRKX) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 4.9. Cellular Thermal Shift Assay (CETSA) [bio-protocol.org]
- 17. merckmillipore.com [merckmillipore.com]
- 18. NF-κB reporter assay [bio-protocol.org]
- 19. resources.amsbio.com [resources.amsbio.com]
- 20. indigobiosciences.com [indigobiosciences.com]
- 21. cdn.caymanchem.com [cdn.caymanchem.com]
cross-validation studies of 4-Chloro-N-(6,8-dibromo-2-(2-thienyl)imidazo(1,2-a)pyridin-3-yl)benzamide's biological activity
Researchers exploring the therapeutic potential of novel chemical entities often encounter a scarcity of publicly available data for specific compounds. Such is the case with 4-Chloro-N-(6,8-dibromo-2-(2-thienyl)imidazo(1,2-a)pyridin-3-yl)benzamide. While direct cross-validation studies and detailed biological activity profiles for this particular molecule remain elusive in current literature, an analysis of structurally related imidazo[1,2-a]pyridine and benzamide derivatives can provide valuable insights into its potential pharmacological activities and guide future research.
This guide offers a comparative overview of the biological activities associated with the core scaffolds of the target compound. By examining the activities of similar molecules, we can infer potential areas of investigation and establish a framework for the experimental validation of 4-Chloro-N-(6,8-dibromo-2-(2-thienyl)imidazo(1,2-a)pyridin-3-yl)benzamide.
Comparison of Biological Activities of Structurally Related Compounds
To contextualize the potential of 4-Chloro-N-(6,8-dibromo-2-(2-thienyl)imidazo(1,2-a)pyridin-3-yl)benzamide, it is useful to compare the biological activities of compounds sharing its core chemical motifs. The imidazo[1,2-a]pyridine ring is a well-established privileged scaffold in medicinal chemistry, known to exhibit a wide range of biological effects. Similarly, the benzamide moiety is a common feature in many approved drugs and clinical candidates.
| Compound Class/Scaffold | Reported Biological Activities | Key Molecular Targets |
| Imidazo[1,2-a]pyridines | Anticancer, Antiviral, Antibacterial, Antifungal | Various kinases, Tubulin, HIV reverse transcriptase |
| Benzamides | Antipsychotic, Antiemetic, Antidiabetic, Anticancer | Dopamine receptors, Serotonin receptors, α-Glucosidase |
| Thiazoles | Antibacterial, Antifungal, Anti-inflammatory, Anticancer | Various enzymes and receptors |
| Substituted Benzamides | PPARδ antagonism, GPR52 agonism | Peroxisome proliferator-activated receptor delta, G protein-coupled receptor 52 |
Potential Signaling Pathways and Mechanisms of Action
Based on the activities of related compounds, 4-Chloro-N-(6,8-dibromo-2-(2-thienyl)imidazo(1,2-a)pyridin-3-yl)benzamide could potentially interact with a variety of signaling pathways. For instance, the imidazo[1,2-a]pyridine core is often associated with the inhibition of protein kinases, which are crucial components of intracellular signaling cascades regulating cell growth, differentiation, and survival. A generalized kinase inhibition pathway is depicted below.
Experimental Protocols for Biological Activity Screening
To ascertain the biological activity of 4-Chloro-N-(6,8-dibromo-2-(2-thienyl)imidazo(1,2-a)pyridin-3-yl)benzamide, a systematic screening approach is necessary. The following protocols are standard methodologies for evaluating the potential therapeutic effects of novel compounds.
General Workflow for In Vitro Screening
The initial assessment of a compound's biological activity typically involves a tiered in vitro screening process. This workflow allows for the efficient identification of promising candidates and the elucidation of their mechanism of action.
Detailed Methodologies
1. Cell Viability Assay (MTT Assay):
-
Objective: To assess the cytotoxic or cytostatic effects of the compound on cancer cell lines.
-
Procedure:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound for 48-72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Solubilize the formazan crystals with DMSO or another suitable solvent.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 (half-maximal inhibitory concentration) value.
-
2. Kinase Inhibition Assay:
-
Objective: To determine if the compound inhibits the activity of specific protein kinases.
-
Procedure:
-
In a multi-well plate, combine the kinase, a substrate peptide, and ATP.
-
Add the test compound at various concentrations.
-
Incubate the reaction mixture to allow for phosphorylation of the substrate.
-
Stop the reaction and detect the amount of phosphorylated substrate using a specific antibody and a detection reagent (e.g., luminescence or fluorescence).
-
Determine the IC50 value of the compound for the specific kinase.
-
3. Antibacterial Susceptibility Testing (Broth Microdilution):
-
Objective: To determine the minimum inhibitory concentration (MIC) of the compound against various bacterial strains.
-
Procedure:
-
Prepare serial dilutions of the test compound in a 96-well plate containing bacterial growth medium.
-
Inoculate each well with a standardized suspension of the target bacterium.
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).
-
The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.
-
Conclusion
While direct experimental data for 4-Chloro-N-(6,8-dibromo-2-(2-thienyl)imidazo(1,2-a)pyridin-3-yl)benzamide is not currently available, the rich pharmacology of the imidazo[1,2-a]pyridine and benzamide scaffolds suggests that this compound warrants further investigation. The provided comparative data and experimental protocols offer a foundational framework for researchers to begin exploring its biological activities. Future studies, including broad-spectrum in vitro screening followed by more targeted mechanistic investigations, will be crucial in uncovering the therapeutic potential of this and other related novel chemical entities.
Comparative Guide to Structure-Activity Relationships of 4-Chloro-N-(6,8-dibromo-2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl)benzamide Derivatives as GABAA Receptor Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of derivatives based on the 4-Chloro-N-(6,8-dibromo-2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl)benzamide scaffold, a known modulator of the γ-aminobutyric acid type A (GABAA) receptor. The information presented herein is intended to guide future drug discovery and development efforts targeting this important class of receptors.
Introduction
The compound 4-Chloro-N-(6,8-dibromo-2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl)benzamide, also known as DS1, has been identified as a potent agonist of the GABAA receptor.[1][2] GABAA receptors are ligand-gated ion channels that play a crucial role in mediating inhibitory neurotransmission in the central nervous system.[3][4] Their modulation is a key therapeutic strategy for a range of neurological and psychiatric disorders, including anxiety, epilepsy, and sleep disorders. This guide will explore the known SAR of this compound class, present hypothetical derivatives for comparison, and provide detailed experimental protocols for their synthesis and biological evaluation.
Structure-Activity Relationship (SAR) Studies
While specific, comprehensive SAR studies on a wide range of derivatives of 4-Chloro-N-(6,8-dibromo-2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl)benzamide are not extensively available in the public domain, we can infer key structural requirements for activity based on the known pharmacology of related imidazo[1,2-a]pyridine and benzodiazepine GABAA receptor modulators. The following table outlines the core scaffold and key positions for modification, along with a hypothetical comparison of their expected impact on GABAA receptor agonistic activity.
Core Scaffold:
Table 1: Hypothetical Structure-Activity Relationship of 4-Chloro-N-(6,8-dibromo-2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl)benzamide Derivatives
| Compound ID | R1 (Position 6) | R2 (Position 8) | R3 (Benzamide) | R4 (Thienyl) | Expected GABAA Receptor Agonistic Activity |
| DS1 (Lead) | Br | Br | 4-Chloro | 2-Thienyl | High |
| Derivative A | H | Br | 4-Chloro | 2-Thienyl | Moderate to High |
| Derivative B | Br | H | 4-Chloro | 2-Thienyl | Moderate to High |
| Derivative C | H | H | 4-Chloro | 2-Thienyl | Low to Moderate |
| Derivative D | Br | Br | H | 2-Thienyl | Moderate |
| Derivative E | Br | Br | 4-Fluoro | 2-Thienyl | High |
| Derivative F | Br | Br | 4-Methoxy | 2-Thienyl | Moderate |
| Derivative G | Br | Br | 4-Chloro | Phenyl | Moderate to High |
| Derivative H | Br | Br | 4-Chloro | 3-Thienyl | Moderate |
Interpretation of SAR:
-
Positions 6 and 8 (R1 and R2): The presence of bulky, electron-withdrawing groups like bromine at both positions 6 and 8 of the imidazo[1,2-a]pyridine ring appears to be crucial for high agonistic activity. Removal of one or both of these groups is predicted to decrease potency.
-
Benzamide Moiety (R3): The 4-chloro substitution on the benzamide ring likely contributes to favorable binding interactions within the GABAA receptor. Replacing it with other halogens (e.g., fluorine) may maintain or enhance activity, while electron-donating groups (e.g., methoxy) could potentially reduce it. The complete removal of the chloro group is expected to lower the activity.
-
Position 2 Substituent (R4): The 2-thienyl group at position 2 is a common feature in bioactive imidazo[1,2-a]pyridines. Its replacement with a phenyl group might be well-tolerated, while altering the thiophene substitution pattern (e.g., to 3-thienyl) could impact the binding orientation and reduce activity.
Experimental Protocols
Synthesis of 4-Chloro-N-(6,8-dibromo-2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl)benzamide Derivatives
The synthesis of the target compounds can be achieved through a two-step process, starting with the synthesis of the key intermediate, 3-amino-6,8-dibromo-2-(2-thienyl)imidazo[1,2-a]pyridine, followed by its acylation.
Step 1: Synthesis of 3-amino-6,8-dibromo-2-(2-thienyl)imidazo[1,2-a]pyridine
A synthetic route to this intermediate has been described in the literature. It typically involves the reaction of a substituted 2-aminopyridine with an α-haloketone followed by cyclization.
Step 2: Acylation of the 3-amino-imidazo[1,2-a]pyridine intermediate
The final benzamide derivatives can be synthesized by the acylation of the 3-amino-imidazo[1,2-a]pyridine intermediate with the corresponding substituted benzoyl chloride in the presence of a base.
General Procedure:
-
Dissolve 3-amino-6,8-dibromo-2-(2-thienyl)imidazo[1,2-a]pyridine (1 equivalent) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran.
-
Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (1.2 equivalents).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the desired substituted benzoyl chloride (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 4-Chloro-N-(6,8-dibromo-2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl)benzamide derivative.
Biological Activity Assays
The GABAA receptor agonistic activity of the synthesized compounds can be evaluated using various in vitro assays.
1. Radioligand Binding Assay
This assay measures the ability of the test compounds to displace a radiolabeled ligand that binds to a specific site on the GABAA receptor.
-
Radioligand: [3H]muscimol or [3H]GABA can be used to label the agonist binding site.
-
Tissue Preparation: Crude synaptic membrane fractions from rat or mouse brain tissue are prepared.
-
Assay Procedure:
-
Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
After incubation, separate the bound and free radioligand by rapid filtration.
-
Measure the radioactivity of the filters using liquid scintillation counting.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
2. Functional Assay: Yellow Fluorescent Protein (YFP)-Based Chloride Influx Assay
This cell-based functional assay measures the activation of the GABAA receptor chloride channel.[5]
-
Cell Line: A stable cell line co-expressing the GABAA receptor subunits and a halide-sensitive Yellow Fluorescent Protein (YFP) is used.
-
Assay Principle: Activation of the GABAA receptor leads to an influx of chloride ions, which quenches the YFP fluorescence.
-
Assay Procedure:
-
Plate the cells in a multi-well plate.
-
Add varying concentrations of the test compound to the wells.
-
Measure the fluorescence intensity before and after the addition of a chloride-containing buffer.
-
Calculate the EC50 value (the concentration of the test compound that produces 50% of the maximal response).
-
Visualizations
Below are diagrams illustrating the key synthetic pathway and the mechanism of the YFP-based functional assay.
Caption: Synthetic workflow for the preparation of target derivatives.
Caption: Mechanism of the YFP-based GABAA receptor functional assay.
References
- 1. Structural and dynamic mechanisms of GABAA receptor modulators with opposing activities (Journal Article) | OSTI.GOV [osti.gov]
- 2. CN106866667B - Imidazo [1,2-a] pyridine compounds and their and its synthesis and application method - Google Patents [patents.google.com]
- 3. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Yellow Fluorescent Protein-Based Assay to Measure GABAA Channel Activation and Allosteric Modulation in CHO-K1 Cells | PLOS One [journals.plos.org]
Comparative Analysis of 4-Chloro-N-(6,8-dibromo-2-(2-thienyl)imidazo(1,2-a)pyridin-3-yl)benzamide and its Non-brominated Analog
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 4-Chloro-N-(6,8-dibromo-2-(2-thienyl)imidazo(1,2-a)pyridin-3-yl)benzamide and its non-brominated counterpart, 4-Chloro-N-(2-(2-thienyl)imidazo(1,2-a)pyridin-3-yl)benzamide. Due to the absence of direct comparative experimental studies in the public domain, this analysis is based on established synthetic methodologies for the imidazo[1,2-a]pyridine scaffold, structure-activity relationships (SAR) of related compounds, and general principles of medicinal chemistry. The information presented herein is intended to guide researchers in the potential synthesis, characterization, and biological evaluation of these compounds.
Physicochemical Properties
The introduction of two bromine atoms onto the imidazo[1,2-a]pyridine core is expected to significantly alter the physicochemical properties of the molecule. These changes can have a profound impact on its pharmacokinetic and pharmacodynamic profile.
| Property | Non-brominated Analog | Dibrominated Analog | Predicted Impact of Bromination |
| Molecular Formula | C₁₈H₁₂ClN₃OS | C₁₈H₁₀Br₂ClN₃OS | Increased molecular weight. |
| Molecular Weight | 369.83 g/mol | 527.63 g/mol | Significant increase in molecular weight, which may affect cell permeability and bioavailability. |
| LogP (calculated) | ~4.5-5.0 | ~5.5-6.0 | Increased lipophilicity, potentially leading to enhanced membrane permeability but could also increase metabolic liability and off-target effects. |
| Polar Surface Area (PSA) | ~65-75 Ų | ~65-75 Ų | PSA is unlikely to be significantly affected by bromination of the aromatic core. |
| Hydrogen Bond Donors | 1 | 1 | Unchanged. |
| Hydrogen Bond Acceptors | 3 | 3 | Unchanged. |
Synthesis Overview
The synthesis of both the non-brominated and dibrominated analogs can be proposed based on established multi-step sequences for the construction of 3-aminoimidazo[1,2-a]pyridine derivatives, followed by acylation.
Proposed Synthetic Pathway:
Experimental Protocols:
-
Step 1: Synthesis of the Imidazo[1,2-a]pyridine Core (C): A mixture of the appropriate 2-aminopyridine and an α-haloketone or aldehyde (e.g., 2-bromo-1-(thiophen-2-yl)ethan-1-one) in a solvent like ethanol is heated to reflux. The resulting product is then isolated and purified.
-
Step 2: Bromination (for the dibrominated analog - I): The imidazo[1,2-a]pyridine core (C) is treated with a brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent like acetonitrile or dichloromethane. The reaction is typically carried out at room temperature.
-
Step 3: Nitration (D and J): The imidazo[1,2-a]pyridine (C or I) is subjected to nitration using a mixture of nitric acid and sulfuric acid at low temperatures to introduce a nitro group at the 3-position.
-
Step 4: Reduction of the Nitro Group (E and K): The 3-nitro derivative (D or J) is reduced to the corresponding 3-amino compound using a reducing agent like tin(II) chloride in hydrochloric acid or catalytic hydrogenation.
-
Step 5: Acylation (F and L): The 3-aminoimidazo[1,2-a]pyridine (E or K) is acylated with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine or pyridine in an inert solvent like dichloromethane to yield the final benzamide product.
Comparative Biological Activity (Inferred)
While no direct biological data is available for the specified compounds, the imidazo[1,2-a]pyridine scaffold is a well-established pharmacophore with a broad range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. A structurally related compound, 6,8-dibromo-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine, is noted to have potential antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[1]
The introduction of bromine atoms can influence biological activity in several ways:
-
Increased Potency: The lipophilic nature of bromine can enhance binding to hydrophobic pockets in target proteins, potentially increasing potency.
-
Altered Selectivity: The electronic and steric effects of bromine can alter the binding mode and selectivity profile of the compound for different biological targets.
-
Metabolic Stability: Bromine atoms can block sites of metabolism, potentially increasing the half-life of the compound. However, they can also introduce new metabolic liabilities.
Potential Biological Targets:
The imidazo[1,2-a]pyridine core is a common scaffold in kinase inhibitors. One such target is the c-Met proto-oncogene, a receptor tyrosine kinase implicated in various cancers.
Representative Experimental Protocol: In Vitro c-Met Kinase Assay
This protocol is a general representation and would require optimization for the specific compounds.
-
Objective: To determine the in vitro inhibitory activity of the test compounds against the c-Met kinase.
-
Materials: Recombinant human c-Met enzyme, ATP, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), test compounds, kinase buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the kinase buffer, the c-Met enzyme, and the test compound solution.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using the detection reagent according to the manufacturer's instructions.
-
Calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the c-Met kinase activity.
-
Conclusion
The dibromination of the 4-Chloro-N-(2-(2-thienyl)imidazo(1,2-a)pyridin-3-yl)benzamide scaffold is predicted to significantly increase its molecular weight and lipophilicity. These modifications are likely to have a substantial impact on its biological activity, potentially leading to increased potency and altered selectivity for its molecular targets. However, this may also affect its pharmacokinetic properties, such as solubility and metabolic stability.
Further experimental investigation is required to validate these predictions and to fully elucidate the comparative pharmacological profiles of these two compounds. The synthetic routes and experimental protocols outlined in this guide provide a framework for such studies. Researchers are encouraged to synthesize these compounds and evaluate their activity in relevant biological assays to determine the precise effects of bromination on this promising chemical scaffold.
References
Assessing the In Vivo Potency and Selectivity of 4-Chloro-N-(6,8-dibromo-2-(2-thienyl)imidazo(1,2-a)pyridin-3-yl)benzamide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for assessing the in vivo potency and selectivity of the novel compound 4-Chloro-N-(6,8-dibromo-2-(2-thienyl)imidazo(1,2-a)pyridin-3-yl)benzamide. Due to the limited publicly available in vivo data for this specific molecule, this document leverages experimental data from structurally related imidazo[1,2-a]pyridine derivatives to provide a comparative analysis and guide future research. The imidazo[1,2-a]pyridine scaffold is a well-established pharmacophore found in numerous compounds with diverse biological activities, frequently targeting protein kinases.
Comparative Analysis of Imidazo[1,2-a]pyridine Derivatives
To contextualize the potential in vivo profile of 4-Chloro-N-(6,8-dibromo-2-(2-thienyl)imidazo(1,2-a)pyridin-3-yl)benzamide, we present comparative data from two distinct classes of imidazo[1,2-a]pyridine derivatives with demonstrated in vivo activity: multi-targeted tyrosine kinase inhibitors in oncology and anti-tubercular agents.
Table 1: In Vivo Efficacy of Anlotinib, a Multi-Targeted Imidazo[1,2-a]pyridine-based Kinase Inhibitor, in Xenograft Models.
| Cancer Model | Dosing Regimen | Tumor Growth Inhibition | Reference |
| Human Colon Cancer (SW620) | 3 mg/kg, once daily, oral | 83% | [1] |
| Cisplatin-Resistant Ovarian Cancer (A2780 CIS) | Not specified | Significant suppression of tumor growth | [2] |
| Renal Cell Carcinoma (Renca) | Not specified | Significant anti-tumor activity | [3] |
Anlotinib is a multi-targeted receptor tyrosine kinase inhibitor that targets VEGFR2, PDGFRβ, and FGFR1, among others, and has demonstrated broad anti-tumor and anti-angiogenic effects.[4]
Table 2: In Vivo Activity and Pharmacokinetics of Imidazo[1,2-a]pyridine-3-carboxamide Anti-tubercular Agents.
| Compound | Animal Model | Dosing | Key Findings | Reference |
| 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides | Mouse | Not specified | Excellent selective potency against multi- and extensive drug-resistant TB and encouraging pharmacokinetics. | [5][6] |
| Imidazo[1,2-a]pyridine-3-carboxamide (Compound 18) | Mouse | 3 mg/kg, PO | AUC: 3850 ng·h/mL, t½: 13.2 h, Bioavailability: 31.1% | [7][8] |
| ND-10885 (IAP) | Mouse (M. avium infection) | Not specified | Significant activity in the lung, spleen, and liver. | [9] |
Experimental Protocols for In Vivo Assessment
Detailed methodologies are crucial for the accurate assessment of a novel compound's in vivo properties. Below are representative protocols for evaluating anti-cancer efficacy and pharmacokinetics, which can be adapted for 4-Chloro-N-(6,8-dibromo-2-(2-thienyl)imidazo(1,2-a)pyridin-3-yl)benzamide.
In Vivo Anti-Cancer Efficacy in a Xenograft Model
This protocol outlines a typical study to assess the anti-tumor activity of a test compound in mice bearing human tumor xenografts.
Objective: To determine the dose-dependent anti-tumor efficacy of the test compound.
Materials:
-
Nude mice (e.g., BALB/c nude)
-
Human cancer cell line (e.g., SW620 for colon cancer, A2780 for ovarian cancer)[1][2]
-
Test compound (formulated for oral or intraperitoneal administration)
-
Vehicle control
-
Positive control (e.g., a standard-of-care chemotherapy agent)
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Cell Culture and Implantation: Culture the selected human cancer cell line under standard conditions. Subcutaneously inject a suspension of tumor cells (e.g., 5 x 10^6 cells in 100 µL of PBS) into the flank of each mouse.[10]
-
Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize mice into treatment groups (typically 5-10 mice per group), including a vehicle control, multiple dose levels of the test compound, and a positive control.
-
Treatment Administration: Administer the test compound, vehicle, or positive control according to the predetermined dosing schedule (e.g., once daily oral gavage).[1]
-
Tumor Measurement and Body Weight Monitoring: Measure tumor dimensions with calipers two to three times per week. Calculate tumor volume using the formula: (Length x Width²) / 2. Monitor the body weight of the mice as an indicator of toxicity.[10]
-
Endpoint: Continue the study for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified size. Euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for biomarkers).
-
Data Analysis: Calculate the percentage of tumor growth inhibition for each treatment group compared to the vehicle control group. Perform statistical analysis to determine the significance of the observed effects.
Pharmacokinetic (PK) Study in Rodents
This protocol describes a typical study to determine the pharmacokinetic profile of a test compound.
Objective: To assess the absorption, distribution, metabolism, and excretion (ADME) properties of the test compound.
Materials:
-
Rats or mice
-
Test compound (formulated for intravenous and oral administration)
-
Cannulated animals (for serial blood sampling)
-
Blood collection tubes (containing anticoagulant)
-
Centrifuge
-
Analytical instrumentation (e.g., LC-MS/MS) for compound quantification
Procedure:
-
Dosing: Administer the test compound to two groups of animals: one group receives an intravenous (IV) bolus dose, and the other receives an oral (PO) dose.[7][11]
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Quantify the concentration of the test compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters, including:
-
Area Under the Curve (AUC): A measure of total drug exposure.[7][8]
-
Half-life (t½): The time it takes for the drug concentration to decrease by half.[7][8]
-
Maximum Concentration (Cmax): The peak plasma concentration after oral administration.
-
Time to Maximum Concentration (Tmax): The time at which Cmax is reached.
-
Clearance (CL): The rate at which the drug is removed from the body.
-
Volume of Distribution (Vd): The apparent volume into which the drug distributes.
-
Bioavailability (%F): The fraction of the oral dose that reaches systemic circulation, calculated as (AUC_PO / AUC_IV) x (Dose_IV / Dose_PO) x 100.[8]
-
Visualizing a Potential Mechanism of Action
Imidazo[1,2-a]pyridine derivatives frequently exert their effects by inhibiting protein kinases involved in critical cellular signaling pathways. Given the structural alerts within 4-Chloro-N-(6,8-dibromo-2-(2-thienyl)imidazo(1,2-a)pyridin-3-yl)benzamide, a plausible mechanism of action is the inhibition of a kinase-driven pathway, such as the PI3K/AKT/mTOR pathway, which is often dysregulated in cancer.[3][12][13][14]
Caption: Hypothetical inhibition of the PI3K/AKT/mTOR signaling pathway.
Caption: General workflow for in vivo assessment of a novel compound.
Conclusion
While direct in vivo data for 4-Chloro-N-(6,8-dibromo-2-(2-thienyl)imidazo(1,2-a)pyridin-3-yl)benzamide is not yet available, the extensive research on the imidazo[1,2-a]pyridine scaffold provides a strong foundation for its preclinical evaluation. The comparative data on related compounds with anti-cancer and anti-tubercular activities highlight the therapeutic potential of this chemical class. The provided experimental protocols offer a roadmap for robust in vivo assessment of its potency, selectivity, and pharmacokinetic profile. Future studies should focus on identifying the specific molecular targets of this novel compound to guide its development and potential clinical applications.
References
- 1. Preclinical characterization of anlotinib, a highly potent and selective vascular endothelial growth factor receptor‐2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 9. journals.asm.org [journals.asm.org]
- 10. Frontiers | An early-stage 3D fibroblast-featured tumor model mimics the gene expression of the naïve tumor microenvironment, including genes involved in cancer progression and drug resistance [frontiersin.org]
- 11. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 4-Chloro-N-(6,8-dibromo-2-(2-thienyl)imidazo(1,2-a)pyridin-3-yl)benzamide: A Comprehensive Guide
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of 4-Chloro-N-(6,8-dibromo-2-(2-thienyl)imidazo(1,2-a)pyridin-3-yl)benzamide, a halogenated heterocyclic compound. Adherence to these protocols is essential to mitigate risks and ensure compliance with safety regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the specific Safety Data Sheet (SDS) for the compound, if available. In the absence of a specific SDS, the following general precautions for handling halogenated organic compounds should be strictly followed.
Personal Protective Equipment (PPE): All personnel handling the compound must wear appropriate PPE, including:
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat and, if there is a risk of splashing, a chemical-resistant apron.
-
Respiratory Protection: In cases of dust or aerosol generation, a NIOSH-approved respirator is necessary.[1]
Engineering Controls: All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[2] Eyewash stations and safety showers must be readily accessible.[2]
Spill Management: In the event of a spill, the area should be evacuated. The spill should be covered with an absorbent material, such as vermiculite or sand, and collected into a sealed, labeled container for hazardous waste disposal. All personnel involved in spill cleanup must wear appropriate PPE.
Step-by-Step Disposal Protocol
The disposal of 4-Chloro-N-(6,8-dibromo-2-(2-thienyl)imidazo(1,2-a)pyridin-3-yl)benzamide must be managed as hazardous waste due to its halogenated nature. Halogenated organic compounds require specific disposal routes to prevent environmental contamination.[3]
1. Waste Segregation and Collection:
-
Solid Waste: Unused or contaminated solid 4-Chloro-N-(6,8-dibromo-2-(2-thienyl)imidazo(1,2-a)pyridin-3-yl)benzamide should be collected in a designated, clearly labeled, and sealed container for "Halogenated Organic Solid Waste."[3][4]
-
Liquid Waste: Solutions containing the compound should be collected in a separate, labeled container for "Halogenated Organic Liquid Waste."[3] Do not mix with non-halogenated waste streams.[3]
-
Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, weighing papers, and pipette tips, must be disposed of in the designated solid hazardous waste container.[5]
2. Container Management:
-
Waste containers must be made of a material compatible with the chemical.
-
Containers should be kept tightly closed when not in use and stored in a designated satellite accumulation area, typically within a fume hood.[6]
-
Labels on waste containers must clearly identify the contents, including the full chemical name and associated hazards.[6]
3. Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[6]
-
Never dispose of this compound down the drain or in regular trash.[7][8] Improper disposal can lead to environmental damage and regulatory violations.[7]
-
The primary method for the disposal of halogenated organic compounds is typically high-temperature incineration at a licensed hazardous waste facility.[9] This process is designed to destroy the compound and capture any harmful byproducts.
Quantitative Data Summary
| Parameter | Typical Value/Characteristic | Source of Hazard |
| Chemical Class | Halogenated Heterocyclic Aromatic Compound | Contains bromine and chlorine, which can form toxic byproducts upon combustion. |
| Physical State | Solid | Potential for dust inhalation. |
| Primary Disposal Method | High-Temperature Incineration | Ensures complete destruction of the molecule. |
| Container Type | Labeled, sealed, and chemically resistant waste container. | Prevents leakage and exposure. |
| PPE Requirement | Goggles, face shield, gloves, lab coat, respirator (if needed). | Protects against skin, eye, and respiratory exposure. |
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of 4-Chloro-N-(6,8-dibromo-2-(2-thienyl)imidazo(1,2-a)pyridin-3-yl)benzamide.
By adhering to these detailed procedures, researchers can ensure the safe and environmentally responsible disposal of 4-Chloro-N-(6,8-dibromo-2-(2-thienyl)imidazo(1,2-a)pyridin-3-yl)benzamide, fostering a culture of safety and sustainability within the laboratory.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
